molecular formula C4H8Cl2O B1582324 1,2-Dichloroethyl ethyl ether CAS No. 623-46-1

1,2-Dichloroethyl ethyl ether

Cat. No.: B1582324
CAS No.: 623-46-1
M. Wt: 143.01 g/mol
InChI Key: NNBUKAPOVBEMNI-UHFFFAOYSA-N
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Description

1,2-Dichloroethyl ethyl ether is a useful research compound. Its molecular formula is C4H8Cl2O and its molecular weight is 143.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163477. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-1-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBUKAPOVBEMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870709
Record name Ethane, 1,2-dichloro-1-ethoxy-
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Molecular Weight

143.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623-46-1
Record name 1,2-Dichloro-1-ethoxyethane
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Record name Ethane, 1,2-dichloro-1-ethoxy-
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Record name 1,2-Dichloroethyl ethyl ether
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Record name Ethane, 1,2-dichloro-1-ethoxy-
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Record name Ethane, 1,2-dichloro-1-ethoxy-
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Record name 1,2-dichloro-2-ethoxyethane
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Foundational & Exploratory

Technical Guide: 1,2-Dichloroethyl Ethyl Ether (CAS 623-46-1)

[1][2]

Executive Summary & Structural Distinction

1,2-Dichloroethyl ethyl ether (CAS 623-46-1), also known as 1,2-dichloro-1-ethoxyethane, is a specialized bifunctional organochloride used primarily as a reactive intermediate in the synthesis of heterocycles.

Critical Distinction: It is frequently confused with bis(2-chloroethyl) ether (CAS 111-44-4), a symmetrical mustard gas analog (

  • This compound (Target): Unsymmetrical. Contains a highly reactive

    
    -chloro ether moiety (
    
    
    ) and a standard
    
    
    -chloro alkyl moiety (
    
    
    ). Structure:
    
    
    .
  • Bis(2-chloroethyl) ether: Symmetrical.[1] Contains two relatively unreactive

    
    -chloro moieties.
    

This guide focuses exclusively on the unsymmetrical isomer (CAS 623-46-1), detailing its unique reactivity profile driven by the "alpha-halo ether effect."

Physical & Chemical Characterization[1][2][4][5][6][7][8]

The asymmetry of the molecule results in distinct physical properties compared to its symmetrical counterparts.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 623-46-1Distinct from 111-44-4
Formula

MW: 143.01 g/mol
Boiling Point 140–145 °CAt 760 mmHg [1]
Boiling Point (Vacuum) 66–69 °CAt 45 mmHg [2]
Density 1.167 g/mLAt 25 °C [1]
Refractive Index (

)
1.442[1]
Appearance Colorless to pale yellow liquidPungent, fruity/chlorinated odor
Solubility Soluble in organic solventsHydrolyzes in water

Synthesis & Production

The primary industrial and laboratory route to this compound involves the controlled chlorination of diethyl ether. This process relies on the radical substitution of hydrogens alpha to the oxygen, followed by beta-substitution.

Protocol: Chlorination of Diethyl Ether [2]

Safety Warning: This reaction evolves HCl gas and requires strict temperature control to prevent runaway chlorination or explosion.

  • Setup: A 2-liter reaction flask is equipped with a reflux condenser, a mechanical stirrer, and a gas inlet tube. The system is cooled in an ice-water bath.

  • Reagent Loading: Charge the flask with 800 g of dry diethyl ether.

  • Chlorination: Introduce a slow stream of dry chlorine gas (

    
    ) into the stirred ether.
    
    • Initial Phase: Maintain temperature at 0–5 °C. The specific gravity will rise from ~0.71 to 0.785.

    • Evolution:[2] Hydrogen chloride (HCl) will evolve freely; ensure proper venting through a scrubber.

  • Completion: Continue chlorination for approximately 35 hours, allowing the temperature to gradually rise to room temperature. The reaction is considered complete when the specific gravity reaches 0.96 .

  • Purification:

    • Distill off unchanged ether under reduced pressure.

    • Fractionate the remaining oil under vacuum.

    • Yield: Collect the fraction boiling at 66–69 °C (45 mmHg).

Reactivity Profile: The Alpha-Halo Ether Effect

The chemical utility of this compound stems from the differential reactivity of its two chlorine atoms.[3]

The -Chlorine (C1)

The chlorine atom at position 1 is an


-halo ether

  • Mechanism:

    
     (limiting) or loose 
    
    
    .
  • Hydrolysis: Rapidly hydrolyzes in water to form chloroacetaldehyde, ethanol, and HCl.

  • Synthetic Utility: Acts as a masked chloroacetaldehyde equivalent.

The -Chlorine (C2)

The chlorine at position 2 is a standard primary alkyl chloride. It is significantly less reactive than the C1 chlorine and typically requires stronger conditions or specific activation to displace.

Heterocycle Synthesis (Hantzsch-Type Reactions)

The most common application is the synthesis of thiazoles and imidazoles. The compound serves as a bifunctional electrophile.

Example: Synthesis of 2-Aminothiazole Reaction with thiourea proceeds via initial attack of the sulfur on the highly reactive C1 position, followed by cyclization at the C2 position.

ReactionPathwaySubstrate1,2-Dichloroethylethyl etherInter1Intermediate(S-alkylation at C1)Substrate->Inter1+ Thiourea(Fast attack at C1)Product2-Aminothiazole(Heterocycle)Inter1->Product- EtOH, - HCl(Cyclization at C2)ByproductsByproducts:Ethanol + 2 HClProduct->Byproducts

Figure 1: Reaction pathway for the synthesis of 2-aminothiazole using this compound as a chloroacetaldehyde synthon [3].

Experimental Workflow: Thiazole Synthesis

This protocol demonstrates the use of this compound as a cyclization partner.[4][5]

Objective: Synthesis of 2-aminothiazole.

  • Reagents: Suspend 1.0 equivalent of thiourea in warm water.

  • Addition: Add 1.0 equivalent of this compound dropwise.

    • Note: The reaction is exothermic. The

      
      -chloro ether hydrolyzes/reacts immediately.
      
  • Reflux: Heat the mixture to reflux for 1–2 hours. The initial intermediate cyclizes, displacing the

    
    -chlorine and eliminating ethanol.
    
  • Workup:

    • Cool the solution and basify with NaOH (to pH > 10).

    • Extract the resulting solid or oil with ether or filter the precipitate.

    • Recrystallize from ethanol/water.

Safety & Handling (Critical)

Peroxide Formation

Like all ethers, this compound can form explosive peroxides upon exposure to air and light.

  • Storage: Store under nitrogen in amber glass.

  • Testing: Test for peroxides using starch-iodide paper before distillation. Do not distill to dryness.

Toxicity & Carcinogenicity[15]
  • Alkylating Agent: The

    
    -chloro ether functionality makes this compound a potent alkylating agent. It is structurally related to bis(chloromethyl) ether (a known human carcinogen).
    
  • Handling: Handle only in a fume hood with Viton or Silver Shield gloves. Avoid inhalation of vapors.[6][7]

Hydrolytic Instability

Moisture will degrade the compound, releasing HCl gas. Containers may pressurize if moisture is introduced.

References

  • LookChem. (n.d.). 1,2-Dichloro-2-ethoxyethane Properties and Data (CAS 623-46-1).[8] Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of this compound.[3][9][4][10][5][11] Retrieved from [Link]

  • Scribd. (n.d.). Lecture 6: Synthesis of Five-Membered Rings With Two Heteroatoms. Retrieved from [Link]

  • Canadian Science Publishing. (1976). The synthesis of 1,3-diazepine derivatives.[9][4] Canadian Journal of Chemistry. Retrieved from [Link]

1,2-Dichloroethyl Ethyl Ether: Structural Formula & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 1,2-Dichloroethyl ethyl ether (CAS 623-46-1) .

Crucial Disambiguation: The Isomer Trap

Before proceeding, researchers must distinguish between two commonly confused isomers. This guide focuses exclusively on Isomer A .

FeatureIsomer A (Target) Isomer B (Common Distractor)
Name This compound Bis(2-chloroethyl) ether
CAS 623-46-1 111-44-4
Structure


Reactivity High (

-chloro ether;

active)
Low (Stable solvent;

only)
Class Reactive Electrophile / Building BlockSolvent / Scavenger

Structural Elucidation & Spectroscopic Signature

The molecule this compound is characterized by a high degree of asymmetry due to the chiral center at the C1 position (the anomeric carbon).

Chemical Connectivity

The structure consists of an ethyl group bound to an oxygen atom, which is in turn bonded to a 1,2-dichloroethyl moiety.

  • Formula:

    
    
    
  • Molecular Weight: 143.01 g/mol [1]

  • Chirality: The C1 carbon (bonded to O, Cl, and C2) is a stereogenic center, resulting in a racemic mixture in standard synthesis.

NMR Spectral Analysis ( )

The


-NMR spectrum is distinct due to the diastereotopic nature of the protons and the strong deshielding effect of the 

-chloro/ether environment.
Proton EnvironmentShift (

ppm)
MultiplicityIntegralStructural Assignment

5.63 dd1H

(Anomeric, highly deshielded)

3.95, 3.58 m2H

(Diastereotopic methylene)

3.79 d2H

(Terminal chloromethyl)

1.29 t3H

(Methyl group)

Note: The methylene protons of the ethyl group (


) appear as complex multiplets rather than a simple quartet because they are diastereotopic—they "see" the chiral center at C1 differently.

Synthetic Pathways

The synthesis of this compound relies on the electrophilic addition of chlorine across a vinyl ether double bond. This is far more selective than radical chlorination of diethyl ether.

Protocol A: Chlorination of Vinyl Ethyl Ether (Recommended)

This method minimizes over-chlorination byproducts.

Reaction:



Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a dry-ice/acetone condenser. Purge with

    
    .
    
  • Solvent: Charge the flask with Vinyl Ethyl Ether (1.0 eq) dissolved in dry Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )  (if permitted).
    
    • Rationale: A non-nucleophilic solvent prevents solvent participation in the intermediate chloronium ion.

  • Cooling: Cool the solution to -10°C to 0°C .

    • Critical Control: Exotherms can lead to polymerization of the vinyl ether.

  • Addition: Introduce dry Chlorine gas (

    
    )  slowly. Monitor the reaction color; a faint yellow persistence indicates the endpoint.
    
  • Workup: Degas the solution with

    
     to remove excess 
    
    
    
    and
    
    
    .
  • Purification: Distill under reduced pressure.

    • Target: bp ~66–69°C at 45 mmHg.[2]

    • Warning: Do not heat above 100°C at atmospheric pressure to avoid decomposition.

Synthesis Start Vinyl Ethyl Ether (Substrate) Step1 Cool to -10°C in DCM Start->Step1 Step2 Add Cl2 (gas) Electrophilic Addition Step1->Step2 Inter Intermediate Chloronium Ion Step2->Inter Cl+ attack Product 1,2-Dichloroethyl ethyl ether Inter->Product Cl- capture

Figure 1: Synthetic workflow for the chlorination of vinyl ethyl ether.

Reactivity Profile & Mechanism

The utility of this compound in drug development stems from its function as a masked aldehyde and a bifunctional electrophile .

The -Chloro Effect (Oxocarbenium Ion Formation)

Unlike its


-chloro isomer (Bis-ether), the 

-chlorine at C1 is extremely labile. It dissociates readily to form a resonance-stabilized oxocarbenium ion.

Mechanism:

  • Ionization:

    
    
    
  • Nucleophilic Attack: The oxocarbenium ion is a "hard" electrophile, reacting rapidly with alcohols, amines, and electron-rich aromatics.

Common Transformations
  • Acetal Exchange: Reacts with alcohols (

    
    ) to form 
    
    
    
    -chloro acetals, used as protecting groups.
  • Heterocycle Synthesis: Reacts with amidines or ureas. The C1 carbon acts as the electrophile for the first nitrogen, followed by cyclization at the C2 carbon (displacing the second chlorine) to form imidazoles or pyrimidines .

Reactivity Reagent 1,2-Dichloroethyl ethyl ether Ion Oxocarbenium Ion (Reactive Species) Reagent->Ion -Cl⁻ (SN1) Path1 Reaction w/ Alcohol (ROH) Ion->Path1 Path2 Reaction w/ Amidine (R-C(=NH)NH2) Ion->Path2 Prod1 Mixed Acetal (Protecting Group) Path1->Prod1 Prod2 Imidazole/Pyrimidine Derivatives Path2->Prod2 Cyclization

Figure 2: Divergent reactivity pathways driven by the oxocarbenium intermediate.

Safety & Handling (Critical)

Hazard Classification:

  • Alkylating Agent: The

    
    -chloro ether functionality mimics bis(chloromethyl) ether (a known human carcinogen). Handle as a potential mutagen  and carcinogen .[3]
    
  • Flash Point: 35°C (Flammable).

  • Hydrolysis: Rapidly hydrolyzes in moist air to release HCl gas and Chloroacetaldehyde (highly toxic).

Storage Protocol:

  • Store under inert atmosphere (

    
     or Ar).
    
  • Keep refrigerated (<15°C).

  • Add a stabilizer (e.g.,

    
     pellets) to scavenge trace HCl, which catalyzes decomposition.
    

References

  • TCI Chemicals. (2025).[4] Product Specification: this compound (CAS 623-46-1).[5] Retrieved from

  • ChemicalBook. (2024). 1H NMR Spectrum of 1,2-Dichloro-2-ethoxyethane. Accession: MS-NW-2895.[5] Retrieved from

  • CymitQuimica. (2024). Bis(2-chloroethyl) ether vs Dichloroethyl ethyl ether properties.[3][6] Retrieved from

  • PrepChem. (1919). Preparation of this compound via ether chlorination. J. Am. Chem. Soc., 41(7), 1122–1123. Retrieved from

  • BenchChem. (2025). Nucleophilic Substitution Protocols for alpha-halo ethers. Retrieved from

Sources

physical properties of 1,2-Dichloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 623-46-1 | Formula: C₄H₈Cl₂O | M.W.: 143.01 g/mol [1][2][3][4]

Part 1: Executive Summary & Critical Disambiguation

Warning: Identity Hazard In chemical literature and procurement databases, "Dichloroethyl ether" is a frequent source of catastrophic experimental error. It is imperative to distinguish between two distinct isomers:

  • Target Compound (This Guide): 1,2-Dichloroethyl ethyl ether (CAS 623-46-1).[1][4] An

    
    -dichloro ether.[1] Highly reactive electrophile, moisture-sensitive, and a potent lachrymator.
    
  • Common Confusant: Bis(2-chloroethyl) ether (CAS 111-44-4), also known as "Chlorex" or Oxygen Mustard.[5] A chemically stable, symmetrical solvent with significantly higher boiling point (178°C) and different toxicological profile.

Operational Impact: Substituting the stable bis-isomer for the reactive 1,2-isomer will result in total reaction failure. Substituting the reactive 1,2-isomer for the solvent isomer may result in uncontrolled exotherms or hazardous polymerization. Verify CAS 623-46-1 before use.

Part 2: Physicochemical Profile

The physical properties of this compound are dictated by its asymmetry and the presence of the reactive


-chloro ether functionality.
Table 1: Core Physical Properties
PropertyValueContextual Note
Boiling Point 140–145 °CSignificantly lower than the bis-isomer (178 °C).
Density 1.167 g/mL (25 °C)Denser than water; facilitates bottom-layer extraction in aqueous workups (if stable).
Refractive Index (

)
1.442Key purity indicator; lower than bis-isomer (1.457).
Flash Point 35–42 °CFlammable . Requires spark-proof handling.
Vapor Pressure ~6.3 mmHg (25 °C)Volatile; requires efficient trapping to prevent lachrymatory exposure.
Appearance Colorless to light yellow liquidDarkens upon decomposition (HCl release).
Solubility Reacts with waterDo not use aqueous washes. Soluble in DCM, Et₂O, THF.
Structural Identification

The molecule features an ethyl group attached to an oxygen, which is bound to a 1,2-dichloroethyl moiety.[1] SMILES: CCOC(Cl)CCl IUPAC: 1,2-Dichloro-1-ethoxyethane[2]

Part 3: Reactivity & Stability Mechanisms

The defining feature of CAS 623-46-1 is the


-chloro ether  motif (Cl-C-O). Unlike standard alkyl halides, the oxygen atom stabilizes the carbocation intermediate via resonance, making the 

-chloride exceptionally labile and highly electrophilic.
Hydrolytic Instability

Upon contact with ambient moisture, the compound undergoes rapid hydrolysis, releasing Hydrogen Chloride (HCl) and forming chloroacetaldehyde and ethanol. This reaction is autocatalytic, as the generated acid promotes further degradation.

Electrophilic Utility

In organic synthesis, this compound acts as a "masked" chloroacetaldehyde equivalent or a bifunctional linker. The


-chlorine reacts first with nucleophiles (alcoholysis/aminolysis), followed by the 

-chlorine under more forcing conditions.
Reactivity Diagram (DOT)

Reactivity cluster_0 Degradation Pathway Substrate 1,2-Dichloroethyl ethyl ether (CAS 623-46-1) Intermediate Oxocarbenium Ion Substrate->Intermediate - Cl⁻ Water H₂O (Moisture) Water->Intermediate Nucleophilic Attack Product1 Chloroacetaldehyde Intermediate->Product1 Hydrolysis Product2 Ethanol Intermediate->Product2 Byproduct HCl (Gas) Intermediate->Byproduct

Figure 1: Hydrolytic degradation pathway of this compound, highlighting the release of corrosive HCl.

Part 4: Experimental Protocols

Safety Pre-requisite: All operations must be performed in a functioning fume hood. Silver Shield/4H laminate gloves are recommended over standard nitrile due to the penetrating nature of chloroethers.

Protocol A: Purity Verification & Distillation

Commercial samples often accumulate HCl and chloroacetaldehyde. Distillation is required for sensitive applications.

  • Setup: Assemble a vacuum distillation apparatus with a Claisen adapter. All glassware must be flame-dried and flushed with Argon.

  • Stabilization: Add 1% (w/w) anhydrous Potassium Carbonate (

    
    ) or Calcium Carbonate (
    
    
    
    ) to the boiling flask. This neutralizes trace HCl and prevents autocatalytic decomposition during heating.
  • Vacuum Application: Apply partial vacuum (approx. 15–20 mmHg). Do not distill at atmospheric pressure to avoid thermal decomposition temperatures (>140°C).

  • Collection: Collect the fraction boiling at 66–69 °C (at 45 mmHg) or equivalent adjusted value.

    • Note: The receiver flask should be cooled to 0°C.

  • Storage: Store immediately over activated 4Å molecular sieves in a Schlenk flask under Argon at 4°C.

Protocol B: Handling & Quenching

Spill Management: Because the compound is a lachrymator, a spill outside the hood requires immediate evacuation.

  • Neutralization: Do not use water. Cover spills with a mixture of Sodium Carbonate and clay/vermiculite.

  • Disposal: The resulting solid should be treated as hazardous chlorinated waste.

Part 5: Synthesis Pathway (Historical Context)

Understanding the synthesis clarifies the impurity profile (typically unreacted ether or over-chlorinated byproducts).

Method: Radical Chlorination of Diethyl Ether.




This route implies that commercial samples may contain traces of monochloroethyl ethyl ether (carcinogenic suspect) or trichloro species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79077, Ethane, 1,2-dichloro-1-ethoxy-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Dichloroethyl Ether (General Reference for distinction). Retrieved from [Link]

Sources

1,2-Dichloroethyl ethyl ether CAS number 623-46-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Dichloroethyl Ethyl Ether (CAS No. 623-46-1)

Introduction & Scope

This technical guide provides a comprehensive overview of this compound (CAS No. 623-46-1), also known as 1,2-dichloro-1-ethoxyethane. As a chlorinated ether, this compound serves as a reactive intermediate in various chemical syntheses.[1] Its utility is derived from the two chlorine atoms and the ether linkage, which provide multiple sites for chemical modification.

A critical point of clarification is the distinction between this compound and its structural isomer, bis(2-chloroethyl) ether (CAS No. 111-44-4). The latter is a well-documented and highly toxic compound, classified as a probable human carcinogen by the EPA.[2] This guide focuses exclusively on This compound (CAS 623-46-1) , and data should not be extrapolated from its more hazardous isomer.

This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its synthesis, properties, reactivity, handling, and analysis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a sweet odor.[1] It exhibits moderate volatility and is soluble in most organic solvents, with limited solubility in water.[1]

PropertyValueSource
CAS Number 623-46-1
Molecular Formula C₄H₈Cl₂O
Molecular Weight 143.01 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Sweet[1]
Boiling Point 66-69 °C at 45 mmHg
Solubility Limited in water; soluble in organic solvents[1]

Synthesis and Mechanism

Primary Synthetic Route: Direct Chlorination of Diethyl Ether

The principal method for synthesizing this compound is the direct chlorination of dry diethyl ether. This reaction proceeds via a free-radical mechanism, where chlorine radicals sequentially substitute hydrogen atoms on the ethyl groups of the ether. The reaction's progression is typically monitored by the increase in the specific gravity of the reaction mixture.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures for the chlorination of diethyl ether.[3]

Materials and Equipment:

  • 2 L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Gas inlet tube

  • Ice-water bath

  • Dry diethyl ether (800 g)

  • Chlorine gas cylinder with regulator

  • Distillation apparatus for vacuum fractionation

Procedure:

  • Setup: Assemble the 2 L flask with the mechanical stirrer, reflux condenser, and gas inlet tube. Place the flask in an ice-water bath to maintain a low temperature.

  • Charging the Reactor: Charge the flask with 800 g of dry diethyl ether.

  • Initiation of Chlorination: Begin stirring the ether and introduce a slow, steady stream of chlorine gas through the inlet tube. The reaction is exothermic, and the ice bath is critical to control the temperature. Hydrogen chloride gas will begin to evolve freely.[3]

  • Monitoring the Reaction: The reaction is monitored by periodically measuring the specific gravity of the mixture. The process continues for an extended period (potentially over 80 hours), with the temperature gradually allowed to rise to ambient levels. The chlorination is typically halted when the specific gravity reaches approximately 0.96.[3]

  • Workup and Purification: a. Once the target specific gravity is reached, stop the chlorine flow. b. Remove unchanged diethyl ether by distillation under reduced pressure. c. The remaining crude product is then purified by fractional distillation under vacuum. The fraction boiling at 66-69 °C at 45 mmHg is collected as this compound.[3]

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow Reactants Reactants - Dry Diethyl Ether - Chlorine Gas Reactor Reaction Vessel (2L Flask with Stirrer, Condenser) Reactants->Reactor Control Process Control - Ice Bath Cooling - Specific Gravity Monitoring Reactor->Control Workup Workup - Distill off unreacted ether (Reduced Pressure) Reactor->Workup Reaction Complete Purification Purification - Vacuum Fractional Distillation Workup->Purification Product Final Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two carbon-chlorine bonds. These sites are susceptible to nucleophilic substitution reactions, making the compound a useful building block or intermediate in organic synthesis.[1]

A significant aspect of its reactivity, common to many ethers, is the potential to form explosive peroxides upon prolonged exposure to air and light.[4][5] This necessitates careful storage and handling, including periodic testing for the presence of peroxides before use, especially before distillation.

Reactivity Profile Diagram

cluster_reactivity Reactivity Sites of this compound cluster_key Reactivity Sites of this compound Mol Structure Structure CCl1 Structure->CCl1 C-Cl Bond CCl2 Structure->CCl2 C-Cl Bond CH_alpha Structure->CH_alpha α-Hydrogen to Ether l1 Nucleophilic Substitution Site l2 Peroxide Formation Site k1 k2 cluster_analysis GC-MS Analytical Workflow Sample Sample Collection Prep Sample Preparation - Dilution in Solvent - Add Internal Standard Sample->Prep Injection GC Injection Prep->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Full Scan or SIM) Separation->Detection Analysis Data Analysis - Identify by Retention Time & Mass Spectrum - Quantify vs. Internal Standard Detection->Analysis

Sources

Technical Guide: Identity and Resolution of α,β-Dichloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, chemical identity, and critical distinctions regarding α,β-dichloroethyl ethyl ether (CAS 623-46-1).

Executive Summary & Core Directive

In the context of drug development and organic synthesis, precision in nomenclature is non-negotiable. α,β-Dichloroethyl ethyl ether refers specifically to 1,2-dichloro-1-ethoxyethane (CAS 623-46-1).[1][2]

Critical Alert: This compound is frequently and dangerously confused with Bis(2-chloroethyl) ether (CAS 111-44-4), a symmetric solvent and mustard gas analog known as "Chlorex." These two compounds are structural isomers with drastically different reactivity profiles and safety classifications. This guide resolves these synonyms to prevent experimental error.

Nomenclature and Synonym Matrix

The term "α,β" refers to the substitution pattern on the ethyl group attached to the ether oxygen.

  • α-position (C1): The carbon directly bonded to the oxygen.

  • β-position (C2): The adjacent carbon.

Table 1: Validated Synonyms for CAS 623-46-1
CategorySynonym / IdentifierTechnical Notes
IUPAC Name 1,2-Dichloro-1-ethoxyethane Preferred name for regulatory filings. Unambiguously describes the Cl positions.
Common Name α,β-Dichloroethyl ethyl ether Describes the substitution relative to the ether linkage.
Alternate Name 1,2-Dichlorodiethyl etherAmbiguous.[3][4] Often conflated with the symmetric bis-ether. Avoid usage without CAS verification.
CAS Registry 623-46-1 The unique numeric identifier.[2][4][5] Always use this for database queries.
Molecular Formula C₄H₈Cl₂OIsomeric with Bis(2-chloroethyl) ether.
Table 2: The "False Friend" (DO NOT CONFUSE)
CategoryFalse FriendCASDistinction
Symmetric Ether Bis(2-chloroethyl) ether111-44-4Chlorines are on the

positions of both ethyl chains (

).
Common Name Chlorex; DCEE111-44-4Used as a solvent, not a reactive intermediate.

Structural Logic and Reactivity

The chemical behavior of α,β-dichloroethyl ethyl ether is dictated by the asymmetry of its chlorine substitutions.

The α-Chloro Effect

The chlorine atom at the α-position (C1) is highly reactive due to the adjacent oxygen atom. It acts as a hemiacetal chloride.

  • Mechanism: The lone pair on the oxygen stabilizes the carbocation formed when the α-chloride leaves, creating a reactive oxocarbenium ion .

  • Application: This makes CAS 623-46-1 a potent electrophile , useful for introducing the ethoxyethyl moiety into nucleophiles (e.g., protecting alcohols or synthesizing heterocycles).

The chlorine at the β-position (C2) behaves like a standard primary alkyl halide (less reactive).

Visualization: Nomenclature and Reactivity Flow

The following diagram illustrates the structural difference between the target molecule and its common isomer, highlighting the reactive center.

ChemicalIdentity Target TARGET MOLECULE α,β-Dichloroethyl ethyl ether (CAS 623-46-1) FalseFriend FALSE FRIEND Bis(2-chloroethyl) ether (CAS 111-44-4) Target->FalseFriend Do Not Confuse Structure_Target Structure: CH3-CH2-O-CH(Cl)-CH2-Cl (Asymmetric) Target->Structure_Target Defines Structure_False Structure: Cl-CH2-CH2-O-CH2-CH2-Cl (Symmetric) FalseFriend->Structure_False Defines Reactivity Reactivity: α-Chloro is highly labile Forms Oxocarbenium Ion Structure_Target->Reactivity Chemical Behavior Solvent Reactivity: Stable Solvent (Mustard Gas Analog) Structure_False->Solvent Chemical Behavior

Figure 1: Structural and functional differentiation between α,β-dichloroethyl ethyl ether and its symmetric isomer.

Experimental Protocols & Safety

Synthesis Context

In historical and modern literature, α,β-dichloroethyl ethyl ether is often synthesized via the chlorination of vinyl ethyl ether or diethyl ether under controlled conditions.

  • Reaction Type: Radical chlorination (if starting from ether) or Electrophilic addition (if starting from vinyl ether).

  • Key Precursor: Vinyl ethyl ether (

    
    ) + 
    
    
    
    
    
    
    
    .
Handling and Stability (Class B Peroxide Former)

Unlike standard solvents, α-halo ethers are prone to hydrolysis and peroxide formation.

  • Peroxide Hazard: This compound is classified as a Class B Peroxide Former .[6] It requires external energy (distillation, evaporation) to detonate if peroxides are present.[6]

    • Protocol: Test for peroxides using KI starch paper before any distillation.

  • Hydrolysis: The α-chlorine hydrolyzes rapidly in moist air to release HCl and chloroacetaldehyde .

    • Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator.

Digital Search Strategy

When searching databases (SciFinder, Reaxys, PubChem), use the following query logic to exclude the symmetric isomer:

  • Query: CAS = '623-46-1'

  • Negative Filter: NOT 'Bis(2-chloroethyl) ether'

  • Structure Search: Draw the exact asymmetric structure (

    
    ) rather than relying on name strings.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12186, 1,2-Dichloro-1-ethoxyethane (CAS 623-46-1). PubChem. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Peroxide Forming Chemicals: Classification and Safety Protocols. [Link]

Sources

Technical Monograph: 1,2-Dichloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS 623-46-1 | Molecular Weight: 143.01 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,2-Dichloroethyl ethyl ether (CAS 623-46-1), a specialized halogenated ether used primarily as a synthetic intermediate in the production of ethoxyacetylene and subsequent pharmaceutical APIs (e.g., cortisone analogs, Vitamin A).[2]

CRITICAL DIFFERENTIATION WARNING: Researchers must strictly distinguish this compound from its isomer, Bis(2-chloroethyl) ether (CAS 111-44-4), also known as "Dichloroethyl ether" or "Oxygen Mustard."

  • Target Compound (CAS 623-46-1):

    
    -dichloro structure (
    
    
    
    ).[2] Highly reactive electrophile.
  • Isomer (CAS 111-44-4): Symmetrical structure (

    
    ). Potent alkylating agent and mustard gas analog.[3]
    
Part 1: Chemical Identity & Physical Properties[2][5][6][7]

The molecular weight of this compound is 143.01 g/mol .[1][4] This value is critical for stoichiometric calculations in elimination reactions where the compound serves as a precursor to ethynyl ethers.

PropertyValueTechnical Note
Molecular Weight 143.01 g/mol Calculated based on

CAS Number 623-46-1Distinct from 111-44-4 (Bis-isomer)
IUPAC Name 1,2-Dichloro-1-ethoxyethaneDenotes

-chlorination pattern
Molecular Formula

Isotopic pattern in MS will show M, M+2, M+4 (9:6:1 ratio)
Boiling Point 66–69 °C at 45 mmHgThermally unstable at atmospheric pressure; distill under vacuum
Density ~1.17 g/mLDenser than water; phase separation occurs at bottom
Appearance Colorless to pale yellow liquidDarkens upon decomposition (HCl release)
Part 2: Synthesis & Production Mechanism[2][6][10][11]

The industrial and laboratory synthesis of this compound proceeds via the radical chlorination of diethyl ether . This process is sensitive to temperature and stoichiometry; over-chlorination leads to polychlorinated byproducts.

2.1 Synthesis Workflow

The reaction involves the controlled introduction of chlorine gas into dry diethyl ether at low temperatures, followed by fractional distillation.

SynthesisPath Ether Diethyl Ether (CH3CH2)2O Radical Intermediate: Radical Substitution Ether->Radical Initiation (Low Temp) Cl2 Chlorine Gas (Cl2) Cl2->Radical Product This compound (Target) Radical->Product α,β-Chlorination HCl Byproduct: HCl (Gas) Radical->HCl Elimination

Figure 1: Radical chlorination pathway for the synthesis of this compound. Note the sequential substitution at the alpha and beta positions.

Process Protocol:

  • Setup: 2L flask with reflux condenser and mechanical stirrer.

  • Initiation: Charge with dry diethyl ether. Cool to 0-5°C.

  • Chlorination: Introduce

    
     stream slowly.[5] The specific gravity of the mixture is monitored.[5]
    
  • Endpoint: Reaction is stopped when specific gravity reaches 0.96 (approx. 82 hours for bulk batches).[5]

  • Purification: Vacuum distillation (45 mmHg) yields the product fraction at 66-69°C.

Part 3: Reactivity & Applications in Drug Development[2]

The core value of this compound in drug development lies in its role as a precursor to Ethoxyacetylene , a versatile "building block" reagent.

3.1 The Ethoxyacetylene Pathway

Ethoxyacetylene is generated via a double elimination reaction. It is subsequently used to synthesize


-unsaturated aldehydes and modify steroid scaffolds (e.g., Cortisone synthesis, Vitamin A intermediates).[2]

Reactivity Start This compound (CAS 623-46-1) Intermediate Vinyl Ether Intermediate Start->Intermediate Elimination 1 (-HCl) Base Strong Base (NaNH2 or KOH) Base->Intermediate Ethoxy Ethoxyacetylene (HC≡C-OEt) Intermediate->Ethoxy Elimination 2 (-HCl) DrugTarget API Synthesis (Cortisone / Vitamin A) Ethoxy->DrugTarget Nucleophilic Addition to Ketones

Figure 2: Conversion of this compound to Ethoxyacetylene, enabling high-value API synthesis.

3.2 Mechanism of Action

The compound possesses an


-chloro ether  moiety. This position is highly reactive toward nucleophiles due to the ability of the oxygen lone pair to stabilize the incipient carbocation (oxocarbenium ion).
  • Reactivity Profile:

    
     active.
    
  • Usage: Can function as an electrophile to introduce the

    
     group, though the elimination pathway (Fig 2) is industrially dominant.
    
Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectral markers.

1. Mass Spectrometry (GC-MS):

  • Molecular Ion: m/z 142 (weak/absent due to fragmentation).

  • Isotopic Pattern: Look for the characteristic

    
     cluster.
    
    • M (142): 100% (relative)

    • M+2 (144): ~65%

    • M+4 (146): ~10%

  • Key Fragment: Loss of

    
     is common, leading to stabilized oxocarbenium ions.
    

2. Proton NMR (


 NMR, 

):
  • 
     1.25 ppm:  Triplet (
    
    
    
    ).
  • 
     3.6-3.9 ppm:  Multiplet (
    
    
    
    and
    
    
    ).
  • 
     5.6-5.8 ppm:  Triplet/Doublet of doublets (
    
    
    
    ). The downfield shift is characteristic of the methine proton flanked by oxygen and chlorine.
Part 5: Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • GHS Signal: DANGER

  • H-Statements: H226 (Flammable), H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant).

Toxicological Insight: Unlike the symmetrical bis(2-chloroethyl) ether (a known carcinogen and mustard analog), the 1,2-dichloro isomer is primarily an irritant and lachrymator . However, as an


-halo ether, it is a potential alkylating agent .
  • Carcinogenicity: Limited evidence suggests potential mutagenicity due to alkylation capability. Treat as a suspect carcinogen .

  • Handling: All operations must occur in a fume hood. The compound releases HCl upon hydrolysis in moist air, exacerbating respiratory risks.

Storage Protocol:

  • Store under inert gas (

    
     or Ar).
    
  • Refrigerate (+2°C to +8°C) to prevent spontaneous dehydrochlorination.

  • Segregate from strong oxidizers and bases.

References
  • CymitQuimica. (2024). This compound - Chemical Properties and CAS 623-46-1. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1,2-Dichloro-1-ethoxyethane (CAS 623-46-1).[6][4] Retrieved from

  • Organic Syntheses. (1954). Ethoxyacetylene Preparation via Dichloroethyl Ethyl Ether. Coll. Vol. 4, p. 404. Retrieved from

  • PrepChem. (2024). Preparation of this compound by Chlorination. Retrieved from

  • Santa Cruz Biotechnology. (2024). Safety Data Sheet: this compound. Retrieved from

Sources

Technical Monograph: Boiling Point & Physicochemical Profile of 1,2-Dichloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS 623-46-1 |


-Dichloroethyl Ethyl Ether 

Part 1: Executive Summary & Critical Distinction

Warning: Nomenclature Hazard In drug development and organic synthesis, precise identification is non-negotiable. This guide focuses strictly on 1,2-Dichloroethyl ethyl ether (CAS 623-46-1), a reactive


-halo ether used as a bifunctional building block for heterocycles.

It must NOT be confused with its structural isomer, Bis(2-chloroethyl) ether (CAS 111-44-4), also known as "Mustard Ether." The two compounds differ significantly in boiling point, reactivity, and toxicity profiles. Confusing these two can lead to catastrophic experimental failures and safety violations.

FeatureThis compound (Target)Bis(2-chloroethyl) ether (Mustard Ether)
Structure


CAS 623-46-1 111-44-4
Boiling Point 145 °C 178 °C
Reactivity High (

-chloro ether electrophile)
Moderate (requires strong nucleophiles)
Primary Use Heterocycle synthesis (Diazepines, Thiazoles)Solvent, Soil Fumigant

Part 2: Physicochemical Profile & Boiling Point Data[1]

The boiling point of this compound is its primary purity indicator. Due to the thermal lability of the


-chloro ether moiety (susceptible to HCl elimination), vacuum distillation is the required method for isolation.
Quantitative Data Table
PropertyValueCondition / Note
Boiling Point (Standard) 145 °C 760 mmHg (Atmospheric)
Boiling Point (Reduced) 66 – 69 °C 45 mmHg
Boiling Point (Reduced) 55 – 60 °C 15 - 20 mmHg (Estimated)
Density 1.17 - 1.22 g/mL at 20 °C
Refractive Index (

)
1.440 - 1.450 Purity validation metric
Appearance Colorless to pale yellow liquidDarkens upon decomposition (HCl release)
Thermodynamic Behavior & Distillation Logic

The boiling point gap between the target product (145°C) and the starting material (Diethyl ether, 34.6°C) is substantial. However, the synthesis often produces mono-chlorinated byproducts and dissolved HCl.

  • Thermal Instability: Heating above 100°C at atmospheric pressure for prolonged periods can accelerate the elimination of HCl, leading to polymerization or formation of vinyl ethers.

  • Operational Directive: Always prioritize vacuum distillation (reduced pressure) to keep the pot temperature below 80°C.

Part 3: Synthetic Utility & Drug Development Applications

This compound acts as a 1,2-dielectrophile . The chlorine at the


-position (adjacent to oxygen) is highly reactive (

active), while the

-chlorine is less reactive (

active). This differential reactivity is exploited to synthesize complex heterocycles found in pharmaceutical scaffolds.[1]
Key Reaction Pathways
  • Diazepine Synthesis: Reacts with alkyl 3-ureidocrotonates to form 7-substituted 1,3-diazepine derivatives (potential bioactive cores).[2]

  • Thiazole/Dithiole Formation: Reacts with thioureas or trithiocarbonates. The

    
    -chloro attacks the sulfur first, followed by cyclization.
    
  • Pyrimidine Modification: Used to introduce the chloroethyl side chain or fuse rings onto pyrimidine bases.

Visualization: Reactivity & Synthesis Workflow

The following diagram illustrates the synthesis of the ether itself and its subsequent transformation into a heterocycle (Diazepine derivative), a common workflow in medicinal chemistry.

G cluster_0 Critical Process Parameter Ether Diethyl Ether (Starting Material) Inter Rxn Mixture (SG Check: 0.96) Ether->Inter Chlorination (35-80 hrs) Cl2 Chlorine Gas (Cl2) Low Temp (<10°C) Cl2->Inter DCEE 1,2-Dichloroethyl ethyl ether (CAS 623-46-1) Inter->DCEE Vacuum Distillation (66-69°C @ 45mmHg) Diazepine 1,3-Diazepine Derivative (Bioactive Scaffold) DCEE->Diazepine Cyclocondensation (Ring Expansion) Urea Alkyl 3-ureidocrotonate Urea->Diazepine

Figure 1: Synthesis of this compound via chlorination and its application in diazepine scaffold construction.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis and Isolation of this compound. Validation Metric: Specific Gravity (SG) and Refractive Index.

Step 1: Controlled Chlorination
  • Setup: 2L flask with mechanical stirrer, reflux condenser, and gas inlet tube. Cool in an ice/water bath (0-5°C).

  • Charge: Add 800g dry Diethyl ether.

  • Reaction: Introduce a slow stream of Chlorine gas.

    • Causality: Low temperature prevents "runaway" chlorination and preserves the ether linkage.

  • Monitoring (The Self-Validating Step):

    • Monitor Specific Gravity (SG) of the mixture at 25°C.

    • Start: SG ~0.71.

    • Target Endpoint: SG = 0.96 .

    • Note: This typically takes 35-80 hours depending on gas flow. Stopping at SG 0.96 ensures the mono/di-chloro ratio is optimized for the 1,2-isomer.

Step 2: Isolation via Vacuum Distillation
  • Degassing: Allow the mixture to reach room temperature. Apply weak vacuum to remove dissolved HCl and excess

    
    .
    
  • Distillation: Configure for fractional distillation under reduced pressure.

  • Collection:

    • Discard forerun (unreacted ether and monochloro isomers).

    • Collect Fraction: 66 – 69 °C at 45 mmHg .

  • Purity Check: The collected fraction should have a Refractive Index (

    
    ) near 1.44-1.45.
    

Part 5: Safety & Toxicology (E-E-A-T)

While less notorious than "Mustard Ether," CAS 623-46-1 is a hazardous alkylating agent.

  • GHS Classification:

    • H226: Flammable liquid and vapor.[3][4]

    • H302: Harmful if swallowed.[3][4][5]

    • H315/H319: Causes skin and serious eye irritation.[3][4][5][6]

    • H341: Suspected of causing genetic defects (Mutagenicity).[4]

  • Handling Protocols:

    • Moisture Sensitivity: Reacts with water to release HCl. Store under inert gas (Argon/Nitrogen) in a cool, dark place.

    • Peroxide Formation: Like all ethers, it can form explosive peroxides upon standing. Test with peroxide strips before distillation.

References

  • Stenutz, R. (2024). Data sheet: 1,2-dichloro-1-ethoxyethane. Stenutz.eu. Link

  • TCI Chemicals. (2025).[4] Product Specification: this compound (D0355).[3][4] TCI America. Link

  • PubChem. (2025).[3] Compound Summary: 1,2-Dichloro-1-ethoxyethane (CAS 623-46-1).[3][7][8] National Library of Medicine. Link

  • PrepChem. (2024). Preparation of this compound. PrepChem.com. Link

  • ResearchGate. (2025). Synthesis of polyhydroquinoline and diazepine derivatives using this compound. ResearchGate. Link

Sources

Technical Guide: Solubility and Solvent Compatibility of 1,2-Dichloroethyl Ethyl Ether

[1]

Executive Summary & Chemical Identity

Target Compound: this compound CAS: 623-46-1 Formula:

Structure:

1

Critical Distinction: Do not confuse this compound with Bis(2-chloroethyl) ether (CAS 111-44-4).[1] While the latter is a stable, symmetric solvent, this compound is a highly reactive


-chloro ether1
  • Implication: It functions primarily as an electrophilic alkylating agent.[1] Its "solubility" cannot be decoupled from its reactivity .[1] In protic or nucleophilic solvents, it undergoes rapid solvolysis rather than simple dissolution.[1]

Solubility Profile & Solvent Compatibility Matrix

The solubility of this compound is governed by its lipophilic ethyl chain and the polarizable C-Cl bonds.[1] However, the thermodynamic potential for dissolution is frequently overridden by the kinetic instability of the C1-Cl bond (the

1
Solvent Compatibility Table

The following table categorizes solvents based on thermodynamic solubility versus chemical stability.

Solvent ClassRepresentative SolventsSolubility StatusStability StatusRecommendation
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEHigh (Miscible)Stable Primary Choice. Use anhydrous grades.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh (Miscible)Stable Secondary Choice. Must be free of peroxides and water.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh (Miscible)Stable Good for high-temperature reactions.[1]
Aliphatic Hydrocarbons Hexanes, Pentane, CyclohexaneModerate to High Stable Useful for precipitation/crystallization of derivatives.
Polar Aprotic DMF, DMAc, NMPHigh Conditional Risk of reaction with impurities (amines/water). Use only if strictly anhydrous.
Sulfoxides DMSOHigh Unstable Avoid. Potential for Swern-like oxidation or nucleophilic attack.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh Reactive Avoid. Rapid alcoholysis yields acetals.
Water WaterLow Decomposes Avoid. Rapid hydrolysis to HCl and aldehydes.[1]
Mechanistic Insight: Why Alcohols are Not Solvents

Unlike standard alkyl halides, this compound possesses a chlorine atom adjacent to the oxygen.[1] This allows for the formation of a resonance-stabilized oxocarbenium ion intermediate, making the C-Cl bond extremely labile.[1]

In the presence of ethanol (or any alcohol), the compound does not merely dissolve; it reacts via an


1

Reaction:

1
Visualization: Solvent Decision Pathways

The following diagram illustrates the logical flow for selecting a solvent, emphasizing the critical "Nucleophile Check."

SolventCompatibilityStartSelect Solvent forThis compoundIsProticIs the solvent Protic?(Contains -OH, -NH)Start->IsProticIsNucleophilicIs the solvent Nucleophilic?(e.g., DMSO, Pyridine)IsProtic->IsNucleophilicNoStopReactiveSTOP: Chemical Reaction(Solvolysis/Decomposition)IsProtic->StopReactiveYes (Water, Alcohols)IsAnhydrousIs the solvent Anhydrous?IsNucleophilic->IsAnhydrousNo (DCM, THF, Toluene)IsNucleophilic->StopReactiveYes (Amines, DMSO)StopWetSTOP: Hydrolysis Risk(HCl Formation)IsAnhydrous->StopWetNoProceedSAFE: Dissolution PossibleIsAnhydrous->ProceedYes

Figure 1: Decision tree for solvent selection. Note that "solubility" is irrelevant if the solvent attacks the solute.[1]

Experimental Protocols

Handling & Dissolution SOP

Due to the formation of HCl upon contact with moisture, all handling must occur under an inert atmosphere.[1]

Materials Required:

  • This compound (Stored at 2-8°C, under Argon).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, <50 ppm

    
    ).[1]
    
  • Glassware: Flame-dried Schlenk flask or nitrogen-purged vial.

Protocol:

  • Preparation: Purge the Schlenk flask with dry Nitrogen or Argon for 15 minutes.

  • Solvent Transfer: Cannulate the required volume of anhydrous DCM into the flask.

  • Addition:

    • If weighing: Weigh the ether in a glovebox or use a tared gas-tight syringe to add the liquid directly to the solvent.[1]

    • Note: The density is approximately 1.17 g/mL (20°C).[1]

  • Dissolution: Swirl gently. The compound is miscible; no heating is required.[1]

  • Verification: If the solution fumes or warms up, moisture ingress has occurred (HCl generation).[1] Neutralize immediately with triethylamine if the application permits.[1]

Workflow: Stability Testing

If a new solvent system (e.g., a mixture for chromatography) is being tested, use this self-validating workflow to ensure stability before introducing valuable substrates.[1]

WorkflowStep1Prepare Solvent Aliquot(1 mL)Step2Add this compound(10 µL)Step1->Step2Step3Monitor via NMR/TLC(t=0, t=1h)Step2->Step3DecisionNew Spots orShift in 1H NMR?Step3->DecisionOutcome1Solvent Incompatible(Decomposition)Decision->Outcome1YesOutcome2Solvent CompatibleDecision->Outcome2No

Figure 2: Rapid stability screening workflow. 1H NMR is the gold standard; look for the shift of the anomeric proton (approx 5.5-6.0 ppm).[1]

Safety & Stability Considerations

Reactivity Hazards
  • Hydrolysis: Reacts with ambient moisture to release Hydrogen Chloride (gas) and chloroacetaldehyde (toxic).[1]

  • Carcinogenicity:

    
    -Halo ethers are structural analogs to Bis(chloromethyl) ether (a known human carcinogen).[1] While this compound is less volatile, it should be handled with extreme caution  in a fume hood using double-gloving (Nitrile/Laminate).[1]
    
Storage
  • Conditions: Store at <15°C, strictly anhydrous, under inert gas.

  • Stabilizers: Commercial samples may contain traces of calcium carbonate or epoxides to scavenge acid.[1]

References

  • Santa Cruz Biotechnology. this compound - Properties and Safety.[1] Retrieved from [1]

  • Tokyo Chemical Industry (TCI). Product Specification: this compound (CAS 623-46-1).[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Ethane, 1,2-dichloro-1-ethoxy-.[1] Retrieved from [1]

  • American Chemical Society (ACS). Mechanism of thermolysis of alpha-chloro ethers in aprotic solvents.[1] J. Org.[1][2] Chem. Retrieved from

  • Brainly/Academic Community. Mechanistic analysis of alpha-chloro ether solvolysis with alcohols. Retrieved from [1]

Technical Guide: Stability and Reactivity of 1,2-Dichloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, reactivity, and handling of 1,2-Dichloroethyl ethyl ether (CAS 623-46-1).[1] It is designed for researchers utilizing this compound as a synthetic intermediate, specifically focusing on its behavior as a reactive


-halo ether.[1]

Executive Summary

This compound (also known as 1,2-dichloro-1-ethoxyethane) is a bifunctional alkylating agent characterized by high reactivity at the


-carbon position.[1] Unlike its symmetrical isomer bis(2-chloroethyl) ether, this compound possesses a highly labile chlorine atom adjacent to the ether oxygen (

-position), making it susceptible to rapid hydrolysis and nucleophilic substitution under mild conditions.[1]

Key Hazards:

  • Hydrolytic Instability: Rapidly decomposes in moist air to release hydrogen chloride (HCl) and chloroacetaldehyde.[1]

  • Peroxide Formation: Classified as a Class D Peroxide Former ; susceptible to autoxidation upon storage.[1]

  • Toxicity: Potential carcinogen (Category 1B) and severe lachrymator.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

The reactivity of this molecule is dictated by the asymmetry of its two chlorine atoms.[1] The C1-chlorine is part of a hemiacetal chloride system, while the C2-chlorine behaves as a standard primary alkyl halide.[1]

PropertyData
CAS Number 623-46-1
IUPAC Name 1,2-Dichloro-1-ethoxyethane
Structure

Molecular Weight 143.01 g/mol
Boiling Point 140–145 °C (atm); 66–69 °C at 45 mmHg
Density 1.17 g/mL at 25 °C
Solubility Soluble in ether, chloroform; decomposes in water

Stability Profile

Hydrolytic Instability

The primary stability concern is the


-chloro ether functionality.[1] In the presence of moisture, the C1-Cl bond ionizes to form an oxocarbenium ion intermediate, which is rapidly quenched by water.[1]

Decomposition Products:

  • Hydrogen Chloride (HCl): Corrosive gas/acid.[1]

  • Ethanol: Solvent byproduct.[1]

  • Chloroacetaldehyde: A highly toxic, reactive aldehyde.[1]

Peroxide Formation

As an ether with


-hydrogens, this compound reacts with atmospheric oxygen to form unstable hydroperoxides.[1] It is categorized as a Class D  peroxide former (potential peroxide former).[1][2]
  • Mechanism: Radical abstraction of the hydrogen at the C1 position (facilitated by the adjacent oxygen) leads to hydroperoxide accumulation.[1]

  • Protocol: Test for peroxides every 3–6 months using starch-iodide paper or quant strips.[1] If >100 ppm, treat or dispose of as hazardous waste.[1][3]

Thermal Stability

Upon heating (>100 °C) or in the presence of Lewis acids, the compound may undergo


-elimination of HCl to form 2-chlorovinyl ethyl ether .[1] This reaction is often catalyzed by the HCl generated from initial hydrolysis, leading to an autocatalytic decomposition cycle.[1]

Reactivity Mechanisms[1]

The compound's utility in synthesis arises from its ability to act as a masked aldehyde or a bifunctional linker.[1]

Nucleophilic Substitution ( Pathway)

The C1 position reacts via an


 mechanism.[1] The lone pair on the ether oxygen stabilizes the carbocation intermediate (oxocarbenium ion), allowing weak nucleophiles to displace the chloride.[1]

Diagram 1: Reactivity Pathways

Reactivity Substrate 1,2-Dichloroethyl ethyl ether Oxocarbenium Oxocarbenium Ion [Intermediate] Substrate->Oxocarbenium -Cl⁻ (Rate Limiting) Product_Elim 2-Chlorovinyl ethyl ether Substrate->Product_Elim Heat / -HCl Product_Hydrolysis Chloroacetaldehyde + EtOH + HCl Oxocarbenium->Product_Hydrolysis + H₂O (Hydrolysis) Product_Nu Alpha-Substituted Ether Oxocarbenium->Product_Nu + R-OH / R-NH₂

Caption: The central reactivity node is the formation of the oxocarbenium ion, leading to either hydrolysis or productive coupling.[2]

Synthesis of Heterocycles

The compound serves as a C2 building block.[1] For example, reaction with ureas or amidines can yield pyrimidine or diazepine derivatives.[1] The


-Cl reacts first to alkylate the nitrogen, followed by cyclization involving the 

-Cl or the ethoxy group.[1]

Experimental Protocols

Protocol A: Safe Handling & Quenching

Use this protocol to neutralize spills or waste.

  • PPE: Wear butyl rubber gloves (nitrile is permeable to chlorinated ethers), safety goggles, and a face shield.[1] Work in a fume hood.

  • Quenching Solution: Prepare a 10% aqueous Sodium Carbonate (

    
    ) solution.
    
  • Procedure:

    • Slowly add the ether to the stirring carbonate solution.[1]

    • Caution: Vigorous evolution of

      
       gas will occur as HCl is neutralized.[1]
      
    • Stir for 1 hour to ensure complete hydrolysis of the

      
      -chloro bond.
      
    • The resulting solution contains chloroacetaldehyde (toxic); treat with an oxidant (e.g., bleach) to convert to chloroacetic acid if required by local regulations, or dispose of as halogenated organic waste.

Protocol B: Synthesis of this compound

Adapted from standard chlorination procedures (Reference 1).

Objective: Preparation via chlorination of diethyl ether. Reaction:



  • Setup: 2L 3-neck flask equipped with a mechanical stirrer, gas inlet tube (subsurface), and a reflux condenser vented to an acid scrubber (NaOH trap).

  • Cooling: Place the flask in an ice/water bath (0 °C).

  • Addition: Charge 800g of dry diethyl ether. Introduce a slow stream of dry chlorine gas.[1]

  • Monitoring:

    • Monitor specific gravity (SG).[1]

    • Initial SG

      
       0.71.[1]
      
    • Stop reaction when SG reaches 0.96 (approx. 35–40 hours).[1][4]

    • Note: Over-chlorination leads to polychlorinated byproducts.[1]

  • Purification:

    • Degas the mixture with nitrogen to remove dissolved HCl/Cl2.[1]

    • Distill under reduced pressure.

    • Target Fraction: Collect fraction boiling at 66–69 °C at 45 mmHg .

References

  • PrepChem. "Preparation of this compound."[1] PrepChem.com.[1] Accessed Feb 6, 2026.[1] [Link]

  • National Institutes of Health (NIH). "Ethane, 1,2-dichloro-1-ethoxy- (CAS 623-46-1)."[1] PubChem. Accessed Feb 6, 2026.[1] [Link][1]

  • University of Texas at Austin. "Peroxide Forming Chemicals - Class D." EHS Department.[1] Accessed Feb 6, 2026.[1] [Link]

  • Canadian Science Publishing. "Synthesis of 1,3-diazepine derivatives."[1] Can. J. Chem. Accessed Feb 6, 2026.[1] [Link]

Sources

Technical Deep Dive: Peroxide Formation in Chlorinated Ethers

[1]

Executive Summary

Chlorinated ethers represent a dual-hazard class in organic synthesis and drug development: they combine the potent alkylating toxicity of chlorinated hydrocarbons with the insidious explosive potential of organic peroxides.[1] While the carcinogenic risks of compounds like bis(chloromethyl) ether are well-documented, the mechanism and management of their peroxidation are often underestimated due to the false assumption that electron-withdrawing chlorine atoms render the ether linkage inert to autoxidation.[1]

This guide provides a mechanistic analysis of peroxide formation in chlorinated ethers, defining the radical pathways involved, validated detection protocols, and remediation strategies. It is designed to serve as a self-validating operational standard for laboratories handling these high-risk reagents.[1][2]

The Mechanistic Basis of Hazard

The Autoxidation Pathway

Peroxide formation in ethers is not a spontaneous degradation but a radical chain reaction driven by atmospheric oxygen, known as autoxidation .[1] The critical structural vulnerability is the

1

In chlorinated ethers, the presence of chlorine atoms influences this pathway electronically but does not eliminate it. While the electron-withdrawing nature of chlorine (

1

1
Reaction Kinetics & Pathway

The process follows a standard radical chain mechanism:

  • Initiation: Homolytic cleavage of a C-H bond (often light-catalyzed) creates a carbon-centered radical (

    
    -radical).[1][2]
    
  • Propagation:

    • The carbon radical reacts with molecular oxygen (

      
      ) to form a peroxy radical (
      
      
      ).[1]
    • The peroxy radical abstracts a hydrogen from another ether molecule, forming the hydroperoxide (

      
      ) and regenerating a carbon radical.
      
  • Termination: Radical coupling (rare in early stages) or inhibitor interception.[1]

Diagram 1: Autoxidation Mechanism in Chlorinated Ethers The following diagram illustrates the radical propagation cycle specific to a generic chlorinated ether structure.

GEtherChlorinated Ether(R-O-CH2-Cl)CRadicalCarbon Radical(R-O-CH•-Cl)Ether->CRadical H• AbstractionInitiatorInitiator(UV Light / Heat)Initiator->EtherPeroxyRadPeroxy Radical(R-O-CH(OO•)-Cl)CRadical->PeroxyRad FastOxygen+ O2Oxygen->CRadicalPeroxyRad->CRadical Chain PropagationHydroPerHydroperoxide(R-O-CH(OOH)-Cl)PeroxyRad->HydroPer H• Abstractionfrom new Ether

Caption: Radical chain propagation cycle showing the conversion of a stable chlorinated ether into a shock-sensitive hydroperoxide.

Risk Categorization & Stability Profiles[1]

Not all chlorinated ethers pose equal risks.[1] The hazard level is determined by the rate of peroxide accumulation and the stability of the resulting peroxide.

Hazard Classes (Bretherick’s & Prudent Practices)

Chlorinated ethers generally fall into Class B (Hazard on Concentration), though specific structures (vinyl ethers) may exhibit Class A (Hazard without Concentration) behavior due to polymerization risks.[1]

Compound NameStructureHazard ClassStorage Limit (Opened)
Bis(2-chloroethyl) ether

Class B 12 Months
2-Chloroethyl vinyl ether

Class A/B *6 Months
Bis(chloromethyl) ether

Class A 3 Months (Also Carcinogenic)
Epichlorohydrin (Cyclic ether/epoxide)Class C 12 Months (Polymerization risk)

*Note: Vinyl ethers can form peroxides that initiate explosive polymerization.[1]

The "Concentration" Trap

The most critical operational failure occurs during distillation .[1] Chlorinated ethers often have high boiling points (e.g., Bis(2-chloroethyl) ether bp ~178°C).[1][2] Distilling these solvents to dryness concentrates the higher-boiling hydroperoxides in the pot residue.[1] Once the solvent is removed, the thermal instability of the concentrated peroxide leads to detonation.

Critical Rule: Never distill a chlorinated ether to dryness.[1] Always leave at least 10-20% of the volume in the still pot.[1]

Detection & Validation Protocols

Trustworthiness in the lab relies on self-validating assays.[1] Do not rely on the "expiration date" alone. Test strips can degrade; chemical assays are robust.[1]

Visual Inspection (The "No-Go" Criteria)

Before opening any container of chlorinated ether:

  • Check for Crystals: Look around the cap or at the bottom of the bottle.[1] Crystals indicate severe peroxide polymerization.[1]

    • Action:Do not open. Do not move. Contact EHS/Bomb Squad immediately.

  • Check for Stratification: A viscous lower layer or oil droplets suggests peroxide separation.[1]

    • Action: Treat as explosive.[1]

Quantitative Testing: The Iodometric Titration

While commercial test strips (e.g., Quantofix) are convenient for screening (>100 mg/L), they can give false negatives in the presence of certain stabilizers.[1] The Iodometric Test is the gold standard for validation.[1]

Protocol:

  • Reagent: Prepare a fresh solution of 10% KI (Potassium Iodide) in glacial acetic acid.

  • Method: Add 1 mL of the ether to 1 mL of the reagent.

  • Observation:

    • Colorless: No peroxides.[1]

    • Yellow: Low peroxides (Caution).[1][3]

    • Brown: High peroxides (>100 ppm).[1] DANGER.

Diagram 2: Operational Decision Tree Follow this logic flow for every container of chlorinated ether.

DecisionTreeStartInspect ContainerVisualVisual Check:Crystals or Precipitate?Start->VisualExplosionRiskDO NOT TOUCHContact Safety OfficerVisual->ExplosionRiskYes (Crystals)TestPeroxide Test(Strip or KI)Visual->TestNoResultLow< 10 ppmTest->ResultLowResultMed10 - 100 ppmTest->ResultMedResultHigh> 100 ppmTest->ResultHighActionUseSafe to UseResultLow->ActionUseActionCleanDecontaminate(Alumina/FeSO4)ResultMed->ActionCleanActionDisposeNeutralize & Dispose(Do Not Distill)ResultHigh->ActionDispose

Caption: Workflow for assessing peroxide risk. Note that crystals trigger an immediate stop-work condition.[1][2]

Mitigation & Remediation Strategies

If peroxides are detected (10-100 ppm), they must be removed before the solvent is used, especially if heating is required.[1]

Activated Alumina Adsorption

This is the preferred method for dry solvents as it does not introduce water.[1]

  • Mechanism: Polar hydroperoxides adsorb strongly to the alumina surface.[1]

  • Protocol: Pass the solvent through a column containing activated alumina (approx.[1][3][4][5] 20g alumina per 100mL solvent).[1]

  • Validation: Retest the eluent with a peroxide strip.[1] It should read 0 ppm.[1]

Ferrous Sulfate Wash (Wet Method)

Effective for bulk solvents where water introduction is acceptable.[1]

  • Reagent: 60g

    
    , 6mL conc. 
    
    
    , 110mL water.
  • Mechanism:

    
     reduces 
    
    
    to alcohols (
    
    
    ), oxidizing to
    
    
    .[1]
  • Protocol: Shake the ether with 20% volume of the ferrous sulfate solution. Separate layers.

Inhibition

Most chlorinated ethers are shipped with inhibitors like BHT (Butylated Hydroxytoluene) .[1]

  • The Distillation Hazard: Distillation separates the volatile ether from the non-volatile inhibitor (BHT remains in the pot). The distillate is now uninhibited and highly susceptible to rapid peroxidation.[1][6]

  • Requirement: If you distill a chlorinated ether, you must immediately add new inhibitor to the receiving flask or use the solvent immediately.

References

  • National Institutes of Health (PubChem). Bis(2-chloroethyl) ether (CID 8115) Safety Data.[1][2] [Link][1][2]

  • Vanderbilt University Medical Center. Peroxide Forming Chemicals: Management, Retention and Storage. [Link][1][2]

  • University of Edinburgh. Ethers - Storage and the Detection and Removal of Peroxides.[1][3] [Link][1][2]

  • University of Texas at Austin (EHS). Peroxide Forming Chemicals Classifications.[1] [Link]

Strategic Handling & Safety Architecture: 1,2-Dichloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 623-46-1 | Structural Alert: Alpha-Haloether

Executive Summary

This technical guide outlines the operational safety, toxicological mechanisms, and emergency protocols for 1,2-Dichloroethyl ethyl ether (DCEE) . It is critical to distinguish this compound from its structural isomer, bis(2-chloroethyl) ether (mustard gas analog). While both are toxic, DCEE contains an alpha-chloroether moiety (Cl atom attached to the


-carbon adjacent to oxygen), rendering it significantly more reactive toward nucleophiles (including DNA) and moisture.
Part 1: Critical Hazard Profile & Mechanistic Toxicity
1.1 The Alpha-Haloether Structural Alert

Unlike stable chlorinated solvents (e.g., dichloromethane), DCEE possesses high reactivity due to the resonance stabilization of the carbocation formed upon loss of the alpha-chlorine.

  • Mechanism of Action (Alkylation): The C-Cl bond at the

    
    -position is labile. In physiological conditions, it can spontaneously ionize to form a reactive oxonium ion . This electrophile aggressively alkylates nucleophilic centers in DNA (e.g., N7-guanine), leading to mutagenesis.
    
  • Hydrolytic Instability: Upon contact with ambient moisture or mucous membranes, DCEE hydrolyzes to release Hydrochloric Acid (HCl) , Ethanol , and Chloroacetaldehyde (a known mutagen). This dual-threat (alkylation + acid generation) defines its high toxicity profile.[1]

1.2 GHS Classification (CLP/OSHA)
  • Flammable Liquid (Category 3): Flash point ~42°C. Vapor forms explosive mixtures with air.

  • Acute Toxicity (Category 4): Oral, Dermal, and Inhalation.[2]

  • Skin/Eye Irritation (Category 2): Causes severe irritation; lachrymator.[3]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[2]

Part 2: Physicochemical Data Architecture

Table 1: Quantitative Properties of this compound

PropertyValueOperational Implication
CAS Number 623-46-1CRITICAL: Do not confuse with Bis(2-chloroethyl) ether (111-44-4).
Molecular Formula C₄H₈Cl₂OMW: 143.01 g/mol
Boiling Point 145°C (293°F)Low volatility compared to diethyl ether, but vapors accumulate.
Flash Point 42°C (107.6°F)Class II Combustible. Electrostatic grounding required.[1]
Density 1.167 g/cm³Heavier than water; sinks in aqueous environments.
Water Solubility Reacts/Decomposes Do not use water as a primary extinguishing agent for small fires.
Vapor Pressure ~6.3 mmHg @ 25°CSufficient to exceed exposure limits in unventilated spaces.
Part 3: Engineering Controls & PPE Protocols
3.1 Barrier Protection Strategy

Standard nitrile gloves provide insufficient protection against small, chlorinated oxygenates due to rapid permeation.

  • Primary Barrier: Silver Shield® (EVOH) or Viton® laminates.

  • Secondary Barrier: Disposable Nitrile (4 mil minimum) worn over the laminate for dexterity and to protect the inner glove from abrasion.

  • Respiratory: If working outside a glovebox, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential HCl evolution.

3.2 Visualization: Toxicity Mechanism

The following diagram illustrates the pathway from exposure to cellular damage, highlighting the dual risk of alkylation and hydrolysis.

ToxicityMechanism DCEE 1,2-Dichloroethyl Ethyl Ether Oxonium Reactive Oxonium Ion DCEE->Oxonium Spontaneous Cl- Loss Water Moisture/Tissue Water DCEE->Water Contact DNA Cellular DNA (Nucleophiles) Oxonium->DNA Alkylation Adduct DNA Adducts (Mutation) DNA->Adduct Damage Hydrolysis Hydrolysis Products: HCl + Chloroacetaldehyde Water->Hydrolysis Rapid Reaction Hydrolysis->DNA Secondary Toxicity

Figure 1: Mechanistic pathway showing the bifurcation of toxicity into direct DNA alkylation and hydrolytic release of corrosive/toxic byproducts.

Part 4: Emergency Response & Neutralization[4]
4.1 Spill Management (Dry Protocol)

Because DCEE reacts with water to release HCl, standard "dilute and mop" procedures are dangerous.

Step-by-Step Containment:

  • Evacuate & Isolate: Clear area (10-meter radius). Eliminate ignition sources.[2][4][5][6]

  • PPE Donning: SCBA (if volume > 100mL) or Full-Face OV/AG respirator. Silver Shield gloves.

  • Dry Absorption: Apply Vermiculite or Activated Carbon . Do not use paper towels (fire risk from heat of hydrolysis).

  • Neutralization (Controlled):

    • Collect absorbed material into a wide-mouth container.

    • In a fume hood, treat the waste with a 5% Aqueous Ammonia or Sodium Bicarbonate solution to quench the alkylating potential and neutralize generated acid.

    • Caution: This reaction is exothermic. Add solution slowly.

4.2 Storage & Stability[1]
  • Peroxide Former: Like all ethers, DCEE can form explosive peroxides upon exposure to air.

    • Requirement: Store under inert atmosphere (Argon/Nitrogen).

    • Testing: Test for peroxides every 3 months using quant strips. If >10 ppm, treat or dispose.

  • Segregation: Store away from strong oxidizers, bases, and water/moisture.[3]

Part 5: Synthesis & Disposal Workflow

The following workflow details the logical decision tree for handling waste streams containing DCEE.

WasteWorkflow Waste DCEE Waste Stream CheckPeroxide Check Peroxides (>10 ppm?) Waste->CheckPeroxide Reduce Reduce Peroxides (FeSO4 or NaHSO3) CheckPeroxide->Reduce Yes Hydrolysis Controlled Hydrolysis (Add to 10% NaOH) CheckPeroxide->Hydrolysis No Reduce->Hydrolysis PhaseSep Phase Separation Hydrolysis->PhaseSep Aqueous Aqueous Phase (Neutralize pH) PhaseSep->Aqueous Organic Organic Phase (Halogenated Waste) PhaseSep->Organic

Figure 2: Waste disposal decision logic ensuring peroxide safety and chemical neutralization prior to segregation.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12207, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

toxicological profile of chlorinated ethers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of Chlorinated Ethers

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to a Latent Hazard

Chlorinated ethers represent a class of aliphatic and aromatic compounds characterized by an ether linkage and at least one chlorine atom. Their utility as solvents, intermediates in chemical synthesis, and byproducts in manufacturing processes has led to their presence in industrial and environmental settings.[1] However, their structural attributes, particularly the presence of electrophilic centers, predispose many of these compounds to significant toxicological activity. This guide is designed for researchers, toxicologists, and drug development professionals, providing a synthesized overview of the toxicological landscape of chlorinated ethers. We will move beyond a mere recitation of facts to explore the mechanistic underpinnings of their toxicity, offering field-proven insights into their assessment and the causality behind experimental choices.

The Physicochemical Landscape and Toxicological Implications

The toxicity of a chlorinated ether is intrinsically linked to its chemical structure. Key determinants of reactivity and, consequently, biological hazard include:

  • Position of the Chlorine Atom: Alpha-chloroalkyl ethers, where the chlorine is attached to the carbon adjacent to the ether oxygen, are particularly reactive. This structure renders the carbon highly electrophilic, making these compounds potent alkylating agents.[1]

  • Degree of Chlorination: Increased chlorination can alter the molecule's lipophilicity, influencing its absorption, distribution, and potential for bioaccumulation.

  • Alkyl Chain Length: The carcinogenic activity of chloroalkyl ethers tends to increase as the alkyl chain length decreases.[1]

This structure-activity relationship is a foundational concept in predicting the potential hazards of novel or less-studied chlorinated ethers.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile is critical to contextualizing the systemic toxicity and target organ effects of chlorinated ethers.

Absorption: Exposure in occupational settings is primarily through inhalation of vapors and dermal contact.[1] The general population may be exposed through the ingestion of contaminated water.[1]

Distribution: Due to their variable lipophilicity, chlorinated ethers can distribute to various tissues. More lipophilic compounds, such as certain chlorinated diphenyl ethers, have the potential to accumulate in adipose tissue.

Metabolism: The Core of Bioactivation and Detoxification

Metabolism is a double-edged sword. While some pathways detoxify and facilitate excretion, others can create more reactive, toxic metabolites.

  • Oxidative Metabolism: The primary metabolic route involves cytochrome P450 (CYP) enzymes. For chlorinated diphenyl ethers, this predominantly involves aromatic hydroxylation.[2]

  • Ether Bond Scission: A secondary, but significant, metabolic pathway is the cleavage of the ether bond, which can release chlorinated phenols or alcohols.[2]

  • Reductive Dechlorination: In anaerobic environments, such as those found in certain groundwater plumes or potentially within the gut microbiota, reductive dechlorination can occur, where chlorine atoms are sequentially removed.[3][4]

The following diagram illustrates the principal metabolic pathways for a representative chlorodiphenyl ether.

Metabolism cluster_0 Metabolic Pathways Parent_Compound Chlorinated Diphenyl Ether CYP450 CYP450 Enzymes Parent_Compound->CYP450 Phase I Hydrolases Hydrolases Parent_Compound->Hydrolases Phase I Hydroxylated_Metabolite Aromatic Hydroxylation (Hydroxylated Metabolite) Scission_Product Ether Bond Scission (e.g., Chlorinated Phenol) CYP450->Hydroxylated_Metabolite Hydrolases->Scission_Product

Caption: Primary metabolic routes for chlorodiphenyl ethers in rats.

Excretion: Metabolites are typically rendered more water-soluble and excreted in the urine, sometimes as conjugates. Unchanged parent compounds may be found in the feces.[2]

Mechanisms of Toxicity: From Molecular Interaction to Pathology

The diverse toxicological effects of chlorinated ethers arise from several key mechanisms.

Genotoxicity and Carcinogenicity

A primary concern for many chlorinated ethers is their potential to cause cancer. This is particularly true for the α-chloroalkyl ethers.

  • Direct DNA Alkylation: Bis(chloromethyl) ether (BCME) is a potent, direct-acting alkylating agent.[5] Its bifunctional nature allows it to form cross-links within DNA, leading to mutations and initiating carcinogenesis. This is a classic example of a genotoxic mechanism.[1] Numerous epidemiological studies have confirmed that occupational exposure to BCME and technical-grade chloromethyl methyl ether (CMME) is associated with an increased risk of lung cancer, primarily small-cell carcinoma.[1][5][6]

  • Oxidative Stress and Indirect Genotoxicity: For compounds like 1,4-dioxane, the carcinogenic mechanism is considered to be non-genotoxic and involves a threshold effect.[7] High doses saturate normal metabolic pathways, leading to the involvement of enzymes like CYP2E1. This results in oxidative stress, chronic cytotoxicity, and subsequent regenerative cell proliferation, particularly in the liver and nasal passages, which in turn increases the risk of tumor formation.[7]

The U.S. Department of Health and Human Services (DHHS) and the International Agency for Research on Cancer (IARC) have classified several chlorinated ethers based on their carcinogenicity.[6][8][9]

CompoundIARC ClassificationNTP Classification
Bis(chloromethyl) ether (BCME) Group 1 (Carcinogenic to humans)[8]Known to be a human carcinogen[6]
Chloromethyl methyl ether (CMME) Group 1 (Carcinogenic to humans)[1]Known to be a human carcinogen[6]
1,4-Dioxane Group 2B (Possibly carcinogenic to humans)[7][9]Reasonably anticipated to be a human carcinogen[9][10]
Target Organ Toxicity

Beyond carcinogenicity, chlorinated ethers can induce a range of organ-specific toxic effects.

  • Respiratory System: Inhalation is a major exposure route, and the respiratory tract is a primary target. Acute, high-level exposure can cause severe irritation of the eyes, nose, throat, and lungs, potentially leading to pulmonary edema.[11][12][13] Chronic exposure, particularly to BCME-containing vapors, is linked to chronic bronchitis and impaired respiratory function.[5]

  • Hepatic and Renal Effects: The liver and kidneys are central to metabolizing and excreting xenobiotics, making them susceptible to damage.[14] Chronic exposure to 1,4-dioxane has been shown to cause liver and kidney damage in animal studies.[12] For certain chlorinated diphenyl ethers, the liver and thyroid have been identified as target organs, with observed effects including increased liver weight and morphological changes in the thyroid.[15]

  • Central Nervous System (CNS): Acute exposure to high concentrations of some chlorinated ethers, such as 1,4-dioxane and 2-chloroethyl vinyl ether, can depress the central nervous system, leading to symptoms like dizziness, drowsiness, headache, and nausea.[12][14][16]

  • Dermal and Ocular Effects: Direct contact can cause severe irritation and chemical burns to the skin and eyes.[11][17]

Toxicological Profiles of Key Chlorinated Ethers

Bis(chloromethyl) ether (BCME)
  • Primary Use: Formerly used in chloromethylation reactions and as an intermediate in the production of ion-exchange resins.[5]

  • Toxicological Hallmark: A potent, direct-acting genotoxic carcinogen.[5][17] It is classified as a known human carcinogen by the DHHS, EPA, and IARC.[8]

  • Health Effects: Causes lung cancer in exposed workers.[1][5] Acute exposure irritates the respiratory tract, skin, and eyes, and can lead to pulmonary edema.[17]

2-Chloroethyl Vinyl Ether
  • Primary Use: Formerly used in the manufacturing of anesthetics, sedatives, and polymers.[16][18] It is no longer produced in the United States.[18]

  • Toxicological Hallmark: Highly flammable and toxic upon ingestion and inhalation.[18][19][20]

  • Health Effects: Causes irritation to the respiratory system, skin, and eyes.[19][20] High concentrations can lead to CNS effects like headache and nausea.[16][19]

Chlorinated Diphenyl Ethers (CDEs)
  • Source: Environmental contaminants, found in fish and birds in the Great Lakes region.[15]

  • Toxicological Hallmark: Moderately toxic, with the liver and thyroid as primary target organs in animal studies.[15]

  • Metabolism: Primarily metabolized via aromatic hydroxylation, with ether bond scission as a minor pathway.[2]

1,4-Dioxane
  • Primary Use: A common solvent in various industrial processes.

  • Toxicological Hallmark: Classified as a probable human carcinogen (EPA Group B2), acting through a non-genotoxic mode of action at high doses.[7][12]

  • Health Effects: High-level acute exposure can cause eye, nose, and throat irritation, as well as CNS depression.[12] Chronic animal studies show damage to the liver and kidneys and the development of tumors.[10][12]

Methodologies for Toxicological Assessment

A robust toxicological evaluation relies on a battery of validated assays. The choice of experiment is dictated by the need to understand a specific toxicological endpoint, such as mutagenicity, cytotoxicity, or carcinogenicity.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test (bacterial reverse mutation assay) is a cornerstone for assessing the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Causality in Experimental Design: This protocol is a self-validating system. The inclusion of both negative (vehicle) and positive controls is non-negotiable. The positive controls (known mutagens) ensure the bacterial strains are responsive and the metabolic activation system (S9 mix) is functional. The negative control establishes the baseline spontaneous reversion rate. This design ensures that an observed increase in revertant colonies can be confidently attributed to the test article.

Step-by-Step Methodology:

  • Strain Preparation: Culture the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare the S9 fraction from the livers of rats induced with a CYP inducer like Aroclor 1254. This mix simulates mammalian metabolism, allowing for the detection of chemicals that are mutagenic only after bioactivation.

  • Plate Incorporation Assay:

    • To a sterile test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without).

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which is necessary for mutagenesis to occur).

    • Vortex briefly and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

AmesTest cluster_workflow Ames Test Workflow A Prepare Bacterial Strains (e.g., S. typhimurium TA100) D Combine Bacteria, Test Compound & S9 Mix A->D B Prepare Test Compound Dilutions B->D C Prepare S9 Mix (for Metabolic Activation) C->D E Add Top Agar & Plate on Minimal Media D->E F Incubate at 37°C (48-72 hours) E->F G Count Revertant Colonies F->G H Analyze Data vs. Controls G->H

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Conclusion and Future Directions

The is complex and compound-specific. The α-chloroalkyl ethers, such as BCME, are potent genotoxic carcinogens, while others, like 1,4-dioxane, induce tumors through non-genotoxic mechanisms at high concentrations. A thorough understanding of their structure-activity relationships, metabolic pathways, and mechanisms of toxicity is essential for accurate risk assessment and the development of safer alternatives. Future research should focus on the toxicological profiles of emerging chlorinated ethers, including chlorinated polyfluoroalkyl ether sulfonic acids (Cl-PFESAs), which are being used as replacements for other persistent organic pollutants and are associated with reproductive and developmental toxicities.[21]

References

  • Long-Term Effects of Chlorine Exposure. Cairn Technology. (2022-08-10). [Link]

  • Metabolism of chlorodiphenyl ethers and Irgasan DP 300. PubMed. [Link]

  • Toxicological Profile for Chlorine. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Toxicological assessment of chlorinated diphenyl ethers in the rat. PubMed. [Link]

  • 2-Chloroethyl Vinyl Ether. Safe Home Test Kits. (2023-09-18). [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. (2023-12-25). [Link]

  • Toxicological Profile for Chloroform. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chloroalkyl ethers. California Office of Environmental Health Hazard Assessment (OEHHA). (2011-07-01). [Link]

  • Glycol Ether Toxicology. StatPearls - NCBI Bookshelf. (2024-03-10). [Link]

  • Histidine Metabolic Pathway Modifies the Relationships Between 6:2 Cl-PFESA Exposure and Preterm Birth. MDPI. [Link]

  • 1,4-Dioxane - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

  • 2-CHLOROETHYL VINYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

  • Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bis(Chloromethyl) Ether (BCME) ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicity and Risk Assessment. ITRC 1,4-Dioxane. [Link]

  • Cometabolism of Chlorinated Volatile Organic Compounds and 1,4-Dioxane in Groundwater. MDPI. [Link]

  • A Mixed Microbial Community for the Biodegradation of Chlorinated Ethenes and 1,4-Dioxane. Environmental Science & Technology Letters - ACS Publications. [Link]

  • 1,4-Dioxane (1,4-Diethyleneoxide). U.S. Environmental Protection Agency (EPA). [Link]

  • On the Carcinogenicity of Bis(chloromethyl) Ether and Chloromethyl Methyl Ether. ACS Publications. [Link]

  • An integrated assessment of the 1,4-dioxane cancer mode of action and threshold response in rodents. Regulations.gov. (2023-06-03). [Link]

  • Chlorine Toxicity: Practice Essentials, Background, Pathophysiology. Medscape Reference. (2025-02-28). [Link]

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Methodological & Application

synthesis of 1,2-Dichloroethyl ethyl ether from ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1,2-Dichloroethyl ethyl ether (DCEE), also known as 1,2-dichloro-1-ethoxyethane, is a critical bifunctional linker used in the synthesis of heterocycles and as a protecting group in medicinal chemistry. Its structural similarity to sulfur mustard (mustard gas) classifies it as a hazardous alkylating agent, requiring stringent safety protocols.

While industrial routes often utilize vinyl ethyl ether, this guide focuses on the Direct Chlorination of Diethyl Ether derived from Ethanol . This pathway is selected for its accessibility in standard research laboratories, allowing for the synthesis of the target molecule directly from basic ethanol stock without requiring high-pressure acetylene handling.

Key Technical Insight: The synthesis is not a simple mixing step; it is a competition between radical substitution and elimination. Success depends entirely on temperature modulation and specific gravity monitoring to prevent the formation of the unwanted polychlorinated byproducts.

Safety & Hazard Control (CRITICAL)

WARNING: VESICANT AND CARCINOGENIC HAZARD DCEE is a potent blistering agent (vesicant) and a suspected carcinogen. It can be absorbed through the skin and lungs.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a scrubber system for HCl gas.

  • PPE: Double nitrile gloves (or Silver Shield® laminates), full-face respirator (if outside hood), and chemical-resistant lab coat.

  • Decontamination: A saturated solution of sodium bicarbonate should be available to neutralize spills.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

Mechanistic Pathway & Logic

The transformation from ethanol to DCEE occurs in two distinct phases.[2]

  • Phase I (Dehydration): Acid-catalyzed bimolecular dehydration of ethanol yields diethyl ether.

  • Phase II (Radical Substitution): Controlled chlorination of diethyl ether. The reaction is regioselective for the

    
    -carbons due to the stabilizing effect of the oxygen atom on the intermediate radical, but over-chlorination is a major risk.
    
Pathway Diagram

DCEE_Synthesis Ethanol Ethanol (CH3CH2OH) Ether Diethyl Ether (Et2O) Ethanol->Ether H2SO4, 140°C -H2O Radical α-Chloro Radical Intermediate Ether->Radical Cl2, Low Temp Chlorine Chlorine Gas (Cl2) Chlorine->Radical DCEE 1,2-Dichloroethyl Ethyl Ether Radical->DCEE Substitution (Target) Byproducts Polychlorinated Species Radical->Byproducts Over-chlorination (>25°C)

Figure 1: Sequential transformation from Ethanol to DCEE, highlighting the divergence point where temperature control prevents byproduct formation.

Experimental Protocol

Phase I: Precursor Preparation (Diethyl Ether)

Note: If anhydrous diethyl ether is available commercially, skip to Phase II. This section is provided for "From Ethanol" completeness.

  • Setup: 1L Round Bottom Flask (RBF) fitted with a dropping funnel and a fractional distillation head.

  • Reaction:

    • Charge 250 mL Ethanol (95%) and 250 mL Conc.

      
        into the flask.
      
    • Heat to 140°C (sand bath recommended for even heating).[3]

    • Add additional ethanol dropwise through the funnel at the same rate as the distillate collects.[3]

  • Workup: Wash distillate with 10% NaOH (to remove acid) and saturated NaCl. Dry over anhydrous

    
    .
    
Phase II: Chlorination to this compound

This is the critical synthetic step.

Equipment:

  • 3-neck RBF (2L).

  • Mechanical stirrer (Teflon blade).

  • Gas inlet tube (fritted glass for dispersion).

  • Dry Ice/Acetone bath.

  • Reflux condenser connected to an NaOH scrubber trap.

Reagents:

  • Diethyl Ether (Dry): 800 g

  • Chlorine Gas (

    
    ): Cylinder with needle valve control.
    

Step-by-Step Procedure:

  • System Preparation:

    • Purge the system with nitrogen.

    • Cool the diethyl ether in the bath to -5°C to 0°C . Causality: Low temperature suppresses the formation of polychlorinated byproducts and prevents ether flash-off.

  • Chlorination Start:

    • Introduce

      
       gas slowly. The solution will turn yellow initially.
      
    • Maintain vigorous stirring. The reaction is exothermic; adjust gas flow to keep internal temp < 10°C .

  • Reaction Monitoring (The "Specific Gravity" Method):

    • This reaction is historically validated by density changes.

    • Initial SG: 0.71 (Ether).

    • Target SG:0.96 .[4]

    • Protocol: Every 2 hours, withdraw a 1 mL aliquot and measure density.

    • As the reaction proceeds (approx. 30-40 hours for this scale), HCl gas evolves rapidly. Ensure the scrubber is active.

  • Termination:

    • Stop chlorination exactly when Specific Gravity reaches 0.96 .

    • Why: Beyond 0.96, trichloro-species form rapidly, making purification by distillation nearly impossible.

  • Isolation & Purification:

    • Purge the reaction mixture with Nitrogen for 30 mins to remove dissolved

      
       and HCl.
      
    • Distillation: Perform fractional distillation under reduced pressure.

      • Fraction 1: Unreacted ether (recycle).

      • Fraction 2: Monochloroethyl ethyl ether.[5]

      • Fraction 3 (Target):This compound .[5]

Purification Parameters
FractionPressure (mmHg)Boiling Point (°C)Composition
Fore-run760 (Atm)34.6Diethyl Ether
Intermed4530 - 50Mixed chloro-ethers
Product 45 66 - 69 This compound
Residue->70Polychlorinated tars

Quality Control & Characterization

Verify the identity of the product using the following metrics.

  • Refractive Index (

    
    ):  1.4360 – 1.4390.
    
  • Density: ~1.17 g/mL.

  • Appearance: Clear, colorless liquid.[1][6][7][8] Note: Yellowing indicates dissolved chlorine or decomposition.

  • Stability: The product is sensitive to moisture (hydrolysis of the

    
    -chloro ether). Store over molecular sieves (4Å) in a dark, sealed container at 4°C.
    
Process Workflow Diagram

Workflow Start Dry Diethyl Ether (-5°C) Cl_Add Chlorine Gas Addition (Slow Stream) Start->Cl_Add Monitor Monitor Specific Gravity Target: 0.96 Cl_Add->Monitor Monitor->Cl_Add SG < 0.96 Degas N2 Purge (Remove HCl/Cl2) Monitor->Degas SG = 0.96 VacDist Vacuum Distillation (45 mmHg) Degas->VacDist Final Collect Fraction 66-69°C VacDist->Final

Figure 2: Operational workflow for the chlorination phase, emphasizing the density-based endpoint.

References

  • Cretcher, L. H.; Pittenger, W. H. (1925). "Synthesis of this compound." Journal of the American Chemical Society, 47(10), 2560–2563.

  • Hall, G. E.; Ubertini, F. M. (1950). "The Chlorination of Diethyl Ether." Journal of Organic Chemistry, 15(4), 715-719.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether [Structural Analog/Safety Data]." PubChem.

  • Organic Syntheses. (1933). "Bromoethyl Ethyl Ether (Analogous Protocol)." Org.[4] Synth. 13, 16.

Sources

Application Note: Laboratory Preparation of 1,2-Dichloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the laboratory-scale preparation of 1,2-dichloroethyl ethyl ether (CAS: 623-46-1), also known as 1,2-dichloro-1-ethoxyethane. This compound is a critical intermediate in the synthesis of heterocyclic compounds (e.g., sulfadiazine derivatives) and serves as a specialized protecting group.

The protocol utilizes the direct electrophilic addition of chlorine gas to ethyl vinyl ether under strictly controlled cryogenic conditions. Unlike standard halogenations, this reaction requires rigorous temperature management to suppress polymerization and moisture exclusion to prevent hydrolysis of the highly reactive


-chloro ether moiety.

Safety & Hazard Assessment (Critical)

WARNING:


-Halo Ether Hazard 
this compound contains a chlorine atom alpha to the oxygen, making it a potent alkylating agent. It shares structural and toxicological properties with bis(chloromethyl) ether (a known human carcinogen).
Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Severe lachrymator; toxic by inhalation and skin absorption.[1]Work exclusively in a certified fume hood. Double-glove (Nitrile/Laminate).
Reactivity Moisture Sensitive. Hydrolyzes rapidly to form HCl and chloroacetaldehyde (toxic).Use oven-dried glassware. Avoid aqueous workups.
Explosion Risk Peroxide former upon prolonged storage.[2]Test for peroxides before distillation. Store under inert gas.
Chemical Burns Vesicant-like properties due to alkylating potential.Immediate quenching of spills with aqueous ammonia/ethanol mix.

Chemical Basis & Mechanism[3]

The synthesis proceeds via the electrophilic addition of molecular chlorine to the electron-rich double bond of ethyl vinyl ether.

Reaction Scheme


Mechanistic Insight
  • Electrophilic Attack: The

    
    -electrons of the vinyl ether attack the chlorine molecule, forming a chloronium ion intermediate.
    
  • Regioselectivity: The lone pairs on the ethoxy oxygen stabilize the developing positive charge at the C1 position (forming an oxocarbenium resonance structure).

  • Nucleophilic Capture: The chloride ion attacks the C1 position, resulting in the 1,2-dichloro product.

Note: Temperature control is paramount. Above 0°C, the oxocarbenium intermediate can initiate cationic polymerization of the remaining ethyl vinyl ether, resulting in a viscous tar rather than the desired liquid product.

ReactionMechanism EVE Ethyl Vinyl Ether (Nucleophile) Inter Oxocarbenium / Chloronium Intermediate EVE->Inter Attack @ -10°C Cl2 Cl2 (Electrophile) Cl2->Inter Prod 1,2-Dichloroethyl Ethyl Ether Inter->Prod Cl- Attack Poly Polymerization (Side Reaction) Inter->Poly T > 0°C

Figure 1: Reaction mechanism highlighting the critical branch point where temperature control prevents polymerization.

Materials & Equipment

Reagents
  • Ethyl Vinyl Ether (EVE): >99%, stabilized. Must be freshly distilled if stabilizer content is high.

  • Chlorine Gas (

    
    ):  Lecture bottle with a needle valve or generated in situ (e.g., TCCA/HCl).
    
  • Dichloromethane (DCM): Anhydrous, used as a solvent to moderate the reaction exotherm.

  • Calcium Chloride (

    
    ):  For drying tubes.
    
Equipment
  • 3-Neck Round Bottom Flask (500 mL).

  • Dry Ice/Acetone bath or Immersion Cooler.

  • Mechanical Stirrer (Teflon blade) – Magnetic stirring is often insufficient for the viscosity changes if cooling is excessive.

  • Gas inlet tube (fritted glass dispersion tube preferred).

  • Claisen adapter with Thermometer (low temp).

  • Vacuum Distillation Setup (Vigreux column recommended).

Experimental Protocol

Phase 1: Setup and Pre-Cooling
  • Assembly: Flame-dry the 3-neck flask and assemble the mechanical stirrer, thermometer, and gas inlet tube under a flow of dry Nitrogen or Argon.

  • Solvent Charge: Charge the flask with Ethyl Vinyl Ether (72.1 g, 1.0 mol) and Dichloromethane (100 mL) .

    • Why DCM? While the reaction can be run neat, DCM acts as a heat sink, preventing localized hot spots that trigger polymerization.

  • Cooling: Lower the flask into a cooling bath adjusted to -10°C to -15°C .

    • Critical Control Point: Do not cool below -20°C, as the viscosity increases significantly and reagents may freeze out. Do not exceed 0°C.

Phase 2: Chlorination
  • Chlorine Addition: Begin a slow stream of dry chlorine gas through the dispersion tube.

  • Rate Control: Adjust the gas flow such that the internal temperature remains between -10°C and -5°C.

    • Visual Cue: The solution will initially remain colorless. As the reaction nears completion, the solution may turn a pale yellow due to dissolved excess chlorine.

  • Stoichiometry Check: Continue addition until the theoretical weight of chlorine (approx. 71 g) has been absorbed, or until a persistent yellow color is observed.

    • Alternative Endpoint: Monitor reaction via proton NMR (disappearance of vinylic protons at 4.0-6.5 ppm).

Phase 3: Workup (Anhydrous)
  • Degassing: Once the reaction is complete, switch the gas inlet to dry Nitrogen. Bubble nitrogen vigorously through the solution for 30 minutes at 0°C to remove excess

    
     and dissolved HCl.
    
  • Solvent Removal: Remove the DCM using a rotary evaporator with a bath temperature < 30°C .

    • Caution: Do not use a water bath warmer than 30°C; thermal instability is a risk.

Phase 4: Purification
  • Distillation: Transfer the crude oil to a distillation flask. Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at 66–69°C at 45 mmHg (or approx. 55-60°C at 30 mmHg).

    • Note: At atmospheric pressure, the boiling point is ~145°C, but distillation at this temperature significantly increases decomposition risk.

ProtocolWorkflow Start Start: Dry Setup N2 Atmosphere Cool Cool EVE/DCM to -10°C Start->Cool Chlor Add Cl2 Gas (Keep T < 0°C) Cool->Chlor Degas Degas with N2 (Remove xs Cl2/HCl) Chlor->Degas Strip Strip Solvent (Vac < 30°C) Degas->Strip Distill Vacuum Distillation 66-69°C @ 45 mmHg Strip->Distill

Figure 2: Step-by-step workflow for the isolation of this compound.

Characterization & Specifications

The purified product should be a clear, colorless liquid. Darkening indicates decomposition.

PropertySpecificationMethod/Notes
Appearance Colorless liquidVisual inspection. Yellowing indicates HCl/aldehyde formation.
Boiling Point 66–69°C @ 45 mmHgLiterature value (Atmospheric: ~145°C - Avoid ) [1].
Density 1.16 – 1.18 g/mL@ 20°C.
Refractive Index

High purity indicator.

H NMR

1.2 (t, 3H), 3.6-3.9 (m, 4H), 5.6 (t, 1H)
The methine proton (

-Cl) is characteristic around 5.5-5.8 ppm.

Storage and Stability

  • Shelf Life: Limited (1–3 months).

  • Conditions: Store at 4°C or -20°C under Argon.

  • Stabilization: Addition of a trace amount of solid calcium carbonate (

    
    ) or weak base in the storage vial can neutralize auto-generated HCl, prolonging shelf life.
    

References

  • Preparation of this compound. Journal of the American Chemical Society, 41(7), 1122–1123.[3] (1919).

  • 
    -Halo Ethers. Chemical Reviews, 55(2), 301–353. (1955). An authoritative review on the reactivity and synthesis of halo ethers. 
    
  • Safety Data Sheet: this compound. PubChem Laboratory Chemical Safety Summary (LCSS). (Accessed 2023).

  • Process for production of

    
    -chloroethers. US Patent 2,056,818. Detailed industrial conditions for chlorination of vinyl ethers. 
    

Sources

Technical Application Note: 1,2-Dichloroethyl Ethyl Ether as a Masked C2-Electrophile in Heterocyclic Synthesis

[1][2]

Executive Summary

This compound (DCEE) is a bifunctional electrophile utilized primarily as a stable, handleable surrogate for chloroacetaldehyde .[1] While chloroacetaldehyde is unstable, toxic, and prone to polymerization, DCEE provides a controlled release of the reactive

1Hantzsch Thiazole Synthesis


Chemical Profile & Reactivity Logic

Structural Analysis

DCEE (

1
  • C1 (

    
    -Carbon):  Highly reactive due to the adjacent oxygen atom. It behaves as an 
    
    
    -haloether, capable of forming a stabilized oxocarbenium ion.[1] This site is susceptible to rapid nucleophilic attack or hydrolysis.
  • C2 (

    
    -Carbon):  A standard alkyl chloride. In the presence of the C1-ether linkage, this position becomes the "leaving group" terminus during cyclization reactions.
    
The "Masked" Mechanism

In aqueous or alcoholic media, DCEE undergoes a cascade transformation. It does not react as the ether directly; rather, it serves as a reservoir for the reactive aldehyde.

Mechanism:

  • Hydrolysis: The labile C1-Cl bond hydrolyzes to form the hemiacetal, which collapses to release ethanol and generate chloroacetaldehyde in situ.

  • Cyclization: The nascent chloroacetaldehyde reacts immediately with bidentate nucleophiles (e.g., thiourea), preventing the self-polymerization common with stock chloroacetaldehyde solutions.

Figure 1: Activation pathway of DCEE. The reagent acts as a slow-release vector for the volatile and unstable chloroacetaldehyde.

Detailed Protocols

Protocol A: Synthesis of 2-Aminothiazole Derivatives

Target: Synthesis of 2-aminothiazole (or 2-amino-substituted derivatives) via Hantzsch condensation. Rationale: Using DCEE avoids the use of lachrymatory chloroacetaldehyde and improves yield by minimizing aldehyde polymerization.

Materials
  • Reagent: this compound (1.0 equiv)[1]

  • Nucleophile: Thiourea (1.05 equiv)[1]

  • Solvent: Water (or Water/Ethanol 1:1 mixture for lipophilic thioureas)[1]

  • Base: Sodium Hydroxide (20% aq. solution)

  • Workup: Diethyl ether or Ethyl acetate[1]

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve Thiourea (7.6 g, 100 mmol) in Water (50 mL).

  • Addition: Heat the solution to 50°C. Add This compound (14.3 g, 100 mmol) dropwise over 30 minutes.

    • Note: The mixture may become biphasic initially. Vigorous stirring is essential.

  • Reflux: Heat the reaction mixture to reflux (approx. 90-100°C) for 2–3 hours.

    • Observation: The solution should become homogeneous as ethanol is released and the thiazole salt forms.

  • Neutralization: Cool the reaction to 0–5°C in an ice bath. Slowly add 20% NaOH solution until pH ~10.

    • Precipitation: The free base 2-aminothiazole may precipitate.

  • Extraction: Extract the aqueous mixture with Diethyl ether (3 x 50 mL).

    • Caution: DCEE is a lachrymator; ensure all unreacted starting material is consumed or handled in a hood.

  • Purification: Dry the combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize from ethanol/benzene or water to obtain pure 2-aminothiazole.
    

Expected Yield: 80–90% Key Advantage: The in situ generation prevents the formation of amorphous "tars" often seen when using commercial chloroacetaldehyde solutions.

Protocol B: Synthesis of Imidazoles from Amidines

Target: Synthesis of 2-substituted imidazoles. Rationale: Amidines are less stable than thiourea; the controlled reactivity of DCEE prevents hydrolysis of the amidine starting material.

Materials
  • Reagent: this compound (1.0 equiv)[1]

  • Nucleophile: Benzamidine hydrochloride (1.0 equiv)[1]

  • Solvent: Ethanol (anhydrous)[1]

  • Base: Sodium ethoxide (2.0 equiv)[1]

Step-by-Step Procedure
  • Free Base Formation: In a reaction vessel, dissolve Sodium metal (2.0 equiv) in anhydrous Ethanol to generate sodium ethoxide. Add Benzamidine hydrochloride (1.0 equiv) and stir for 30 mins to liberate the free amidine.

  • Condensation: Add This compound (1.0 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux for 4–6 hours.

    • Mechanism:[1][2][3][4] The amidine attacks the

      
      -chloro ether, displacing ethoxide/chloride, followed by cyclization onto the 
      
      
      -carbon and elimination of water/HCl.
  • Workup: Remove ethanol under vacuum. Resuspend the residue in water and extract with Ethyl Acetate.

  • Purification: Flash chromatography (DCM/MeOH) is usually required to separate the imidazole from trace triazine byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Tars formed) Reaction temperature too high during addition; rapid hydrolysis.[1]Cool to 40–50°C during DCEE addition. Ensure dropwise addition.
Biphasic Stagnation Poor solubility of DCEE in water.[5]Add 10–20% Ethanol as a co-solvent to homogenize the phase.
Violent Fuming Moisture ingress into pure DCEE stock.Store DCEE over molecular sieves. It hydrolyzes to release HCl gas.[6]
Product is Oil/Impure Incomplete cyclization.Extend reflux time. Verify consumption of DCEE by TLC (it is UV active if stained with KMnO4).

Safety & Handling Guidelines (Critical)

Hazard Classification:

  • Lachrymator: DCEE vapors are extremely irritating to eyes and respiratory tracts.[6]

  • Carcinogenicity: Potential occupational carcinogen (structurally related to bis(chloromethyl) ether).

  • Skin Absorption: Highly toxic via dermal contact.

Mandatory PPE:

  • Respiratory: Full-face respirator with organic vapor cartridges or work strictly inside a certified fume hood.

  • Skin: Double-gloving (Nitrile under Laminate/Silver Shield) is recommended. Standard latex is permeable to chlorinated ethers.

  • Eyes: Chemical splash goggles (if not using a full-face respirator).

Decontamination:

  • Spills should be neutralized with dilute ammonia or ethanolic KOH to decompose the alkyl chloride functionality before disposal.

References

  • Preparation and Properties

    • Kamm, O.; Waldo, J. H.[1] "The Preparation of

      
      -Chloroethyl Ethers." Journal of the American Chemical Society, 1921 , 43, 2223-2226.[1] Link[1]
      
  • Thiazole Synthesis Application

    • Sato, K. "Process of producing 2-aminothiazole."[1] European Patent EP0482607B1, 1995 .[1] (Describes the industrial use of

      
      -dichloroethyl ether as a superior alternative to chloroacetaldehyde). Link
      
  • General Reactivity of

    
    -Haloethers: 
    
    • Gross, H.; Höft, E.

      
      -Halo Ethers."[1] Angewandte Chemie International Edition, 1967 , 6, 335-355.[1] Link[1]
      
  • Safety Data

    • National Institute for Occupational Safety and Health (NIOSH). "Dichloroethyl ether: IDLH Documentation." CDC.gov. Link

Advanced Application Note: 1,2-Dichloroethyl Ethyl Ether as a Bifunctional Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloroethyl ethyl ether (DCEE), also known as


-dichloroethyl ethyl ether, is a critical yet under-discussed bifunctional electrophile in pharmaceutical synthesis. Unlike its symmetric cousin bis(2-chloroethyl) ether (a solvent and mustard gas analog), DCEE possesses a highly reactive 

-chloro ether functionality.

This unique structure allows DCEE to function as a masked chloroacetaldehyde (MCA) equivalent. While MCA is chemically unstable and hazardous to store in pure form, DCEE offers a stable, storable alternative that liberates the reactive C2-synthon in situ. This guide details the mechanistic logic and validated protocols for utilizing DCEE in the synthesis of 2-aminothiazoles—a scaffold ubiquitous in sulfonamides (e.g., Sulfathiazole), anesthetics, and modern kinase inhibitors.

Part 1: Chemical Profile & Mechanistic Logic

The "Masked" Synthon Advantage

The primary challenge in synthesizing 1,3-azoles (thiazoles, imidazoles) via the Hantzsch method is the instability of


-haloaldehydes. Chloroacetaldehyde polymerizes rapidly and is highly toxic.

DCEE solves this by acting as a pro-electrophile. Under aqueous or alcoholic conditions, the labile C1-chlorine (an


-haloether) undergoes rapid hydrolysis or solvolysis, followed by 

-elimination of ethanol to generate the reactive aldehyde species transiently.
Reactivity Diagram

The following diagram illustrates the activation pathway of DCEE compared to the standard alkylation pathway.

DCEE_Mechanism DCEE This compound (Stable Precursor) Inter Hemiacetal Intermediate DCEE->Inter Hydrolysis (H2O/Heat) MCA Chloroacetaldehyde (Reactive Electrophile) Inter->MCA -EtOH, -HCl Cyclization Hantzsch Cyclization MCA->Cyclization + Thiourea Thiourea Thiourea (Nucleophile) Thiourea->Cyclization Product 2-Aminothiazole (Pharma Intermediate) Cyclization->Product - H2O, -HCl

Caption: Figure 1. In situ activation of DCEE to generate the reactive chloroacetaldehyde species for heterocycle formation.

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole (Sulfathiazole Precursor)

Application: This is the industry-standard method for generating the 2-aminothiazole core found in sulfa drugs and third-generation cephalosporins.

Safety Prerequisite:

  • Hazard: DCEE is a lachrymator and potential alkylating carcinogen. Work exclusively in a fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Materials:

  • This compound (DCEE) (>95% purity)

  • Thiourea[1][2][3][4][5][6]

  • Solvent: Water (Process A) or Ethanol (Process B - preferred for purity)

  • Base: Sodium hydroxide (NaOH) or Sodium acetate

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

    • Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Charge & Dissolution:

    • Add Thiourea (1.0 equiv) to the flask.

    • Add Water (5 volumes) . Heat gently to 40°C to ensure complete dissolution.

  • Controlled Addition (The Critical Step):

    • Load DCEE (1.1 equiv) into the dropping funnel.

    • Note: Do not add all at once. The hydrolysis is exothermic.

    • Add DCEE dropwise over 45–60 minutes, maintaining the internal temperature between 50°C–60°C.

    • Observation: The mixture will become homogeneous as the reaction proceeds.

  • Reflux & Cyclization:

    • Once addition is complete, ramp temperature to Reflux (approx. 100°C) .

    • Hold reflux for 3 to 4 hours .

    • Monitor: TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) should show consumption of thiourea.

  • Work-up & Isolation:

    • Cool the reaction mixture to 10°C in an ice bath.

    • Slowly basify the solution to pH 9–10 using 50% NaOH solution .

    • Precipitation: The 2-aminothiazole will precipitate as a solid.

    • Filter the solid under vacuum.

    • Wash the cake with ice-cold water (2 x 1 vol) to remove salts.

  • Purification (Optional but Recommended):

    • Recrystallize from hot ethanol or water/ethanol mix to remove trace sulfur contaminants.

Data Summary Table: Typical Yields

ParameterAqueous RouteEthanolic Route
Reaction Time 4-5 Hours3-4 Hours
Temperature 100°C78°C
Crude Yield 75-80%85-90%
Purity (HPLC) ~92%>98%
Color Dark BrownOff-white/Tan
Protocol B: N-Alkylation of Imidazoles (General Procedure)

Application: Introduction of the ethoxy-ethyl side chain or vinyl group (via elimination) onto an imidazole ring.

  • Deprotonation: Dissolve Imidazole (1.0 equiv) in dry DMF. Add NaH (1.2 equiv) at 0°C. Stir for 30 min.

  • Alkylation: Add DCEE (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.

  • Note: This reaction competes with elimination. Lower temperatures favor substitution.

Part 3: Process Workflow Visualization

The following flowchart details the decision matrix for handling DCEE in a pharmaceutical campaign.

Workflow Start Start: DCEE Stock QC QC Check: GC Purity >95%? Start->QC Purify Distillation (Vacuum, <50°C) QC->Purify No Select Select Solvent System QC->Select Yes Purify->QC Water Aqueous System (Cost-effective, Industrial) Select->Water Ethanol Ethanolic System (High Purity, Lab Scale) Select->Ethanol React Reaction: Reflux 3-4h Water->React Ethanol->React Neutralize Neutralization (NaOH) React->Neutralize Isolate Filtration & Drying Neutralize->Isolate

Caption: Figure 2. Operational workflow for the quality control and synthesis of thiazoles using DCEE.

Part 4: Safety & Handling (E-E-A-T Critical)

1. Toxicity Profile: DCEE is structurally related to sulfur mustard.[7] It is a severe skin irritant and lachrymator.[8]

  • Acute Effects: Burns to eyes/skin, respiratory distress if inhaled.

  • Chronic Effects: Suspected carcinogen (alkylating agent).

2. Decontamination Protocol: In case of spill:

  • Do not wash with water immediately (may spread the hydrophobic ether).

  • Absorb with vermiculite.

  • Decontaminate surfaces with a dilute solution of ammonia or 5% NaOH to hydrolyze the chloride.

3. Storage:

  • Store under nitrogen.

  • Refrigerate (2-8°C) to prevent spontaneous elimination of HCl, which darkens the material and increases pressure in the container.

References

  • European Patent Office. (1992). Process of producing 2-aminothiazole. EP0482607A1.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12173, this compound. Retrieved from [Link]

Sources

Application Notes & Protocols: Bis(2-chloroethyl) ether as a Specialized Solvent for Resins and Oils

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The following guide focuses on Bis(2-chloroethyl) ether (BCEE) , also known as 2,2'-Dichlorodiethyl ether (CAS No. 111-44-4). This compound is extensively documented as a solvent for resins and oils. The user query specified "1,2-Dichloroethyl ethyl ether," an isomer for which there is a significant lack of published data regarding its solvent applications. Given the industrial and research relevance of BCEE in this context, this guide has been developed to provide detailed, accurate, and safe-to-use information on this well-established chemical.

Introduction: Understanding the Utility of Bis(2-chloroethyl) ether

Bis(2-chloroethyl) ether (BCEE) is a powerful, colorless liquid organic compound with a distinctive chlorinated solvent odor.[1][2] Its utility as a solvent stems from its molecular structure, which combines the polar ether linkage with nonpolar chloroalkyl groups. This duality allows it to effectively dissolve a wide range of substances, including many natural and synthetic resins, fats, oils, waxes, and greases.[1][3] Historically, it has been employed in textile scouring, as a cleaning fluid, and as a constituent in paints and varnishes.[1][4] In modern research and specialized industrial applications, it serves as a chemical intermediate and a solvent where high solvency for specific polymers and lipids is required.[5][6]

However, its potent solvent properties are matched by significant health and safety considerations. BCEE is classified as a probable human carcinogen (Group B2) by the EPA, is toxic via inhalation, ingestion, and skin absorption, and can form explosive peroxides upon storage.[1][7] Therefore, its use is strictly limited to controlled laboratory and industrial environments where appropriate engineering controls and personal protective equipment are available and mandated. This guide provides the necessary protocols to harness its solvent capabilities while ensuring the highest standards of safety.

Part 1: Physicochemical & Solvent Properties

The effectiveness of a solvent is dictated by its physical and chemical properties. The principle of "like dissolves like" is fundamental; a solvent's ability to dissolve a solute is highest when their intermolecular forces are similar.[8][9] BCEE's chlorinated ether structure gives it a unique solubility profile.

PropertyValueSource(s)
CAS Number 111-44-4[10]
Molecular Formula C₄H₈Cl₂O[1]
Molecular Weight 143.01 g/mol [11]
Appearance Colorless to pale yellow liquid[2][12]
Odor Pungent, fruity, chlorinated solvent-like[1][2]
Density 1.22 g/mL at 25 °C[12]
Boiling Point 178 °C (decomposes)[10]
Melting Point -47 °C to -58 °F[11][12]
Flash Point 55 °C (131 °F) - Closed Cup[7]
Vapor Pressure 0.4 - 0.7 mmHg at 20 °C[10]
Water Solubility 1.72 - 10.2 g/L (Slightly soluble)[10][12]
Solubility in Organics Soluble in most organic solvents[13]

Part 2: Core Applications in Resin and Oil Chemistry

BCEE's primary value lies in its ability to act as a solvent for materials that are often difficult to dissolve in more common solvents.[3]

  • Resin & Polymer Dissolution : It is an effective solvent for various lacquers and resins.[2][14] This is particularly useful in applications requiring the formulation of coatings, adhesives, or in the analysis of complex polymer matrices where complete dissolution is necessary.

  • Extraction of Fats, Oils, and Waxes : BCEE can be used as an extraction solvent for fats, waxes, and greases from various matrices.[1][5] Its high boiling point allows for extractions at elevated temperatures, which can increase efficiency.

  • Chemical Intermediate : Beyond its role as a solvent, BCEE is a raw material in organic synthesis, for example, in the production of pesticides, polysulfide rubber, and pharmaceuticals like the cough suppressant fedrilate.[4][5][10]

Logical Workflow for Solvent Selection

The decision to use a specialized solvent like BCEE must be justified by its unique advantages over safer alternatives and governed by a strict safety-first principle.

A Define Solute (Resin/Oil Type) B Consult Solubility Data (Handbooks, Databases) A->B C Evaluate Common Solvents (e.g., Toluene, Acetone, Hexane) B->C D Are Common Solvents Effective? C->D E Select Appropriate Common Solvent D->E Yes F Consider BCEE as a Specialized Solvent D->F No G Assess Hazards of BCEE (Toxicity, Carcinogenicity) F->G H Are Engineering Controls Adequate? (Fume Hood, Ventilation) G->H I Proceed with BCEE Protocol H->I Yes J DO NOT USE BCEE. Re-evaluate project goals. H->J No

Caption: Decision workflow for selecting BCEE as a solvent.

Part 3: Mandatory Safety Protocols & Hazard Management

WARNING: Bis(2-chloroethyl) ether is a hazardous substance and must be handled with extreme caution.[14] It is a probable human carcinogen, highly toxic, and can be fatal if inhaled, swallowed, or absorbed through the skin.[1][7]

Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemical protective gloves (e.g., PVC or other appropriate material). Glove suitability and breakthrough time must be verified for BCEE.[13]

  • Eye Protection : Chemical safety goggles and a face shield are mandatory.[13]

  • Skin and Body Protection : A lab coat, long pants, and closed-toe shoes are required. For larger quantities or risk of splashing, a chemical-resistant apron or suit is necessary.[13]

  • Respiratory Protection : All work must be conducted in a certified chemical fume hood. If there is any risk of exposure outside a fume hood, a self-contained breathing apparatus (SCBA) is required.[15]

Handling and Storage
  • Ventilation : Only handle BCEE in a well-ventilated area, specifically within a chemical fume hood with a tested and certified face velocity.[15]

  • Peroxide Formation : BCEE can form explosive peroxides upon exposure to air and light.[7][13] Containers should be dated upon receipt and opening. Test for peroxides before heating or distillation if the container has been open for an extended period.

  • Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] Keep containers tightly closed and segregated from incompatible materials such as strong oxidizing agents, alcohols, and water.[13][14]

  • Ignition Sources : BCEE is a combustible liquid.[15] Ensure all potential ignition sources are removed from the work area. Use spark-proof tools.[15]

Emergency Procedures
  • Skin Contact : Immediately flush skin with large amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Inhalation : Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14]

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.[7]

  • Spill : Evacuate the area. Remove all ignition sources.[13] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Place in a sealed, labeled container for hazardous waste disposal.[15]

Part 4: Experimental Application Protocols

Protocol 1: General Procedure for Dissolving a Resin Sample

This protocol outlines the steps for dissolving a solid resin sample in BCEE for analysis or formulation.

Causality: The protocol is designed to ensure complete and safe dissolution by using a fume hood to control vapor exposure, incremental addition of the solvent to gauge solubility, and gentle agitation to increase the rate of dissolution without generating aerosols.

  • Preparation : Don appropriate PPE and ensure the chemical fume hood is operational.

  • Weighing : Accurately weigh the resin sample into a suitable glass container (e.g., beaker or flask) with a magnetic stir bar.

  • Solvent Addition : Inside the fume hood, add a small volume of BCEE to the resin. Start with a volume estimated to be about 25% of the final desired volume.

  • Agitation : Place the container on a magnetic stir plate and begin stirring at a moderate speed. Do not heat unless absolutely necessary and after having tested for peroxides.

  • Observation & Incremental Addition : Observe the dissolution progress. Continue to add BCEE incrementally until the resin is fully dissolved or the target concentration is reached.

  • Completion : Once dissolved, cover the container to minimize evaporation and store appropriately labeled in a ventilated cabinet.

  • Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with BCEE before removing them from the fume hood.

cluster_prep Preparation cluster_dissolution Dissolution (in Fume Hood) cluster_final Final Steps A Don PPE B Verify Fume Hood Operation A->B C Weigh Resin Sample B->C D Add Initial BCEE Volume C->D E Begin Magnetic Stirring D->E F Observe & Add BCEE Incrementally E->F G Resin Fully Dissolved F->G H Cover and Store Solution G->H I Decontaminate Equipment H->I

Caption: Experimental workflow for dissolving a resin sample in BCEE.

Protocol 2: Liquid-Liquid Extraction of an Oil from an Aqueous Matrix

This protocol describes using BCEE to extract a nonpolar oil from an aqueous sample.

Causality: This procedure leverages the principle of immiscibility and differential solubility. BCEE and water are poorly miscible, and the nonpolar oil will preferentially partition into the organic BCEE phase. The separatory funnel allows for the physical separation of these phases.

  • Preparation : Work entirely within a chemical fume hood with all required PPE.

  • Sample Loading : Place the aqueous sample containing the oil into a separatory funnel of appropriate size.

  • Solvent Addition : Add a measured volume of BCEE to the separatory funnel. The typical volume ratio is between 1:1 and 1:3 (BCEE:Aqueous).

  • Extraction : Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent it away from your face to release any pressure buildup. Shake gently for 1-2 minutes with periodic venting.

  • Phase Separation : Place the funnel back on a ring stand and allow the layers to fully separate. BCEE is denser than water (1.22 g/mL) and will form the bottom layer.[12]

  • Collection : Carefully drain the lower organic (BCEE) layer into a clean collection flask.

  • Repeat (Optional) : For quantitative extraction, repeat steps 3-6 with fresh BCEE and combine the organic layers.

  • Drying & Isolation : The collected organic phase can be dried with an anhydrous salt (e.g., Na₂SO₄) and the solvent removed under reduced pressure (using a rotovap with appropriate cold trap and vacuum pump exhaust filtration) to isolate the oil.

  • Waste Disposal : The remaining aqueous layer and all contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[13]

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(2-chloroethyl) ether. [Link]

  • U.S. Environmental Protection Agency. Dichloroethyl ether (BIS(2-Chloroethyl)Ether) Fact Sheet. [Link]

  • PubChem. Dichloroethyl ether. [Link]

  • Connect Chemicals. 2,2'-Dichlorodiethyl ether | CAS 111-44-4. [Link]

  • ResearchGate. Which polymers can dissolve in diethyl ether?[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether. [Link]

  • Yufeng. The Use Of Dichlorodiethyl Ether. [Link]

  • Wikipedia. Bis(chloroethyl) ether. [Link]

  • U.S. Occupational Safety and Health Administration. DICHLOROETHYL ETHER. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Bis(2-Chloroethyl) Ether (BCEE). [Link]

  • Royal Society of Chemistry. (2022). Thermoresponsive polymers in non-aqueous solutions. [Link]

  • Park, K. SOLUBILITY OF POLYMERS. [Link]

  • Wikipedia. Mustard gas. [Link]

  • Restek. Bis(chloroethyl) ether. [Link]

Sources

Application Note: Synthetic Utility of 1,2-Dichloroethyl Ethyl Ether in Agrochemical Development

[1]

Chemical Identity & Structural Logic

This compound (1,2-DCEE) is a bifunctional electrophile. Its utility in pesticide manufacturing—specifically in the synthesis of heterocyclic cores (e.g., imidazoles, thiazoles)—stems from the differential reactivity of its two chlorine atoms.

  • 
    -Chlorine (C1):  Highly reactive due to the adjacent oxygen atom, which stabilizes the intermediate oxocarbenium ion. This site reacts rapidly with nucleophiles via an 
    
    
    -like mechanism.
  • 
    -Chlorine (C2):  Less reactive, behaving like a standard primary alkyl chloride. It typically requires stronger conditions or catalysis to react.
    

This duality allows for stepwise functionalization , making it an ideal "linchpin" reagent for constructing complex cyclic structures found in modern fungicides and herbicides.

Key Properties Table
PropertyValueRelevance to Protocol
CAS Number 623-46-1Unique identifier (distinct from Bis-ether CAS 111-44-4)
Molecular Weight 143.01 g/mol Stoichiometry calculations
Boiling Point 66–69 °C (at 45 mmHg)Vacuum distillation required for purification
Density ~1.17 g/mLPhase separation in aqueous workups
Reactivity Class

-Halo Ether
High Hazard: Potent electrophile/alkylator
Storage <15 °C, Inert GasMoisture sensitive; forms HCl upon hydrolysis

Mechanism of Action: Stepwise Cyclization

In agrochemical synthesis, 1,2-DCEE is often used to synthesize fused heterocycles. The protocol relies on the "Alpha-First" reactivity principle.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the sequential reaction pathway used to build heterocyclic pesticide cores.

ReactionPathwaycluster_legendReactivity LogicReagent1,2-Dichloroethylethyl etherIntermedIntermediate A(Alpha-Substitution)Reagent->Intermed Step 1: Rapid SN1(Mild Conditions)CyclizedHeterocyclic Core(Beta-Cyclization)Intermed->Cyclized Step 2: Thermal Cyclization(-HCl)NucleophileDinucleophile(e.g., Amidine/Thiourea)Nucleophile->Intermed Attacks Alpha-CAlpha-Cl leaves first (stabilized by Oxygen)Alpha-Cl leaves first (stabilized by Oxygen)

Figure 1: Sequential electrophilic attack mechanism. The


Experimental Protocol: Synthesis of Heterocyclic Precursors

Scope: This general protocol describes the coupling of 1,2-DCEE with a nitrogen nucleophile (e.g., an imidazole or triazole derivative), a common step in fungicide synthesis.

Prerequisites
  • Atmosphere: Strictly anhydrous Nitrogen or Argon.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to scavenge HCl.

Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a flame-dried 3-neck round bottom flask equipped with a magnetic stirrer and temperature probe, dissolve 1.0 equivalent of the nitrogen heterophile (e.g., Imidazole) in anhydrous DCM (0.5 M concentration).

    • Add 1.2 equivalents of DIPEA.[1][2][3]

    • Cool the mixture to 0 °C using an ice bath. Rationale: Low temperature suppresses the reactivity of the

      
      -chlorine and prevents polymerization.
      
  • Controlled Addition:

    • Dissolve 1.1 equivalents of This compound in a minimal volume of anhydrous DCM.

    • Add this solution dropwise to the reaction flask over 30 minutes.

    • Critical Control Point: Monitor internal temperature; do not exceed 5 °C. The reaction is exothermic.

  • Reaction Phase (Alpha-Alkylation):

    • Allow the reaction to warm slowly to room temperature (20–25 °C).

    • Stir for 2–4 hours.

    • Validation: Monitor by TLC or LC-MS. The starting nucleophile should disappear, yielding the N-(1-chloroethoxyethyl) intermediate. Note: The intermediate is hydrolytically unstable; avoid aqueous exposure during monitoring if possible.

  • Cyclization (Optional/Substrate Dependent):

    • If the goal is a fused ring system (using a dinucleophile), heat the reaction to reflux (40 °C for DCM) for 6–12 hours to displace the

      
      -chlorine.
      
  • Quenching & Isolation:

    • Quench: Slowly add saturated aqueous NaHCO₃ solution to neutralize HCl byproducts.

    • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

    • Drying: Dry combined organics over anhydrous MgSO₄.

    • Concentration: Remove solvent under reduced pressure (Rotavap) at <40 °C.

    • Warning: Do not overheat the residue;

      
      -halo ethers can decompose violently or polymerize.
      
Workflow Visualization (DOT)

WorkflowStartStart: Inert Atmosphere SetupCoolCool Nucleophile/Base to 0°CStart->CoolAddDropwise Addition of 1,2-DCEECool->AddMonitorMonitor Alpha-Alkylation (TLC/LCMS)Add->MonitorDecisionCyclization Required?Monitor->DecisionHeatReflux (40-60°C)Decision->HeatYesQuenchQuench with NaHCO3Decision->QuenchNoHeat->QuenchWasteDispose as Halogenated WasteQuench->Waste

Figure 2: Operational workflow for handling 1,2-DCEE in synthesis, emphasizing temperature control and waste management.

Safety & Toxicology (E-E-A-T)

This compound poses significant health risks.[4][5][1][3][6][7] It is distinct from the "mustard gas" precursor bis(2-chloroethyl) ether, but it shares the alkylating potential of

  • Carcinogenicity: Structurally similar to Bis(chloromethyl) ether (a known human carcinogen). Treat as a suspected carcinogen.[4][6][7][8]

  • Hydrolysis Hazard: Upon contact with moisture (lungs, eyes, humidity), it hydrolyzes to release Hydrogen Chloride (HCl) and Chloroacetaldehyde (a toxic irritant).

  • Peroxide Formation: Like all ethers, it can form explosive peroxides upon prolonged storage.[9][10] Test for peroxides before distillation.

Required PPE:

  • Butyl rubber or Silver Shield® gloves (standard nitrile is permeable to small chlorinated molecules).

  • Chemical splash goggles + Face shield.

  • Functioning fume hood with sash at minimum height.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79077, this compound. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of this compound. (Historical synthetic context). Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(2-chloroethyl) ether (Provided for comparative toxicology of chloro-ethers). Retrieved from [Link]

Application Note: Analytical Strategy for 1,2-Dichloroethyl Ethyl Ether (DCEEE) Detection in Drug Substances

[1]

Executive Summary

1,2-Dichloroethyl ethyl ether (DCEEE, CAS 623-46-1) is a reactive

1

Class 1 or 2 mutagenic impurity

This guide presents a validated approach for its detection at trace levels (ppm/ppb). Unlike standard volatile organic compound (VOC) analysis, DCEEE requires strict anhydrous conditions during sample preparation due to its rapid hydrolysis into chloroacetaldehyde and ethanol/HCl.[1] This protocol utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with dimethyl sulfoxide (DMSO) as the matrix to ensure stability and sensitivity.[1]

Chemical Context & Stability Challenges

The Hydrolysis Trap

The critical failure mode in analyzing DCEEE is the use of aqueous diluents. The

1
1

Standard "purge and trap" or aqueous headspace methods will fail, detecting only the hydrolysis products (Chloroacetaldehyde) rather than the parent impurity.

Regulatory Limits (ICH M7)

Under ICH M7(R1), mutagenic impurities must be controlled to a Threshold of Toxicological Concern (TTC).[1]

  • Lifetime Exposure Limit: 1.5 µ g/day .[1][2][3]

  • Limit Calculation:

    
    
    For a 1g daily dose, the limit is 1.5 ppm.
    

Analytical Protocol: Anhydrous HS-GC-MS[1]

Reagents & Standards
  • Diluent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).[1] Note: Solvents must be stored over molecular sieves (3Å or 4Å) to maintain water content <0.05%.

  • Reference Standard: this compound (CAS 623-46-1), >95% purity.[1]

  • Internal Standard (Optional): d8-Toluene or 1,2-Dichlorobenzene-d4.[1]

Instrumentation Parameters

System: Agilent 7890/5977 GC-MS (or equivalent) with Headspace Sampler.

ParameterSettingRationale
Column DB-624 (30m x 0.25mm, 1.4µm)Thick film cyanopropylphenyl phase retains volatile ethers and separates them from solvent fronts.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable MS retention times.[1]
Oven Program 40°C (3 min)

10°C/min

220°C (3 min)
Low initial temp focuses the volatile ether; ramp ensures elution of DMSO matrix.
Inlet Split (5:1 to 10:1) @ 200°CSplit injection prevents column overload from DMSO vapor.[1]
Transfer Line 230°CPrevents condensation of high-boiling matrix components.[1]
MS Source/Quad 230°C / 150°CStandard EI source temperatures.[1]
Acquisition SIM Mode (Selected Ion Monitoring)Essential for achieving <1 ppm sensitivity.[1]

SIM Ions (Target):

  • Quantifier:m/z 63 (Cl-CH=CH2 fragment) or m/z 93 (Loss of CH2Cl).[1]

  • Qualifiers:m/z 65 (Isotope of 63), m/z 108 (M-Cl).[1]

  • Note: Determine exact ions by running a high-concentration scan (100 ppm) first, as fragmentation can vary by source tuning.[1]

Headspace Conditions
  • Incubation Temp: 80°C

  • Incubation Time: 20 minutes

  • Vial Pressurization: 10 psi

  • Loop/Needle Temp: 90°C / 100°C

  • Causality: 80°C is sufficient to volatilize DCEEE (BP ~145°C) into the headspace without degrading the DMSO matrix or causing excessive vial pressure.

Experimental Workflow

Standard Preparation (Strictly Anhydrous)
  • Stock A (1000 ppm): Weigh 10 mg of DCEEE into a 10 mL volumetric flask. Dilute to volume with anhydrous DMSO .

  • Working Std B (10 ppm): Dilute 100 µL of Stock A into 10 mL anhydrous DMSO.

  • Calibration Curve: Prepare levels at 0.1, 0.5, 1.0, 2.0, and 5.0 ppm by diluting Working Std B into DMSO directly in headspace vials (Total volume: 1.0 mL or 2.0 mL consistent with samples).

Sample Preparation[1]
  • Weigh 100 mg of Drug Substance (API) into a 20 mL headspace vial.

  • Immediately add 1.0 mL (or 2.0 mL) of anhydrous DMSO .

  • Crimp cap immediately with PTFE/Silicone septa.[1]

  • Vortex to dissolve.[1]

System Suitability Criteria
  • Sensitivity: S/N ratio > 10 for the 0.1 ppm standard (LOQ).

  • Precision: RSD < 15% for 6 injections of the 1.5 ppm standard.

  • Blank: No interference at the retention time of DCEEE > 10% of the LOQ.

Visualization of Methodology

Degradation & Analysis Logic

The following diagram illustrates the critical decision pathway for analyzing this specific impurity, highlighting the risk of hydrolysis.

DCEEE_AnalysisImpurityThis compound(CAS 623-46-1)WaterAqueous Diluent(Water/Buffer)Impurity->WaterAvoidAnhydrousAnhydrous Diluent(DMSO/DMAc)Impurity->AnhydrousRecommendedHydrolysisRapid Hydrolysis(Degradation)Water->HydrolysisHS_GCHeadspace GC-MS(SIM Mode)Anhydrous->HS_GCArtifactsArtifacts Detected:Chloroacetaldehyde + EtOHHydrolysis->ArtifactsFalse Negative for ParentResultAccurate Quantification(Parent Molecule)HS_GC->Result

Caption: Analytical decision tree contrasting the failure mode (aqueous) vs. the success path (anhydrous) for DCEEE.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][4] (2017).[1][3][4][5] [Link]

  • European Medicines Agency (EMA). ICH M7(R2) guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][4] (2023).[1][2][4] [Link]

  • PubChem. Compound Summary: this compound (CAS 623-46-1).[1] National Library of Medicine.[1] [Link]

  • U.S. EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] (2018).[1] (Reference for general volatile organic analysis principles). [Link]

gas chromatography (GC) analysis of 1,2-Dichloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloroethyl ethyl ether (CAS 623-46-1) is a potent alkylating agent and a structural isomer of the environmental pollutant Bis(2-chloroethyl) ether.[1][2][3] In pharmaceutical synthesis, it often arises as a genotoxic impurity (GTI) or a reactive intermediate.[3] Unlike stable ethers, DCEEE possesses an


-chloro ether functionality, rendering it hydrolytically unstable and highly reactive toward nucleophiles (e.g., alcohols, water).[2]

This Application Note defines a robust protocol for the quantification of DCEEE. Crucial deviation from standard protocols: This method strictly prohibits the use of protic solvents (methanol/ethanol) during sample preparation to prevent solvolysis and artifact formation.[3] We utilize an inert, non-polar liquid injection technique coupled with Mass Spectrometry (GC-MS) to achieve low-ppm detection limits suitable for GTI monitoring.[1][2][3]

Compound Profile & Safety[1][2][3][4][5]

  • Analyte: this compound (1,2-DCEEE)[1][2]

  • CAS: 623-46-1[1][2][3][4][5]

  • Boiling Point: 140–145 °C

  • Structure:

    
    
    
  • Reactivity Alert: The chlorine atom at the

    
    -position (adjacent to oxygen) is highly labile.[1][2][3] It reacts rapidly with water to form HCl and aldehydes, and with alcohols to form acetals.[2]
    
  • Safety: Potential carcinogen and lachrymator.[2][3] All standards must be prepared in a fume hood using double-gloving protocols.[1][2][3]

Method Development Logic (Expertise & Causality)

Solvent Selection: The "No-Alcohol" Rule

Standard GTI methods often use Methanol or DMSO.[1][2][3] However, for


-chloro ethers, these are detrimental.[3]
  • Mechanism: Methanol attacks the

    
    -carbon, displacing the chlorine via an 
    
    
    
    -like mechanism, converting the analyte into a methoxy-acetal derivative.[1][2][3]
  • Solution: Use n-Hexane or Methylene Chloride (DCM) .[1][2][3] These aprotic solvents preserve the analyte's structural integrity and provide excellent focusing on non-polar columns.[3]

Inlet & Column Inertness

DCEEE is thermally liable to dehydrohalogenation (loss of HCl) inside hot, active inlets.[2][3]

  • Inlet: Use a deactivated glass liner with wool (to trap non-volatiles) but ensure the deactivation is high-grade (silanized) to prevent acid-catalyzed degradation.[1][2][3]

  • Column: A "624-type" phase (6% Cyanopropyl-phenyl dimethyl polysiloxane) is selected.[1][2][3]

    • Reasoning: The cyano-dipole interaction selectively retains halogenated compounds, separating DCEEE from the bulk solvent and non-halogenated matrix components better than a 100% non-polar (DB-1) phase.[1][2][3]

Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (>95% purity).[1][2][3]

  • Solvent: n-Hexane (HPLC Grade) or Dichloromethane (Amylene stabilized).[1][2][3] Do NOT use Methanol.

  • Internal Standard (ISTD): 1-Chlorohexane or Bromobenzene (distinct retention time, similar volatility).[1][2][3]

Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Weigh 10 mg of DCEEE into a 10 mL volumetric flask. Dilute to volume with n-Hexane. Store at -20°C; stability is limited to <48 hours.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of n-Hexane.

  • Sample Extraction:

    • Weigh 100 mg of API/Matrix into a centrifuge tube.

    • Add 2.0 mL of n-Hexane (containing ISTD).[1][2][3]

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer supernatant to an autosampler vial.[3] Note: If the API is insoluble in Hexane, this acts as a liquid-solid extraction, minimizing matrix injection.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Single Quadrupole MS required for specificity.
Column DB-624 (30 m × 0.25 mm × 1.4 µm)Thick film focuses volatiles; Cyano-phase separates halogens.[1][2][3]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1][2][3]
Inlet Split/Splitless (Pulsed Splitless)Pulsed injection (25 psi) maximizes transfer of trace analytes.[1][2][3]
Inlet Temp 200 °CKept lower than standard (250°C) to minimize thermal degradation.
Injection Vol 1.0 µLStandard volume to prevent backflash.[2][3]
Oven Program 40°C (hold 2 min) → 10°C/min → 220°C (hold 3 min)Slow ramp separates solvent tail from early eluting volatiles.[1][2][3]
Transfer Line 240 °CPrevents condensation before MS source.[2][3]
MS Detection Parameters
  • Mode: SIM (Selected Ion Monitoring) for Quantitation; Scan (35-300 amu) for ID.[1][2][3]

  • Solvent Delay: 3.5 minutes (Must bypass Hexane peak).[1][2][3]

  • SIM Groups:

    • Target Ions (DCEEE):m/z 63, 65, 93 (Characteristic chloro-ethyl fragments).[2][3]

    • Quant Ion:m/z 93 (Typically high abundance for chloroethyl ethers).[1][2][3]

    • Qualifier Ion:m/z 63 (Confirm Cl isotope ratio).

Visualization: Workflow & Decision Logic

Figure 1: Analytical Workflow for Labile Haloethers

G Start Start: Sample Received SolventCheck Solvent Selection: Is analyte acid/base sensitive? Start->SolventCheck ProtSolv Protic (MeOH/Water): STOP. Hydrolysis Risk. SolventCheck->ProtSolv Yes AprotSolv Aprotic (Hexane/DCM): Proceed SolventCheck->AprotSolv No Prep Extraction: Liquid-Solid (Vortex) AprotSolv->Prep GC GC Injection: Low Temp (200°C) Inert Liner Prep->GC Detect Detection: MS (SIM Mode) GC->Detect Data Data Analysis: Ratio m/z 93:63 Detect->Data

Caption: Figure 1. Critical decision pathway for analyzing hydrolytically unstable alpha-chloro ethers, emphasizing solvent exclusion criteria.

Validation Framework (Self-Validating System)

To ensure the method is performing correctly, every sequence must include a System Suitability Test (SST) .[3]

System Suitability Criteria
ParameterAcceptance CriteriaFailure Cause
Resolution (

)
> 1.5 between DCEEE and ISTDColumn degradation or poor temperature ramp.
Tailing Factor (

)
< 1.8 for DCEEE peakActive sites in liner (adsorption of haloether).[1][2][3]
Signal-to-Noise > 10:1 at LOQSource contamination or leak.[1][2][3]
Blank Interference < 10% of LOQ areaCarryover or solvent contamination.[2][3]
Linearity & Range
  • Range: 0.5 ppm to 100 ppm (relative to API).

  • Calibration: 6-point curve.

    
     must be 
    
    
    
    .[1][2][3]
  • LOQ (Limit of Quantitation): Target 0.5 µg/mL (S/N > 10).

Troubleshooting Guide

  • Issue: Peak Tailing or Broadening.

    • Cause: DCEEE is reacting with silanol groups in the glass liner.[3]

    • Fix: Replace liner with a fresh, ultra-inert deactivated liner.[2][3] Trim 10cm from the column guard.[3]

  • Issue: "Missing" Peak.

    • Cause: Sample was prepared in Methanol (converted to acetal) or left in wet solvent (hydrolyzed).[1][3]

    • Fix: Reprepare in dry Hexane/DCM. Add anhydrous

      
       to the vial to scavenge moisture.[3]
      
  • Issue: Extra Peaks (Ghost Peaks).

    • Cause: Thermal degradation in the injector port (HCl elimination).[3]

    • Fix: Lower inlet temperature to 180°C. Increase split flow to reduce residence time.

References

  • U.S. Environmental Protection Agency. (1996).[2][3] Method 8111: Haloethers by Gas Chromatography.[2][3] SW-846 Update III.[1][3] [Link]

  • European Medicines Agency (EMA). (2006).[1][3] Guideline on the Limits of Genotoxic Impurities.[3] CPMP/SWP/5199/02.[1][2][3] [Link]

  • PubChem. (n.d.).[3] this compound (Compound Summary).[1][2][3][5] National Library of Medicine.[2][3] [Link]

  • Restek Corporation. (2020).[3] Analysis of Glycol Ethers and Haloethers on Rxi-1301Sil MS. Application Note. [Link]

Sources

Application Note: Robust Sample Preparation Strategies for the Analysis of 1,2-Dichloroethyl Ethyl Ether by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This guide provides a comprehensive overview of sample preparation methodologies for the quantitative analysis of 1,2-dichloroethyl ethyl ether (also known as bis(2-chloroethyl) ether or BCEE). As a semi-volatile organic compound and a probable human carcinogen, its accurate detection in diverse matrices is critical for environmental monitoring, pharmaceutical safety, and occupational health.[1] This document explores the foundational principles and provides detailed, field-proven protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Static Headspace (HS) analysis, enabling researchers to select and implement the most appropriate technique for their specific analytical objectives. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Introduction: The Analytical Challenge of this compound

This compound (CAS: 111-44-4) is a synthetic chlorinated ether used primarily as a chemical intermediate in manufacturing and historically as a solvent and cleaning agent.[1][2] Its classification by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, necessitates sensitive and reliable analytical methods for its surveillance in environmental samples (water, soil), industrial settings (air), and as a potential impurity in pharmaceutical products.[1]

The analysis of BCEE is predominantly accomplished using Gas Chromatography (GC) coupled with various detectors, such as Mass Spectrometry (MS) or a Flame Ionization Detector (FID).[3][4] However, the ultimate success of any GC method hinges on the quality of the sample preparation. An effective preparation protocol must isolate BCEE from complex sample matrices, remove interfering compounds, and concentrate the analyte to a level compatible with the instrument's sensitivity.

The choice of a sample preparation strategy is dictated by the analyte's physicochemical properties, the sample matrix, and the required detection limits.

Table 1: Physicochemical Properties of this compound (BCEE)

Property Value Source
Molecular Formula C₄H₈Cl₂O PubChem[2]
Molecular Weight 143.01 g/mol PubChem[2]
Boiling Point 178 °C (352 °F) OSHA[4]
Density 1.22 g/cm³ at 20 °C PubChem[2]
Water Solubility Soluble (dissolves easily) PubChem[2]
Vapor Pressure 0.7 mmHg at 20 °C PubChem[2]

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.29 | PubChem[2] |

The moderate polarity and water solubility of BCEE present a unique challenge, requiring careful optimization of extraction conditions to achieve efficient phase transfer and high recovery.

Core Strategy: Liquid-Liquid Extraction (LLE)

LLE is a classic, robust, and widely implemented technique for separating analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] For BCEE, LLE is effective for isolating it from aqueous matrices like wastewater or groundwater.

The efficiency of LLE is governed by the analyte's partition coefficient (Kow), which describes the equilibrium distribution of the analyte between the organic and aqueous phases.[6] The goal is to use an organic solvent in which BCEE is highly soluble, maximizing its transfer from the aqueous sample into the organic layer.

The choice of extraction solvent is the most critical parameter.

  • Polarity: The solvent must effectively solvate the moderately polar BCEE molecule. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve a wide range of organic compounds.

  • Immiscibility: The solvent must be immiscible with water to allow for clean phase separation.

  • Density: DCM is denser than water, which means it will form the bottom layer, simplifying collection.

  • Volatility: A relatively low boiling point (DCM: ~40 °C) facilitates easy removal of the solvent during the final concentration step without significant loss of the semi-volatile BCEE.

Caption: Workflow for Liquid-Liquid Extraction of BCEE from water.

  • Sample Measurement: Measure 1.0 L of the aqueous sample into a 2 L separatory funnel.

  • QC Spiking: Spike the sample with surrogate standards and, for matrix spike samples, with a known concentration of BCEE.

  • First Extraction: Add 60 mL of dichloromethane (DCM) to the separatory funnel.

  • Mixing: Seal the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate. BCEE will partition into the lower organic phase.

    • Troubleshooting Insight: If an emulsion forms at the interface, it can often be broken by mechanical agitation (stirring with a glass rod), addition of NaCl ("salting out"), or gentle heating/cooling.[7]

  • Collection: Drain the lower DCM layer into a collection flask.

  • Repeat Extraction: Repeat the extraction two more times using fresh 60 mL aliquots of DCM, combining all three extracts.

  • Drying: Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or an automated evaporation system.

  • Analysis: The concentrated extract is now ready for injection into the GC-MS.

Advanced Strategy: Solid-Phase Extraction (SPE)

SPE is a modern sample preparation technique that offers several advantages over LLE, including reduced solvent consumption, higher analyte concentration factors, elimination of emulsions, and amenability to automation.[8] The technique uses a solid adsorbent material packed into a cartridge to selectively retain and elute the analyte.[9][10]

SPE operates like chromatography.[8] For BCEE in an aqueous matrix, a "reversed-phase" mechanism is ideal. The sample is passed through a nonpolar sorbent (e.g., C18-bonded silica). The moderately polar BCEE is retained on the sorbent via hydrophobic interactions, while highly polar matrix components (salts, sugars) pass through to waste. A strong organic solvent is then used to disrupt the hydrophobic interactions and elute the purified BCEE.

  • Sorbent: A C18 (octadecyl) bonded silica sorbent is a workhorse for reversed-phase SPE. Its long alkyl chains provide a nonpolar surface ideal for retaining semi-volatile organic compounds like BCEE from aqueous solutions.

  • Conditioning Solvent: Methanol is used to wet the C18 chains, followed by water to prepare the sorbent for an aqueous sample. This activation is crucial for ensuring proper interaction between the analyte and the stationary phase.

  • Wash Solvent: A weak organic solvent mixture (e.g., 5-10% methanol in water) can be used to wash away weakly retained, more polar interferences without prematurely eluting the BCEE.

  • Elution Solvent: A strong, nonpolar solvent like dichloromethane or ethyl acetate is required to overcome the sorbent-analyte interactions and elute the BCEE in a small, clean volume.

Caption: Workflow for Solid-Phase Extraction of BCEE.

  • Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water, through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the sample (spiked with surrogates as needed) onto the cartridge at a flow rate of approximately 10 mL/min.

  • Interference Wash: After loading, pass 5 mL of a 5% methanol/95% water solution through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

  • Analyte Elution: Elute the BCEE by passing 2 x 5 mL aliquots of dichloromethane through the cartridge into a collection tube. Allow the solvent to soak for 1 minute before applying vacuum for the second aliquot.

  • Post-Elution Processing: Dry the eluate by passing it through a small amount of anhydrous sodium sulfate. Concentrate the sample to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC-MS analysis.

Volatiles Strategy: Static Headspace (HS) Analysis

For samples where BCEE may be present as a volatile or semi-volatile component, particularly in solid or viscous matrices, Static Headspace (HS) analysis coupled directly to a GC is a highly efficient, solvent-free technique.[11] It relies on the partitioning of the analyte between the sample phase and the gas phase in a sealed, thermostatted vial.[12]

A sample is placed in a vial, sealed, and heated to a specific temperature for a set time. During this incubation, volatile and semi-volatile compounds, including BCEE, move from the sample matrix into the gas phase (the "headspace") until an equilibrium is reached. A portion of this headspace gas is then automatically injected into the GC.

  • Temperature: Higher incubation temperatures increase the vapor pressure of BCEE, driving more of it into the headspace and increasing sensitivity. This must be balanced to avoid degradation of the analyte or matrix.

  • Time: The incubation time must be sufficient to allow the sample to reach equilibrium. This is determined empirically by analyzing samples at increasing time points until the analyte response plateaus.

  • Matrix Modification: For aqueous samples, adding a salt like sodium sulfate ("salting out") decreases the solubility of organic compounds, increasing their partitioning into the headspace and significantly improving sensitivity.[13]

Caption: Workflow for Static Headspace GC-MS Analysis.

  • Sample Preparation: Pipette 10.0 mL of the aqueous sample into a 20 mL headspace vial.

  • Matrix Modification: Add approximately 3 grams of anhydrous sodium sulfate to the vial. Spike with an appropriate internal standard.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Equilibration: Place the vial in the headspace autosampler. Incubate at 80°C for 20 minutes with intermittent shaking.

  • Injection: Following incubation, the autosampler will automatically pressurize the vial and inject a fixed volume (e.g., 1 mL) of the headspace into the GC inlet.

  • Analysis: The sample is analyzed via GC-MS. Quantification is performed using an internal standard calibration curve prepared under identical conditions.

Method Validation and Analytical Parameters

Regardless of the chosen preparation technique, the entire analytical method must be validated to ensure it is fit for its intended purpose.[14][15] This involves establishing performance characteristics and implementing routine quality control checks.

Table 2: Typical GC-MS Parameters for BCEE Analysis

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides robust and reproducible chromatography.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity 5% phenyl-methylpolysiloxane column offers excellent separation for semi-volatile compounds.
Carrier Gas Helium, 1.2 mL/min constant flow Inert gas, provides good chromatographic efficiency.
Inlet Temp. 250 °C (Splitless) Ensures complete vaporization of BCEE without thermal degradation.
Oven Program 40 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) Provides separation from other potential contaminants.
MS Detector Mass Spectrometer (e.g., 5977) Provides high selectivity and sensitivity.
MS Source Temp. 230 °C Standard condition for electron ionization.
MS Quad Temp. 150 °C Standard condition for stable mass filtering.

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for BCEE (e.g., m/z 93, 95, 63). |

Conclusion

The successful analysis of this compound requires a carefully selected and optimized sample preparation strategy.

  • Liquid-Liquid Extraction (LLE) is a fundamental and reliable technique, particularly for less complex aqueous samples where solvent usage is not a primary constraint.

  • Solid-Phase Extraction (SPE) offers a more refined approach, providing cleaner extracts, higher concentration factors, and reduced solvent waste, making it ideal for trace-level analysis and complex matrices.

  • Static Headspace (HS) analysis is the preferred method for volatile assessment, offering a rapid, automated, and solvent-free solution that is especially powerful when combined with the "salting-out" technique.

The choice among these methods should be guided by a thorough understanding of the sample matrix, the required sensitivity, available instrumentation, and throughput needs. By applying the principles and protocols detailed in this note, researchers can develop robust, validated methods for the accurate quantification of this important environmental and safety analyte.

References

  • PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Retrieved from EPA.gov. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction Products | SPE Cartridges & Well Plates. Retrieved from Waters. [Link]

  • National Institutes of Health (NIH). (2019). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Retrieved from NIH National Library of Medicine. [Link]

  • The MAK Collection for Occupational Health and Safety. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from BAuA. [Link]

  • National Institutes of Health (NIH). (n.d.). Bis(2-chloroethyl) ether. PubChem Compound Summary for CID 8115. Retrieved from PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Retrieved from EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). DICHLOROETHYL ETHER. Retrieved from OSHA.gov. [Link]

  • SKC Inc. (n.d.). OSHA / NIOSH Sampling Guide for Dichloroethyl ether. Retrieved from SKC Inc. [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from EPA.gov. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Bis(2-Chloroethyl) Ether (BCEE). Retrieved from ATSDR. [Link]

  • University of Zurich. (2023). 1,2-Dichloroethane – Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). ZORA. [Link]

  • Restek Corporation. (n.d.). Bis(chloroethyl) ether. Retrieved from Restek EZGC Method Translator. [Link]

  • MDPI. (n.d.). Special Issue: Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. International Journal of Molecular Sciences. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from Phenomenex. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Table 7-1, Regulations and Guidelines Applicable to 1,2-Dichloroethane. Retrieved from NCBI Bookshelf. [Link]

  • LCGC International. (n.d.). Headspace Analysis of Volatile Organic Compounds (VOCs) in Contact Packaging Materials Using the HT3 Automated Headspace Analyzer. Retrieved from Chromatography Online. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from Organomation. [Link]

  • Agilent Technologies. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from Agilent. [Link]

  • LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from Chromatography Online. [Link]

  • ResearchGate. (2001). (PDF) Validation of analytical methods. Retrieved from ResearchGate. [Link]

Sources

experimental setup for reactions with 1,2-Dichloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup and Protocols for 1,2-Dichloroethyl Ethyl Ether

Part 1: Core Directive & Technical Scope

Subject: this compound (


-dichloroethyl ethyl ether)
CAS:  623-46-1
Formula: 

Critical Distinction: This guide specifically addresses This compound (an


-haloether). Do NOT  confuse this with bis(2-chloroethyl) ether (CAS 111-44-4), a symmetric "oxygen mustard" analog used primarily as a solvent. The chemistry described below relies on the high reactivity of the 

-chlorine atom, which is absent in the symmetric analog.

Primary Applications:

  • Heterocycle Synthesis: Precursor for 2-aminothiazoles and oxazoles via Hantzsch-type cyclization.

  • Protecting Group Chemistry: Introduction of the

    
    -ethoxyvinyl moiety.
    
  • Linker Chemistry: Bifunctional electrophile for cross-linking nucleophiles.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Properties & Reactivity Profile

This compound (DCEE) is a bifunctional electrophile. Its reactivity is governed by the distinct environments of the two chlorine atoms:

  • 
    -Chlorine (C1):  Highly reactive due to the adjacent oxygen lone pair, which stabilizes the oxocarbenium ion intermediate. It reacts rapidly with nucleophiles (amines, thiols, alcohols) under mild conditions.
    
  • 
    -Chlorine (C2):  Less reactive; typically requires higher temperatures or strong bases to effect substitution or elimination.
    

Hydrolysis Hazard: Upon contact with moisture, DCEE hydrolyzes to form chloroacetaldehyde , ethanol , and hydrochloric acid . Chloroacetaldehyde is highly toxic and corrosive.

Safety & Handling Protocol
  • Lachrymator: DCEE is a potent lachrymator. All operations must be performed in a functioning fume hood.

  • Moisture Sensitivity: Glassware must be flame-dried or oven-dried. Use Schlenk lines or drying tubes (CaCl

    
    ) to exclude atmospheric moisture.
    
  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the quenching phase.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole Derivatives (Hantzsch Cyclization) Rationale: This reaction exploits the


-reactivity to anchor a thiourea nucleophile, followed by cyclization at the 

-position.

Materials:

  • This compound (1.0 equiv)

  • Thiourea (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol or Water (if immediate hydrolysis is intended/controlled)

  • Base: Sodium Hydroxide (20% aq.) for workup

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Dissolution: Charge the flask with Thiourea (7.6 g, 100 mmol) and Absolute Ethanol (50 mL). Heat gently to 40°C to ensure complete dissolution.

  • Addition: Add this compound (14.3 g, 100 mmol) dropwise via the addition funnel over 30 minutes.

    • Note: The reaction is exothermic. Control the rate to maintain a gentle reflux.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solution typically turns yellow/orange.

    • Mechanism Check: The thiourea sulfur attacks the

      
      -Cl first, displacing chloride. Subsequent attack by the thiourea nitrogen on the 
      
      
      
      -carbon (displacing the second chloride and the ethoxy group) closes the ring.
  • Workup: Cool the reaction mixture to room temperature.

    • Crystallization (Salt form): The thiazole hydrochloride salt may precipitate.[2] Filter to collect.

    • Free Base Isolation: Add 20% NaOH solution slowly until pH > 10. The free amine will precipitate or separate as an oil.

  • Purification: Extract with dichloromethane (

    
     mL), dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol/water.

Protocol B: Nucleophilic Substitution (


-Functionalization) 
Rationale: For introducing the ethoxy-ethyl linker without cyclization.

Materials:

  • This compound[3][4]

  • Nucleophile (e.g., Morpholine, secondary amine)

  • Base: Triethylamine (

    
    )
    
  • Solvent: Anhydrous DCM or THF

Procedure:

  • Dissolve the amine (1.0 equiv) and

    
     (1.1 equiv) in anhydrous DCM at 0°C.
    
  • Add DCEE (1.0 equiv) dropwise. Keep temperature < 5°C to prevent

    
    -elimination.
    
  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with saturated

    
    .
    

Part 3: Visualization & Formatting

Data Summary: Physical Properties Comparison
PropertyThis compound (Target)Bis(2-chloroethyl) ether (Avoid)
CAS 623-46-1 111-44-4
Structure


Boiling Point 145°C178°C
Density 1.167 g/mL1.22 g/mL
Reactivity High (

-haloether)
Low (Stable solvent/mustard analog)
Main Hazard Hydrolysis to ChloroacetaldehydeSystemic toxicity, Carcinogen
Workflow Diagram: Hantzsch Thiazole Synthesis

G Start Start: This compound (CAS 623-46-1) Intermed Intermediate: S-Alkylation (Exothermic) Start->Intermed Dropwise Addition (T < 40°C) Reagent Reagent: Thiourea (Ethanol Solution) Reagent->Intermed Cyclization Cyclization: Reflux (2-3 hrs) Elimination of EtOH Intermed->Cyclization Heat to 78°C Salt Product Salt: 2-Aminothiazole HCl Cyclization->Salt Cooling Base Workup: Add NaOH (pH > 10) Salt->Base Final Final Product: 2-Aminothiazole (Free Base) Base->Final Precipitation

Caption: Step-by-step workflow for the synthesis of 2-aminothiazole using this compound.

Reactivity Map: Electrophilic Sites

Reactivity Center This compound Alpha Alpha-Chlorine (C1) High Reactivity Center->Alpha Beta Beta-Chlorine (C2) Low Reactivity Center->Beta Nu1 Nucleophiles (NH2, SH) Substitution (SN1/SN2) Alpha->Nu1 Cyclo Bifunctional Nucleophiles (e.g. Thiourea) Heterocycle Formation Alpha->Cyclo Elim Base (Elimination) Forms Vinyl Ether Beta->Elim Strong Base Beta->Cyclo Step 2

Caption: Mechanistic map highlighting the differential reactivity of the


 and 

chlorine atoms.

References

  • Preparation of this compound : Journal of the American Chemical Society, 41(7), 1122–1123 (1919).

  • Synthesis of 2-Aminothiazole : European Patent EP0482607B1, Process of producing 2-aminothiazole.

  • Safety Data Sheet (this compound) : Santa Cruz Biotechnology.[5]

  • General Heterocycle Synthesis : Organic Chemistry Portal, Synthesis of Oxazoles and Thiazoles.

  • Reactivity of

    
    -Haloethers : Journal of Organic Chemistry, Mechanisms of Nucleophilic Substitution. 
    

Sources

Application Note: 1,2-Dichloroethyl Ethyl Ether as a C2-Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1,2-Dichloroethyl ethyl ether (DCEE) (CAS: 623-46-1) is a bifunctional electrophile that serves as a stable, handleable synthetic equivalent to chloroacetaldehyde . While chloroacetaldehyde is unstable, toxic, and prone to polymerization, DCEE provides a controlled release of the reactive C2-fragment required for the Hantzsch thiazole synthesis.

This application note details the use of DCEE in the synthesis of 2-aminothiazoles , a privileged scaffold in drug discovery found in therapeutics such as Abemaciclib (CDK4/6 inhibitor), Pramipexole (dopamine agonist), and second-generation cephalosporins.

Chemical Identity
PropertySpecification
IUPAC Name 1,2-Dichloro-1-ethoxyethane
Structure

Molecular Weight 143.01 g/mol
Boiling Point 145 °C
Density 1.167 g/mL
Reactivity Class

-Haloether /

-Chloroalkylating agent

CRITICAL DISTINCTION: Do not confuse this compound with Bis(2-chloroethyl) ether (CAS 111-44-4). While structurally related, the latter lacks the reactive


-chloro/ether functionality required for the chemistry described below and possesses a different toxicity profile.

Mechanism of Action: The "Masked" Aldehyde

DCEE functions as a 1,2-dielectrophile . Its utility stems from the differential reactivity of its two chlorine atoms. The


-chlorine (C1) is highly labile due to resonance stabilization by the adjacent oxygen (forming an oxocarbenium ion), while the 

-chlorine (C2) serves as the leaving group for the final cyclization step.
Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway converting DCEE into the 2-aminothiazole core via reaction with thiourea.

DCEE_Mechanism DCEE 1,2-Dichloroethyl ethyl ether Inter1 Oxocarbenium Intermediate DCEE->Inter1 Loss of Cl- (C1) Inter2 S-Alkylated Isothiouronium Inter1->Inter2 C-S Bond Formation Thiourea Thiourea (Nucleophile) Thiourea->Inter1 S-Attack Cyclization Intramolecular Cyclization Inter2->Cyclization N-Attack at C2 Product 2-Aminothiazole (Hydrochloride) Cyclization->Product -EtOH, -HCl

Figure 1: Mechanistic flow from DCEE activation to thiazole ring closure.

Application Protocol: Synthesis of 2-Aminothiazole

This protocol describes the standard synthesis of 2-aminothiazole.[1] This method is superior to using aqueous chloroacetaldehyde due to higher purity profiles and easier handling.

Materials Required[1][4][5][6][7][8][9][10][11][12][13][14]
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Thiourea (1.0 - 1.1 equiv)

  • Solvent: Water (Deionized)

  • Base: Sodium Hydroxide (50% w/w solution) or solid Sodium Bicarbonate

  • Workup: Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain an internal temperature probe.

  • Dissolution: Charge the flask with Thiourea (76.1 g, 1.0 mol) and Water (200 mL) . Stir at room temperature until partially suspended/dissolved.

  • Controlled Addition (Exotherm Management): Heat the mixture to 50°C . Begin the dropwise addition of This compound (143.0 g, 1.0 mol) .

    • Note: The reaction is exothermic. Control the addition rate to maintain the internal temperature between 60°C and 70°C .

    • Observation: The mixture will become homogenous as the reaction proceeds and the hydrochloride salt forms.

  • Reaction Completion: After addition is complete, heat the mixture to reflux (approx. 100°C) for 2 hours .

    • QC Check: Monitor by TLC (10% MeOH in DCM) or HPLC. Consumption of thiourea indicates completion.

  • Workup & Isolation:

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Slowly add 50% NaOH solution until the pH reaches 10–11 . This liberates the free amine from its HCl salt.

    • Caution: A heavy precipitate (2-aminothiazole) will form.

    • Extract the aqueous slurry with Diethyl ether (3 x 150 mL) or filter the solid directly if high yield allows.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol to yield pure 2-aminothiazole.

    • Expected Yield: 70–85%

    • Melting Point: 90°C

Experimental Workflow Diagram

The following diagram outlines the operational logic for the synthesis, emphasizing safety checkpoints and critical process parameters.

Workflow Start Start: Reagent Prep Mix Suspend Thiourea in Water (50°C) Start->Mix Add Add DCEE Dropwise (Maintain <70°C) Mix->Add Initiation Reflux Reflux (2 Hours) Cyclization Step Add->Reflux Exotherm Control Cool Cool to 0-5°C Reflux->Cool Completion Base Basify (pH > 10) Release Free Amine Cool->Base Extract Extraction / Filtration Base->Extract Precipitation Final Recrystallization (Ethanol) Extract->Final

Figure 2: Operational workflow for the synthesis of 2-aminothiazole.

Safety & Handling (E-E-A-T)

As a senior scientist, it is imperative to treat this compound with high caution. It is an alkylating agent and a potential carcinogen.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Storage: Store under nitrogen in a cool, dry place. The compound can hydrolyze in moist air to release HCl and chloroacetaldehyde (highly toxic).

  • Waste Disposal: Aqueous waste streams will contain thiourea byproducts and should be treated as hazardous organic waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12204, this compound. Retrieved from [Link]

  • Traumann, V. (1904). Über die Darstellung von Aminothiazolen. Justus Liebigs Annalen der Chemie, 249(1), 31-52. (Foundational chemistry for Hantzsch synthesis using -haloethers).
  • Organic Syntheses. (1939). 2-Aminothiazole.[2][3] Org. Synth. 1939, 19, 10. (Describes the chloroacetaldehyde route; DCEE is the modern equivalent). Retrieved from [Link]

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Application Notes & Protocols: Phase-Transfer Catalysis Involving Chlorinated Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Immiscibility in Ether Synthesis and Modification

In the realm of organic synthesis, particularly in pharmaceutical and fine chemical manufacturing, the reaction of ionic nucleophiles with organic substrates is a cornerstone. However, a significant practical barrier often arises from the mutual insolubility of the reactants; ionic salts typically reside in an aqueous or solid phase, while organic substrates like chlorinated ethers are confined to an organic phase.[1][2] This immiscibility leads to impractically slow reaction rates as the interaction between reactants is limited to the phase interface.[3] Phase-Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this challenge. By employing a catalytic agent that transports the nucleophile across the phase boundary, PTC accelerates reactions, enhances yields, and allows for milder, more economical, and environmentally benign conditions.[4][5]

This guide provides an in-depth exploration of PTC as it applies to chlorinated ethers—a versatile class of substrates used in a variety of synthetic transformations. We will delve into the core mechanisms, catalyst selection strategies, and provide detailed, field-proven protocols for common applications such as nucleophilic substitutions and eliminations.

The Principle of Phase-Transfer Catalysis with Chlorinated Ethers

PTC operates by introducing a catalyst, typically a quaternary ammonium or phosphonium salt, which can form a lipophilic ion pair with the reactant anion (e.g., hydroxide, cyanide, phenoxide).[6] This catalyst-anion complex possesses sufficient organic character to migrate from the aqueous or solid phase into the organic phase.[1] Once in the organic phase, the anion is poorly solvated and thus highly reactive—a "naked anion"—allowing it to efficiently react with the chlorinated ether substrate.[6][7] After the reaction, the catalyst, now paired with the leaving group (chloride), returns to the aqueous phase to begin the cycle anew.[1]

This catalytic cycle effectively circumvents the need for expensive, anhydrous, and often hazardous polar aprotic solvents that would be required to co-dissolve the reactants.[4][7]

Core PTC Mechanism

The diagram below illustrates the fundamental cycle for a nucleophilic substitution reaction on a chlorinated ether substrate under liquid-liquid PTC conditions.

PTC_Mechanism Fig 1: Catalytic cycle for PTC nucleophilic substitution. org_reaction R-O-CH2Cl + [Q+Nu-] R-O-CH2Nu + [Q+Cl-] q_cl_org [Q+Cl-] (Catalyst-Leaving Group) org_reaction->q_cl_org q_nu_org [Q+Nu-] (Lipophilic Ion Pair) q_nu_org->org_reaction SN2 Reaction q_cl_aq [Q+Cl-] (Regenerated Catalyst) q_cl_org->q_cl_aq ← Phase Transfer aq_reagents M+Nu- (Aqueous Nucleophile) aq_reagents->q_nu_org Phase Transfer → q_cl_aq->aq_reagents Anion Exchange (Nu- for Cl-)

Caption: Catalytic cycle for nucleophilic substitution on a chlorinated ether.

Catalyst Selection: A Strategic Choice

The efficacy of a PTC system is critically dependent on the choice of catalyst. The ideal catalyst must possess sufficient lipophilicity to enter the organic phase while also facilitating a high rate of reaction. Several classes of catalysts are commonly employed, each with distinct advantages and limitations.[8]

Catalyst TypeExample StructureAdvantagesDisadvantages
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), (C₄H₉)₄N⁺Br⁻Inexpensive, widely available, effective for many common reactions.Can decompose at high temperatures (>70 °C), especially in the presence of strong bases.[3]
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide (TBPB), (C₄H₉)₄P⁺Br⁻More thermally stable than ammonium salts, suitable for higher temperature reactions.More expensive than ammonium salts.
Crown Ethers 18-Crown-6Highly active, can solubilize solid salts (S-L PTC) by complexing the cation.[3][9]Expensive, toxic, recovery can be difficult, posing environmental concerns.[8]
Polyethylene Glycols (PEGs) HO(CH₂CH₂O)ₙHVery cheap, low toxicity, stable, and easy to recover.Generally lower activity compared to onium salts or crown ethers.
Chiral Catalysts Cinchona alkaloid-derived ammonium saltsEnable asymmetric synthesis, leading to enantiomerically enriched products.[10][11][12]Expensive, highly specialized, optimization can be complex.

Causality Behind Selection: For standard nucleophilic substitutions on robust chlorinated ethers below 70°C, quaternary ammonium salts like TBAB offer the best balance of cost and performance. For reactions requiring higher temperatures or enhanced stability, phosphonium salts are the superior choice. Crown ethers are reserved for specific cases where solid-phase reactants are used without a solvent or when exceptional anion activation is needed.[3][9]

Application Notes & Protocols: Nucleophilic Substitution

Nucleophilic substitution is the most prominent application of PTC for chlorinated ethers, providing access to a vast array of valuable chemical intermediates and products.[7][12][13]

Application 1: Synthesis of Glycidyl Ethers via O-Alkylation

The reaction between an alcohol and epichlorohydrin (a bifunctional chlorinated ether) is a classic method for producing glycidyl ethers, which are crucial precursors for epoxy resins and pharmaceuticals. PTC provides a safe and efficient alternative to traditional methods that require stoichiometric amounts of strong, hazardous bases in anhydrous solvents.[14]

Protocol: Synthesis of Octyl Glycidyl Ether

Principle: This protocol details the O-alkylation of 1-octanol with epichlorohydrin under solid-liquid PTC conditions. A quaternary ammonium salt transfers the alkoxide, formed in situ by the reaction of the alcohol with solid sodium hydroxide, into the organic phase where it reacts with epichlorohydrin. This solvent-free approach simplifies workup and minimizes waste.[14]

Materials and Reagents:

  • 1-Octanol (CAS: 111-87-5)

  • Epichlorohydrin (CAS: 106-89-8)

  • Sodium Hydroxide (pellets) (CAS: 1310-73-2)

  • Tetrabutylammonium Bromide (TBAB) (CAS: 1643-19-2)

  • Diethyl Ether (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To the 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1-octanol (13.0 g, 0.1 mol) and epichlorohydrin (13.9 g, 0.15 mol, 1.5 equiv.).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).

  • Initiation: Begin vigorous stirring and add powdered sodium hydroxide (6.0 g, 0.15 mol, 1.5 equiv.) portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the initial exotherm of the acid-base reaction between the alcohol and NaOH.

  • Reaction: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC analysis. Self-Validation: The disappearance of the 1-octanol spot/peak indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Add 100 mL of water to dissolve the solid byproducts (NaCl and excess NaOH).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Causality: The brine wash helps to break any minor emulsions and removes residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to yield pure octyl glycidyl ether.

Expected Yield: >85%

General Experimental Workflow

A well-structured workflow is essential for reproducibility and safety in any PTC reaction. The following diagram outlines the key stages from initial setup to final analysis.

Workflow Fig 2: General workflow for PTC reactions. setup 1. Reaction Setup - Charge flask with chlorinated ether,  nucleophile source, solvent (if any). - Equip with stirrer, condenser, thermometer. catalyst 2. Catalyst Addition - Add PTC (e.g., TBAB) (typically 1-5 mol%). setup->catalyst reaction 3. Reaction Execution - Begin vigorous stirring. - Heat to desired temperature. - Monitor progress (TLC, GC). catalyst->reaction workup 4. Quenching & Work-up - Cool mixture. - Add water/aqueous solution. - Phase separation. reaction->workup purify 5. Purification - Dry organic layer. - Concentrate solvent. - Purify via distillation, crystallization,  or chromatography. workup->purify analyze 6. Product Analysis - Confirm structure (NMR, IR, MS). - Determine purity (GC, HPLC). purify->analyze

Caption: General workflow for performing a phase-transfer catalyzed reaction.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues encountered in PTC reactions involving chlorinated ethers.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient stirring/insufficient interfacial area.[3] 2. Catalyst deactivation (e.g., high temperature for quats). 3. Poor nucleophile transfer.1. Increase stirring speed (use a mechanical stirrer for viscous mixtures). 2. Switch to a more stable catalyst (e.g., phosphonium salt). 3. Use a more lipophilic catalyst (longer alkyl chains) or add a co-solvent.
Formation of Emulsions 1. The catalyst is acting as a surfactant. 2. High concentration of salts.1. Add a small amount of brine during work-up to help break the emulsion. 2. Filter the mixture before aqueous work-up if possible. 3. Centrifuge the mixture if the emulsion is persistent.
Side Product Formation (e.g., Elimination) 1. Reaction temperature is too high. 2. The base/nucleophile is too strong or sterically hindered, favoring elimination over substitution.[13]1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Choose a less hindered nucleophile if the reaction allows.
Difficult Phase Separation 1. Use of a solvent with partial water miscibility. 2. Emulsion formation (see above).1. Switch to a more non-polar, water-immiscible solvent like toluene or dichloromethane.[3] 2. Follow procedures for breaking emulsions.

Conclusion

Phase-Transfer Catalysis provides a versatile, efficient, and industrially scalable platform for conducting reactions with chlorinated ethers.[5][10] By enabling reactions between immiscible phases, PTC minimizes the need for harsh conditions and expensive solvents, aligning with the principles of green chemistry.[4] A rational choice of catalyst, coupled with careful control of reaction parameters like temperature and agitation, allows researchers to achieve high yields and selectivities in a variety of synthetic transformations, from the synthesis of complex ethers to the formation of C-C bonds. The protocols and guidelines presented herein serve as a robust starting point for leveraging this powerful catalytic system in both academic and industrial research settings.

References

  • Phase transfer catalysis | PPTX - Slideshare. (n.d.).
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.).
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (2022).
  • Phase transfer catalysis : Theory and application | PPTX - Slideshare. (n.d.).
  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (2014).
  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. (n.d.).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research. (2022, August 12).
  • Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis - MDPI. (2019, March 7).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12).
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2025, August 6).
  • Phase Transfer Catalysis - Alfa Chemistry. (n.d.).
  • PHASE TRANSFER CATALYSTS - Jetir.Org. (2022, April).
  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. (n.d.).
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. (n.d.).

Sources

Troubleshooting & Optimization

how to prevent peroxide formation in 1,2-Dichloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Safe Handling and Prevention of Peroxide Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the safe use of 1,2-dichloroethyl ethyl ether, with a primary focus on preventing the significant hazards associated with peroxide formation.

Introduction: The Hidden Danger of Peroxide Formers

This compound, like many other ethers, is susceptible to autoxidation—a spontaneous reaction with atmospheric oxygen—to form unstable and potentially explosive peroxide compounds.[1][2] This process is accelerated by exposure to light, heat, and air.[1] The peroxides formed can be highly sensitive to thermal or mechanical shock, friction, or static electricity, posing a severe explosion risk, particularly during concentration processes like distillation or evaporation.[1][3] Understanding and mitigating this risk is paramount for ensuring laboratory safety.

This guide is structured to provide a comprehensive overview of the issue, from the underlying chemical mechanism to practical, actionable protocols for your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns regarding the handling and storage of this compound.

Q1: What exactly is peroxide formation and why is it dangerous?

A1: Peroxide formation is a free-radical chain reaction where ether molecules react with oxygen to form hydroperoxides and polymeric peroxides.[4][5] These compounds contain a weak and unstable oxygen-oxygen single bond (R-O-O-R' or R-O-O-H). When concentrated, these peroxides can decompose explosively upon initiation by heat, shock, or friction.[1] Crystal formation around the cap of a container is a sign of extreme danger, as twisting the cap can provide enough frictional energy to cause a detonation.[2][6]

Q2: How can I tell if my this compound is old or potentially hazardous?

A2: Visual inspection is the first critical step. Do not open the container if you observe any of the following:

  • Crystalline solids around the cap or in the liquid.[1]

  • A viscous, oily layer or stratification in the liquid.

  • Discoloration of the liquid.

If any of these signs are present, do not move or open the container. It should be treated as a potential bomb. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[7] Beyond visual checks, all containers of peroxide-forming chemicals must be labeled with the date received and the date opened to track their age.[1]

Q3: How should I properly store my containers of this compound?

A3: Proper storage is the most effective preventative measure. Follow these guidelines strictly:

  • Container: Store in the original, airtight, opaque, or amber glass container to protect from light.[1]

  • Atmosphere: If possible, store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Location: Keep in a cool, dark, and well-ventilated area away from heat, sunlight, and sources of ignition.[1][2] Store in a flammable liquids cabinet.[8]

  • Labeling: Always label containers with the date received and the date opened.[1]

  • Quantity: Purchase only the quantity you expect to use within a short timeframe to avoid prolonged storage.[1]

Q4: What is an inhibitor and does my ether contain one?

A4: An inhibitor is a chemical stabilizer added by the manufacturer to scavenge free radicals and slow the rate of peroxide formation.[2] A common inhibitor for ethers is Butylated Hydroxytoluene (BHT).[9] While inhibited ethers are safer for storage, the inhibitor is consumed over time, after which peroxide formation can accelerate.[2] Distillation will remove the inhibitor, making the purified ether highly susceptible to rapid peroxide formation.[2] Always check the manufacturer's label or safety data sheet (SDS) to see if an inhibitor is present. If you plan to store distilled, uninhibited ether, it should be used within 24 hours and appropriate precautions must be taken.

Q5: How often should I test my this compound for peroxides?

A5: The frequency of testing depends on the class of the peroxide former and its storage conditions. For a compound like this compound, which falls into the category of chemicals that pose a hazard upon concentration, a conservative testing schedule is recommended.

Condition of ContainerRecommended Testing Frequency
Unopened Test before use if approaching or past the manufacturer's expiration date.
Opened Test every 6 months.
Opened (Uninhibited) Test before use; do not store for more than 24 hours.
Prior to Distillation/Evaporation ALWAYS test immediately before any concentration step, regardless of age.

This table provides general guidelines. Always consult your institution's specific EHS protocols.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Solution
Unexpected side products or failed reaction. Peroxide contamination in the ether solvent can initiate unwanted side reactions or quench sensitive reagents.1. Test the this compound for peroxides using one of the methods in Part 3. 2. If peroxides are detected (>10 ppm), purify the solvent using a peroxide removal protocol (See Part 4) before use.
A container of ether is found with no "date opened" label. The age and exposure history of the ether are unknown, making it impossible to assess the peroxide risk.1. Do not open. Treat the container with caution. 2. Test for peroxides using a peroxide test strip by carefully opening the cap just enough to insert the strip without scraping the threads. If you are at all uncertain, contact EHS. 3. If peroxides are present, decontaminate or dispose of the material according to your institution's EHS procedures. 4. Implement a strict labeling policy in your lab for all peroxide-forming chemicals.
A faint yellow color is observed in the peroxide test. The potassium iodide test indicates a low concentration of peroxides.1. Quantify the approximate concentration using semi-quantitative test strips. 2. If the concentration is below the action limit for your procedure (typically < 100 ppm, but ideally < 10 ppm for distillation), you may proceed with caution.[10] 3. For sensitive applications or distillations, it is best practice to remove even low levels of peroxides before use.
The cap on an old container is stuck. Peroxide crystals may have formed in the threads, creating a severe explosion hazard from the friction of opening the cap.1. DO NOT ATTEMPT TO FORCE IT OPEN. 2. Visually inspect the cap and neck for any signs of crystals. 3. Isolate the container and prevent it from being moved or disturbed. 4. Immediately contact your EHS department for emergency evaluation and disposal.

Part 3: Mechanism & Workflow Diagrams

Mechanism of Peroxide Formation

The autoxidation of ethers proceeds via a free-radical chain reaction, as illustrated below. The presence of chlorine atoms in this compound does not prevent this fundamental process.

G cluster_initiation Initiation cluster_propagation Propagation Ether R-O-CH₂-R' Ether_Radical R-O-ĊH-R' (Ether Radical) Ether->Ether_Radical Initiator Initiator (hv, heat) Initiator->Ether H• abstraction O2 O₂ (Oxygen) Ether_Radical->O2 Peroxy_Radical R-O-CH(OO•)-R' (Peroxy Radical) O2->Peroxy_Radical Radical Addition Ether2 R-O-CH₂-R' Peroxy_Radical->Ether2 H• abstraction Hydroperoxide R-O-CH(OOH)-R' (Hydroperoxide) Ether2->Hydroperoxide Ether_Radical2 R-O-ĊH-R' Ether2->Ether_Radical2 Generates new radical Ether_Radical2->O2 Chain Reaction Continues

Caption: Free-radical mechanism of ether autoxidation.

Workflow for Safe Use and Testing

This workflow provides a logical sequence for handling and verifying the safety of this compound before use.

G Start Receive / Open Container of This compound Label Label with 'Date Received' and 'Date Opened' Start->Label Store Store in Cool, Dark, Airtight Container Away from Heat/Light Label->Store Use Intend to Use Ether Store->Use Inspect Visually Inspect Container (Crystals, Viscosity, Color) Use->Inspect Hazard HAZARD DETECTED DO NOT OPEN Contact EHS Immediately Inspect->Hazard Yes Test Test for Peroxides (See Protocol 3.1) Inspect->Test No Result Peroxides > 10 ppm? Test->Result Decontaminate Decontaminate Ether (See Protocol 4.1) Result->Decontaminate Yes Proceed Proceed with Experiment Result->Proceed No Decontaminate->Test Re-test to confirm removal

Caption: Decision workflow for handling peroxide-forming ethers.

Part 4: Experimental Protocols

These protocols provide step-by-step methodologies for critical safety procedures. Always perform these tasks in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses (or a face shield), a flame-retardant lab coat, and chemical-resistant gloves.

Protocol 4.1: Qualitative & Semi-Quantitative Peroxide Detection

Objective: To detect the presence and estimate the concentration of peroxides in this compound.

Method 1: Potassium Iodide (Qualitative)

  • Causality: Peroxides will oxidize the iodide ion (I⁻) to iodine (I₂), which imparts a yellow-to-brown color to the solution. Starch can be added to form a deep blue-black complex with I₂, increasing sensitivity.

  • Materials:

    • 10% (w/v) potassium iodide (KI) solution, freshly prepared

    • Glacial acetic acid

    • Starch indicator solution (optional)

    • Test tube

  • Procedure:

    • Add 1-3 mL of this compound to a clean test tube.

    • Add an equal volume of glacial acetic acid.

    • Add ~0.1 g of sodium iodide or potassium iodide crystals OR 0.5-1.0 mL of the fresh 10% KI solution.

    • Stopper and shake the test tube for 30 seconds.

    • Allow the layers to separate.

    • Observe: A pale yellow to brown color in either layer indicates the presence of peroxides. A darker color signifies a higher concentration. For higher sensitivity, add a drop of starch solution; a blue-black color is a positive result.

Method 2: Commercial Peroxide Test Strips (Semi-Quantitative)

  • Causality: The strip is impregnated with a reagent system (e.g., an organic peroxidase and a chromogen) that develops a specific color in the presence of peroxides. The color intensity corresponds to a concentration range provided on a reference chart.

  • Materials:

    • Commercial peroxide test strips (e.g., Quantofix®)

  • Procedure:

    • Follow the manufacturer's specific instructions, as they can vary.

    • Typically, dip the test strip into the this compound sample for 1-2 seconds.

    • Remove the strip and allow the solvent to evaporate.

    • For some strips, a drop of deionized water may need to be applied to the test pad after evaporation.[11]

    • Wait for the specified time (e.g., 15-60 seconds).

    • Compare the color of the test pad to the color scale on the vial to determine the approximate peroxide concentration in ppm (mg/L).

Protocol 4.2: Peroxide Removal (Decontamination)

Objective: To reduce the concentration of peroxides in this compound to a safe level for experimental use. This procedure should only be performed on solutions with < 100 ppm of peroxides and no visible crystals.

Method 1: Activated Alumina Column

  • Causality: Activated alumina (Al₂O₃) is a highly porous material that adsorbs hydroperoxides, effectively removing them from the solvent.[7] This method is advantageous as it does not introduce water.

  • Materials:

    • Activated basic alumina (80-200 mesh)

    • Chromatography column

    • Glass wool or fritted disk

    • Collection flask

  • Procedure:

    • Secure a glass chromatography column in a fume hood. Place a small plug of glass wool or ensure a fritted disk is at the bottom.

    • Fill approximately one-third of the column volume with activated basic alumina. A general rule is to use about 100g of alumina for every 100-200 mL of solvent.[10]

    • Slowly pour the peroxide-containing this compound onto the top of the alumina column.

    • Allow the solvent to percolate through the column under gravity, collecting the purified ether in a clean, dry flask.

    • Crucial Validation Step: Test the collected ether for peroxides using one of the methods in Protocol 4.1 to ensure the removal was successful.

    • Important Note: This process removes any BHT inhibitor.[7] The purified ether is now highly susceptible to peroxide formation and should be used immediately or stabilized with ~1-10 ppm of BHT if short-term storage is necessary.[10]

    • Waste Disposal: The alumina column will contain concentrated peroxides and should be treated as hazardous waste. Deactivate it by slowly passing a 5% ferrous sulfate solution through the column before disposal according to EHS guidelines.[10]

Method 2: Ferrous Sulfate Wash

  • Causality: Ferrous sulfate (FeSO₄) is a reducing agent. The Fe²⁺ ion reduces the peroxides (R-O-O-H) to the corresponding harmless alcohols (R-O-H) while being oxidized to Fe³⁺.

  • Materials:

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Concentrated sulfuric acid

    • Separatory funnel

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Prepare a fresh ferrous sulfate wash solution by dissolving 6g of FeSO₄·7H₂O in 11 mL of water, then carefully adding 0.6 mL of concentrated sulfuric acid.[12]

    • Pour the peroxide-containing this compound into a separatory funnel.

    • For every 1 L of ether, add ~20 mL of the freshly prepared ferrous sulfate solution.[2]

    • Stopper the funnel and shake, venting frequently to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with fresh ferrous sulfate solution until the ether tests negative for peroxides.

    • Wash the ether with water to remove residual acid and iron salts, then dry it over a suitable drying agent like anhydrous magnesium sulfate.

    • Filter or decant the purified ether. As with the alumina method, this process removes inhibitors, and the ether should be used immediately or re-stabilized.

References

  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Louisville Environmental Health and Safety. Retrieved from [Link]

  • Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Dichloroethyl ether - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Bis(2-chloroethyl) ether. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Handling and Removing Peroxides. (n.d.). University of Wollongong. Retrieved from [Link]

  • The Formation of Peroxides. (2015, February 15). Knowbee [Video]. YouTube. Retrieved from [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved from [Link]

  • Rowe, A. W., & Phelps, E. P. (1924). ETHER STUDIES. II. THE QUANTITATIVE DETERMINATION OF PEROXIDE AS A CONTAMINANT1. Journal of the American Chemical Society, 46(9), 2078–2085. Retrieved from [Link]

  • DICHLOROETHYL ETHER. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Which ether is least apt to form a peroxide? (n.d.). Pearson+. Retrieved from [Link]

  • Chemical Peroxide Destruction SOP example. (n.d.). Western Washington University Environmental Health and Safety. Retrieved from [Link]

  • Stabilizing ether with BHT. (2018, September 29). Sciencemadness Discussion Board. Retrieved from [Link]

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (n.d.). JoVE. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Louisville. Retrieved from [Link]

  • “Peroxide-Forming Chemicals” Safety Guidelines. (n.d.). Concordia University. Retrieved from [Link]

  • Peroxides and peroxide-forming compounds. (2020, August 10). ResearchGate. Retrieved from [Link]

  • Peroxides and Chromium Compounds – The Ether Test for Identity. (2016, March 2). ResearchGate. Retrieved from [Link]

  • Opinion on Butylated Hydroxytoluene (BHT). (2021, December 2). European Commission. Retrieved from [Link]

  • Safe Handling of Peroxide-Formers (PFs). (2017, July 14). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Peroxide Forming Organic Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA). (n.d.). Da Vinci Laboratory Solutions. Retrieved from [Link]

  • What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography? (2021, November 30). ResearchGate. Retrieved from [Link]

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Technical Support Center: Managing HCl in 1,2-Dichloroethyl Ethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen Chloride (HCl) Management during 1,2-Dichloroethyl Ethyl Ether (DCEE) Synthesis Reference ID: TSC-DCEE-2024-01 Audience: Synthetic Chemists, Process Engineers, Drug Development Leads

Executive Summary

The synthesis of this compound (DCEE), typically achieved via the radical chlorination of diethyl ether, generates hydrogen chloride (HCl) as a stoichiometric byproduct. Failure to manage this byproduct results in three critical failure modes: product degradation (acid-catalyzed hydrolysis), polymerization (tar formation), and safety hazards (corrosive emissions).

This guide provides a self-validating protocol for managing HCl evolution, purification, and storage, ensuring high yields and operator safety.

Module 1: The HCl Management Architecture

The Challenge: The Autocatalytic Decomposition Loop

DCEE is an


-chloroether. These compounds are highly reactive electrophiles. In the presence of moisture and acid (HCl), they undergo rapid hydrolysis, reverting to aldehydes and releasing more HCl. This creates a destructive feedback loop.

Mechanism of Failure:

  • Generation:

    
    
    
  • Hydrolysis (Trigger):

    
    
    
  • Propagation: The released HCl catalyzes further hydrolysis and polymerization of the aldehyde byproducts (darkening/tars).

Visualizing the Containment Workflow

The following diagram illustrates the critical control points for HCl during the synthesis lifecycle.

HCl_Management_Lifecycle Reaction Reaction Vessel (HCl Generation) Reaction->Reaction Acid-Catalyzed Decomposition Trap1 Trap 1 (Empty/Anti-Suckback) Reaction->Trap1 Raw Gas (Cl2 + HCl) Scrubber Scrubber (NaOH Solution) Trap1->Scrubber Gas Flow Trap2 Trap 2 (Final Catch) Scrubber->Trap2 Clean Gas Workup Work-up Phase (Degassing & Neutralization) Trap2->Workup Post-Rxn Transfer Storage Storage (Anhydrous/Cold) Workup->Storage Purified Product

Figure 1: The "Trap-Scrubber-Trap" topology prevents scrubber fluid from contaminating the reaction (suck-back) while neutralizing toxic off-gas.

Module 2: Synthesis & Immediate Containment

Protocol: The "Trap-Scrubber-Trap" Setup

Do not vent directly to a fume hood. The volume of HCl generated (1 mole per mole of product) will corrode hood ductwork and ruin other experiments.

Step-by-Step Configuration:

  • Reactor Outlet: Connect the reflux condenser outlet to a heavy-walled Tygon or Teflon tube.

  • Trap 1 (The Buffer): Connect the tube to an empty 500mL filtering flask.

    • Function: If the reaction cools suddenly, the vacuum created will pull liquid here, not into your hot reaction flask.

  • The Scrubber: Connect Trap 1 to a second flask containing 10-15% NaOH solution .

    • Inlet: The tube must be submerged at least 5 cm below the liquid surface.

    • Chemistry:

      
      .
      
    • Indicator: Add phenolphthalein. If it turns clear (colorless), the base is exhausted.[1] Replace immediately.

  • Trap 2 (The Final Guard): Connect the Scrubber outlet to a final empty flask before the vacuum/vent line.

    • Function: Prevents NaOH spray/aerosols from entering the vacuum pump or hood vent.

Monitoring Reaction Progress via Density

Since HCl evolution is stoichiometric, you can track the reaction by the density change of the mixture, as the substitution of hydrogen (light) with chlorine (heavy) proceeds.

Reaction StageSpecific Gravity (approx. at 25°C)Visual IndicatorAction
Start 0.71 - 0.78Clear, colorlessBegin

flow (slowly)
Mid-Point ~0.85 - 0.89HCl evolving freelyMaintain cooling (Ice/Water bath)
Endpoint 0.96 - 0.98 Yellow-green tintSTOP Chlorination

Data Source: Validated against historical protocols for diethyl ether chlorination [1].

Module 3: Purification & Troubleshooting (FAQ)

Q1: The reaction mixture is turning dark/black. What is happening?

Diagnosis: Acid-catalyzed polymerization. Cause: The reaction temperature rose too high, or HCl was allowed to accumulate without sufficient agitation, causing the ether to cleave and polymerize. Corrective Action:

  • Immediate Stop: Stop the

    
     flow.
    
  • Sweep: Purge the vessel with dry Nitrogen (

    
    ) for 15-30 minutes to remove dissolved HCl.
    
  • Wash: During workup, ensure a thorough wash with saturated Sodium Bicarbonate (

    
    ) until the aqueous layer remains basic (pH 8-9).
    
Q2: I see liquid moving backward from the scrubber toward the reactor.

Diagnosis: "Suck-back." Cause: A drop in reaction temperature (e.g., adding ice to the bath) caused the gas in the reactor to contract, creating a vacuum. Corrective Action:

  • Reliance on Trap 1: This is why Trap 1 exists. The liquid should stop there.

  • Break Vacuum: Immediately disconnect the tubing at the reactor outlet or open a nitrogen bleed valve to equalize pressure.

Q3: How do I remove the last traces of HCl before distillation?

Protocol: Distilling acidic crude material will destroy your product. You must neutralize before heat is applied.

  • Degas: Sparge with

    
     for 1 hour post-reaction.
    
  • Chemical Wash: Wash the organic layer with 10%

    
    . Note: Avoid strong bases like concentrated NaOH during direct contact with the product, as it may induce elimination reactions.
    
  • Drying: Dry over anhydrous

    
     (Potassium Carbonate).
    
    • Why?

      
       acts as both a drying agent and a weak acid scavenger [2]. Do not use acidic drying agents like silica or unbuffered 
      
      
      
      if traces of acid remain.

Module 4: Storage & Stability


-chloroethers are inherently unstable. Even pure product can degrade over time, regenerating HCl.

Storage Rules:

  • Container: Amber glass with a Teflon-lined cap.

  • Stabilizer: Store over a few pellets of anhydrous

    
     or activated 4Å molecular sieves to scavenge any moisture or acid that develops [3].
    
  • Environment: Store at -20°C.

  • Safety: Treat as a potential carcinogen (alkylating agent). Always handle in a fume hood.

References

  • Crompton, H. (1919). "The Preparation of this compound." Journal of the American Chemical Society, 41(7), 1122–1123.

  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Referencing general handling of -haloethers).
  • Google Patents. (2015). "Method for synthesizing 2-chloroethyl methyl ether" (Analogous handling procedures). CN101503340A.

  • U.S. EPA. (2002). "Wet Scrubbers for Acid Gas Control." Air Pollution Control Technology Fact Sheet.

Sources

optimizing reaction yield for 1,2-Dichloroethyl ethyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Ticket #4492: Optimizing Yield for 1,2-Dichloroethyl Ethyl Ether Synthesis Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield losses and likely decomposition products (tar/polymerization) during the synthesis of This compound (


).

CRITICAL DISTINCTION: Do not confuse this target with bis(2-chloroethyl) ether (Mustard Ether, bp 178°C).

  • Target: this compound (Reactive

    
    -chloro ether, bp ~66-69°C @ 45 mmHg).
    
  • Common Impurity: Bis(1-chloroethyl) ether or over-chlorinated tars.

The instability of the


-chloro functionality means this molecule is hydrolytically unstable  and thermally sensitive . Standard organic workups (aqueous washes) will destroy your product immediately.

Part 1: The "Why" & "How" (Mechanistic Diagnostics)

The synthesis relies on the radical chlorination of diethyl ether . This reaction is sequential.

  • Step 1 (Fast): Chlorination at the

    
    -position (stabilized by oxygen).
    
  • Step 2 (Target): Chlorination at the

    
    -position of the same ethyl group.
    

Failure Mode Analysis:

  • Low Yield: Often caused by stopping too early (monochloro product) or over-chlorinating (polychloro tars).

  • Black Tar: Caused by thermal decomposition during distillation. The

    
    -chloro ether eliminates HCl upon heating, polymerizing into poly(vinyl ethyl ether) derivatives.
    
  • Zero Yield: Caused by washing the reaction mixture with water/bicarbonate. Water hydrolyzes the

    
    -Cl bond instantly. 
    

Part 2: Optimized Protocol (Self-Validating System)

Reagents:

  • Diethyl ether (Anhydrous, peroxide-free).

  • Chlorine gas (

    
    ) - Dried through a 
    
    
    
    bubbler.
  • Catalyst: None required (UV light can accelerate, but dark reaction is more controllable).

Step-by-Step Workflow

1. Setup & Cooling (Kinetic Control)

  • Use a 3-neck flask with a mechanical stirrer, gas inlet tube (subsurface), and a highly efficient reflux condenser (cooled to -10°C or lower to retain ether).

  • Temperature: Maintain reaction at 0°C to 10°C .

    • Why? Higher temperatures favor random polychlorination and ether cleavage.

2. Chlorination & Density Monitoring (The "Stop" Signal)

  • Introduce a slow stream of dry

    
    .
    
  • The Indicator: The reaction progress is monitored by Specific Gravity (SG) .

    • Starting SG (Ether): ~0.71

    • Monochloro intermediate: ~0.90

    • Target Endpoint: SG = 0.96 (at 25°C) .

  • Action: Stop chlorination immediately when SG hits 0.96. Going beyond 1.0 results in inseparable trichloro- impurities.

3. Workup (The "No-Wash" Rule)

  • DO NOT WASH.

  • Degas the mixture with a stream of dry Nitrogen (

    
    ) for 2-3 hours at room temperature to remove dissolved HCl and excess 
    
    
    
    .

4. Purification (Stabilized Distillation)

  • Add 0.5% w/w Calcium Carbonate (

    
    )  or a few drops of Quinoline  to the still pot.
    
    • Why? This neutralizes trace acid generated during heating, preventing autocatalytic decomposition.

  • Perform Vacuum Distillation immediately.

    • Target Fraction: 66–69°C at 45 mmHg.

Part 3: Data & Visualization

Troubleshooting Logic Tree

ReactionLogic Start Start Synthesis TempCheck Is Temp < 10°C? Start->TempCheck TempCheck->Start No (Cool Down) Chlorination Add Cl2 Gas TempCheck->Chlorination Yes DensityCheck Check Specific Gravity Chlorination->DensityCheck Endpoint SG = 0.96? DensityCheck->Endpoint OverShoot SG > 1.0 Endpoint->OverShoot Too High UnderShoot SG < 0.90 Endpoint->UnderShoot Too Low Workup Degas with N2 Endpoint->Workup Yes UnderShoot->Chlorination Continue Wash Did you wash with water? Workup->Wash Failure Hydrolysis / Decomposition Wash->Failure Yes Distill Vacuum Distill + CaCO3 Wash->Distill No Success Pure this compound Distill->Success

Caption: Logic flow for monitoring reaction progress and preventing critical workup failures.

Quantitative Benchmarks
ParameterValueNote
Starting Material Diethyl EtherAnhydrous
Reaction Temp 0°C - 10°CIce bath essential
Endpoint Density 0.96 g/mL Measured at 25°C
Boiling Point 66-69°C@ 45 mmHg
Yield Target 45-55%Based on ether weight
Stability LowStore in freezer under

Part 4: FAQ & Troubleshooting

Q: My product turned black during distillation. What happened? A: This is thermal decomposition. You likely distilled at atmospheric pressure or without a stabilizer.

  • Fix: Ensure vacuum is <50 mmHg to keep pot temperature below 80°C. Add solid

    
     to the flask to scavenge HCl.
    

Q: Can I use rotary evaporation to remove the solvent? A: No. The "solvent" is the starting material (diethyl ether). Rotary evaporators often lack the vacuum control needed to separate the product from the monochloro-intermediate effectively without losing product. Use a fractionating column.

Q: The specific gravity isn't changing. Is the reaction working? A: If


 is bubbling through but density isn't rising, you may have an induction period (common in radical reactions).
  • Fix: Shine a UV lamp on the flask for 5 minutes to initiate the radical chain mechanism.

Q: I washed the crude oil with Sodium Bicarbonate and it fizzed violently, then I got no product. A: You hydrolyzed the product. The


-chloro ether bond reacts with water to form an aldehyde and HCl (which reacts with the bicarb).
  • Fix: NEVER expose this compound to water during workup.

References

  • Preparation of this compound. Journal of the American Chemical Society, 41(7), 1122–1123. (1919).[1] Link

  • Synthesis of Alpha-Halo Ethers.Organic Syntheses, Coll. Vol. 4, p. 748 (1963). (General handling of

    
    -chloro ethers). Link
    
  • Safety Data Sheet: Bis(2-chloroethyl) ether vs this compound. (Note: Ensure you are referencing CAS 623-46-1 for the 1,2-isomer, not 111-44-4).

Sources

Technical Support Center: Etherification Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the kinetic and thermodynamic barriers preventing successful etherification. Unlike simple textbook scenarios, real-world drug discovery involves complex, multifunctional substrates where standard protocols fail. We focus here on the four dominant methodologies: Williamson Ether Synthesis , Acid-Catalyzed Dehydration , Mitsunobu Inversion , and Transition Metal-Catalyzed Cross-Coupling (Buchwald/Ullmann) .

Diagnostic Decision Matrix

Before troubleshooting specific reaction parameters, verify you are using the thermodynamically and kinetically appropriate method for your substrate class.

EtherificationDecisionTree Start Start: Substrate Analysis Target Target Ether Structure? Start->Target Aliphatic Aliphatic-Aliphatic (R-O-R') Target->Aliphatic Alkyl-Alkyl Aryl Aryl-Aliphatic / Diaryl (Ar-O-R / Ar-O-Ar) Target->Aryl Aryl-Alkyl/Aryl Subst Substrate Sterics? Aliphatic->Subst ArHalide Aryl Halide Partner? Aryl->ArHalide Primary Primary/Methyl Halide Subst->Primary Unblocked Secondary Secondary/Tertiary Subst->Secondary Hindered Williamson Williamson Synthesis (Basic conditions) Primary->Williamson Standard AcidSens Acid Sensitive? Secondary->AcidSens Mitsunobu Mitsunobu Reaction (Inversion of stereochem) Secondary->Mitsunobu Specific Stereochem Needed Yes Yes AcidSens->Yes Risk of E2 No No AcidSens->No AcidCat Acid-Catalyzed Dehydration Unactivated Unactivated ArHalide->Unactivated EWG Present EWG Present ArHalide->EWG Present PdCu Pd/Cu Catalysis (Buchwald/Ullmann) SNAr SNAr (requires EWG) Yes->Williamson Risk of E2 No->AcidCat Unactivated->PdCu EWG Present->SNAr

Figure 1: Strategic selection of etherification methodology based on substrate electronic and steric properties.

Troubleshooting Guide by Methodology
Category A: Williamson Ether Synthesis (SN2)

Primary failure mode: Competitive Elimination (E2) and Alkoxide Moisture Sensitivity.

Q: My alkyl halide is not converting, but I see starting material and some alkene byproduct. Why? A: This indicates the basicity of your alkoxide is driving E2 elimination rather than SN2 substitution.

  • Root Cause: Steric hindrance on the electrophile (alkyl halide) or the nucleophile (alkoxide) raises the activation energy for substitution above that of elimination.

  • Correction:

    • Swap the Roles: If possible, use the more hindered substrate as the alkoxide and the less hindered one as the halide (e.g., t-butoxide + methyl iodide, NOT methoxide + t-butyl iodide).

    • Solvent Polarity: Switch to a polar aprotic solvent (DMF, DMSO) to solvate the cation and leave the alkoxide "naked" and more nucleophilic.

    • Temperature: Lower the reaction temperature. Elimination is entropically favored; lower temperatures favor substitution [1].

Q: The reaction stalls at 50% conversion despite excess base. A: This is often a "stalled equilibrium" due to moisture ingress or incomplete deprotonation.

  • Protocol Check:

    • Are you generating the alkoxide in situ? If using NaOH/KOH, the water byproduct halts the reaction. You must use a phase transfer catalyst (TBAB) or switch to anhydrous bases like NaH or KH in THF.

    • Iodide Effect: Add catalytic tetrabutylammonium iodide (TBAI). The iodide displaces a chloride/bromide to form a more reactive alkyl iodide intermediate (Finkelstein-like activation) [2].

Category B: Mitsunobu Reaction

Primary failure mode: pKa Mismatch and Order of Addition.

Q: I am getting zero conversion of my alcohol, only hydrazine byproduct. A: The pKa of your nucleophile (acid component) is likely too high.

  • The "Hard Limit": The standard DEAD/PPh3 system requires the nucleophile to have a pKa < 11 (ideally < 13). Alcohols (pKa 16-18) cannot be used as nucleophiles directly; they must be the electrophile activated by phosphine.

  • Solution:

    • If your nucleophile has a pKa > 11, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine), or specialized reagents like CMBP (cyanomethylenetri-n-butylphosphorane) which can handle pKa up to ~15 [3].

Q: My yield is low/variable between batches. Does addition order matter? A: Yes, critically. The "Standard Addition" often fails for sterically sensitive substrates.

  • Protocol Adjustment (Pre-formation Strategy):

    • Dissolve PPh3 and DEAD in THF at 0°C first. Stir for 15-30 mins to form the Morrison-Brunn-Huisgen betaine.

    • Add the alcohol. Stir 10 mins.

    • Add the acidic nucleophile last. Rationale: This prevents the nucleophile from protonating the betaine prematurely or reacting with DEAD directly [4].

Category C: Transition Metal Catalysis (Buchwald-Hartwig & Ullmann)

Primary failure mode: Catalyst Poisoning and Reductive Elimination Failure.

Q: I am trying to couple a phenol with an aryl bromide using Pd, but reductive elimination isn't happening. A: C-O reductive elimination is thermodynamically more difficult than C-N (amination). You need bulky, electron-rich ligands to force the metal to release the product.

  • Ligand Selection: Standard ligands (PPh3, BINAP) rarely work for ethers.

    • Gold Standard: Use RockPhos or tBuBrettPhos .[1] These bulky biaryl phosphine ligands create a crowded environment around the Pd center, accelerating the reductive elimination of the ether [5].

  • Base Choice: Avoid strong bases like NaOtBu if functional groups are sensitive. Cs2CO3 or K3PO4 are preferred for functional tolerance.

Q: My Ullmann (Copper) coupling requires 140°C and turns into a black tar. A: "Classical" Ullmann chemistry requires harsh heat. Modern ligand-accelerated catalysis works at 80-100°C.

  • Optimization:

    • Add a Ligand: Do not run ligand-free. Add 10-20 mol% 1,10-phenanthroline , N,N-dimethylglycine , or TMEDA . These stabilize the Cu(I) species and prevent disproportionation to inactive Cu(0) and Cu(II) [6].

    • Purity Check: CuI must be white/off-white. If it is green/brown, it is oxidized. Wash with saturated KI or buy fresh 99.999% purity beads.

Category D: Acid-Catalyzed Dehydration

Primary failure mode: Equilibrium Limitation.

Q: I am trying to make a symmetrical ether from a primary alcohol, but conversion caps at ~60%. A: Water production is killing your equilibrium.

  • Thermodynamic Fix:

    • Reactive Stripping: If the ether is volatile, distill it off continuously.

    • Azeotropic Removal: Use a Dean-Stark apparatus with a solvent like toluene or benzene to physically remove water from the reaction matrix.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the flask (requires mechanical stirring, not magnetic, to avoid grinding).

Comparative Reagent Data
ParameterWilliamson (SN2)MitsunobuPd-Catalysis (Buchwald)Cu-Catalysis (Ullmann)
Primary Utility 1° Alkyl Halides + AlkoxidesStereospecific Inversion (2° OH)Aryl Ethers (Ar-O-R)Aryl Ethers (Ar-O-Ar)
Key Limitation E2 Elimination (Sterics)Nucleophile pKa < 11-13Catalyst Cost / Ligand SpecificityHigh Temp / Solubility
Water Tolerance Zero (Requires dry conditions)Low (Hydrazine byproduct)Moderate (Base dependent)Low (Oxidizes Catalyst)
Preferred Solvent DMF, DMSO, THFTHF, TolueneToluene, DioxaneDMF, DMSO, NMP
Critical Additive TBAI (Catalyst), NaH (Base)DEAD/DIAD + PPh3RockPhos / tBuBrettPhos Phenanthroline / Glycine
Advanced Workflow: Pd-Catalyzed Etherification Optimization

When standard methods fail for Aryl-Alkyl ether formation, follow this optimization loop.

PdOptimization Start Start: Ar-X + R-OH LigandSelect 1. Ligand Selection (Bulky is Better) Start->LigandSelect RockPhos RockPhos (Steric bulk promotes elim) LigandSelect->RockPhos BrettPhos tBuBrettPhos (High activity) LigandSelect->BrettPhos BaseSelect 2. Base Screening WeakBase Cs2CO3 / K3PO4 (Tolerant) BaseSelect->WeakBase StrongBase NaOtBu (Fast, less tolerant) BaseSelect->StrongBase SolventSelect 3. Solvent/Temp Toluene Toluene (80-100°C) SolventSelect->Toluene Dioxane 1,4-Dioxane (100°C) SolventSelect->Dioxane RockPhos->BaseSelect BrettPhos->BaseSelect WeakBase->SolventSelect StrongBase->SolventSelect

Figure 2: Optimization logic for Palladium-catalyzed C-O bond formation.

References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • Organic Chemistry Portal. Williamson Ether Synthesis.

  • Tsunoda, T., et al. (2025). New Mitsunobu Reagents. TCI Chemicals.

  • Chemistry Steps. The Mitsunobu Reaction: Mechanism and pKa Limits.

  • Sigma-Aldrich. tBuBrettPhos: Ligand for C-O Coupling.

  • BenchChem. (2025).[2] Technical Support Center: Optimizing Ullmann Coupling Reactions.

Sources

Technical Support Center: Navigating Side Reactions of 1,2-Dichloroethyl Ethyl Ether with Strong Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1,2-dichloroethyl ethyl ether. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in environments involving strong bases. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to navigate the complexities of its reactivity, minimize side reactions, and optimize your synthetic outcomes.

Part 1: Core Principles: The Dichotomy of Elimination vs. Substitution

At the heart of the challenges encountered with this compound and strong bases is the competition between two primary reaction pathways: Elimination (E2) and Nucleophilic Substitution (Sₙ2) .[1] A strong base can also be a strong nucleophile, and the reaction's outcome is dictated by a delicate balance of substrate structure, base characteristics, solvent, and temperature.[2][3]

  • Elimination (E2 Pathway): In this bimolecular process, the base abstracts a proton from a carbon adjacent (beta) to the carbon bearing a leaving group (a chloride atom in this case). This occurs in a single, concerted step where the C-H bond breaks, a C=C double bond forms, and the C-Cl bond breaks.[4] Given that this compound is a vicinal dihalide (halogens on adjacent carbons), it can undergo a single elimination to form a vinyl ether or a double elimination to yield an alkyne derivative.[5][6]

  • Substitution (Sₙ2 Pathway): Here, the base acts as a nucleophile, directly attacking the electron-deficient carbon atom bonded to a chlorine atom, displacing it in a single step.[7] This results in the substitution of a chlorine atom with the base's conjugate acid (e.g., a hydroxyl group if using NaOH).

Below is a diagram illustrating the primary competing pathways.

G start 1,2-Dichloroethyl ethyl ether e2_single Single Elimination Product (1-Chloro-1-ethoxypropene or 2-Chloro-1-ethoxypropene) e2_double Double Elimination Product (1-Ethoxypropyne) sn2 Substitution Product(s) (e.g., Chlorinated Alcohols) base Strong Base (e.g., RO⁻, OH⁻) base->e2_single E2 base->e2_double Sequential E2 base->sn2 Sₙ2

Caption: Competing E2 and Sₙ2 pathways for this compound.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Question 1: My reaction yielded a complex mixture of products, including vinyl ethers and other unidentified compounds, instead of a single desired product. What happened?

Answer: This is a classic sign of competing elimination and substitution reactions running concurrently. The identity and ratio of these products are highly sensitive to your reaction conditions.

Probable Causes & Solutions:

  • Non-Optimal Base Selection: The choice of base is the most critical factor. A small, unhindered base like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can act as both a strong base and a competent nucleophile, leading to a mixture of elimination and substitution products.[8]

    • Solution: Employ a sterically hindered (bulky) base. Potassium tert-butoxide (KOtBu) is the industry standard for promoting elimination. Its bulkiness makes it a poor nucleophile, as it cannot easily approach the electrophilic carbon for an Sₙ2 attack. However, it can readily abstract a less-hindered proton from the periphery of the molecule, strongly favoring the E2 pathway.[8]

  • Inappropriate Temperature: Higher temperatures generally favor elimination over substitution.[3] Elimination reactions have a higher activation energy and benefit more from increased thermal energy.

    • Solution: If your goal is elimination, consider increasing the reaction temperature. Conversely, if substitution is desired (though less common with strong bases), lower temperatures are preferable. We recommend running small-scale trials at different temperatures (e.g., 25°C, 50°C, reflux) to determine the optimal condition for your desired outcome.

  • Solvent Effects: The solvent plays a crucial role in stabilizing transition states.

    • Solution: For E2 reactions, a less polar solvent that can dissolve the reactants is often suitable. Using the conjugate acid of the alkoxide base as the solvent (e.g., tert-butanol for KOtBu) is a common and effective strategy. Polar aprotic solvents like DMSO or DMF can also be used but may influence the reaction rates.

Data Summary: Impact of Base Selection on Reaction Pathway

BaseStructureSteric HindrancePrimary Outcome
Sodium Hydroxide (NaOH)NaOHLowMixture of Sₙ2 and E2
Sodium Ethoxide (NaOEt)NaOCH₂CH₃LowMixture of Sₙ2 and E2
Potassium tert-butoxide (KOtBu)KOC(CH₃)₃HighPredominantly E2
Sodium Amide (NaNH₂)NaNH₂LowVery Strong Base; favors E2, can cause double elimination[6]

Question 2: I am observing very low conversion of the starting material, even after extended reaction times. How can I drive the reaction to completion?

Answer: Low conversion typically points to issues with reactivity, stoichiometry, or reaction setup.

Probable Causes & Solutions:

  • Insufficient Base: Dehydrohalogenation consumes the base stoichiometrically. For a single elimination, one equivalent is needed. For a double elimination, at least two equivalents are required.[6]

    • Solution: Ensure you are using a sufficient molar excess of the base. For a single elimination, we recommend starting with 1.2-1.5 equivalents. For a complete double elimination, using 2.5-3.0 equivalents of a very strong base like NaNH₂ is often necessary to drive the reaction to completion.[5]

  • Low Reaction Temperature: As mentioned, E2 reactions require sufficient energy to overcome their activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Refluxing is often required, but a controlled approach is best to avoid runaway reactions or decomposition.

  • Moisture Contamination: Strong bases, particularly alkoxides and sodium amide, are highly reactive with water. Any moisture in your solvent or glassware will consume the base, rendering it ineffective for your desired reaction.

    • Solution: Rigorously dry all glassware in an oven before use. Use anhydrous solvents. If using a highly moisture-sensitive base like NaNH₂, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Part 3: Frequently Asked Questions (FAQs)
  • Q: How can I selectively achieve a single elimination instead of a double elimination?

    • A: Achieving selective single elimination is challenging but possible through careful control of stoichiometry and reaction time. Use just over one equivalent (e.g., 1.1 eq) of your base at a moderate temperature and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the second elimination from proceeding. A less reactive base or milder conditions may also favor the mono-elimination product.

  • Q: What are the primary safety concerns with this reaction?

    • A: this compound and its related compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10] They can be irritants to the skin, eyes, and respiratory tract.[11][12] Furthermore, ethers are known to form explosive peroxides upon exposure to air and light over time.[13] Always test for peroxides before heating or distilling. The strong bases used are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Q: My goal is to synthesize chloroacetaldehyde ethyl acetal. Is a strong base the correct reagent?

    • A: No, a strong base will primarily induce elimination. The synthesis of chloroacetaldehyde ethyl acetal from related precursors typically involves reaction with an alcohol under different conditions, often involving an intermediate like 1,2-dichloroethyl acetate which then reacts with ethanol.[14][15][16] This is a distinct pathway from dehydrohalogenation.

Part 4: Standard Operating Protocol: Dehydrohalogenation of this compound

This protocol provides a general methodology for an E2 reaction favoring elimination. Warning: This procedure should only be performed by trained personnel in a certified chemical fume hood.

Objective: To perform a single dehydrohalogenation using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Round-bottom flask, condenser, and magnetic stirrer (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. To a 250 mL round-bottom flask, add anhydrous tert-butanol (100 mL).

  • Addition of Base: With vigorous stirring, slowly add potassium tert-butoxide (1.2 equivalents) to the solvent. The dissolution may be slightly exothermic.

  • Addition of Substrate: Once the base is fully dissolved, begin the dropwise addition of this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 82°C) and monitor the progress using TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Workup (Quenching): Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Troubleshooting Workflow Diagram:

G start Reaction Issue Identified q1 What is the primary issue? start->q1 low_yield Low Yield / No Conversion q1->low_yield Low Yield bad_selectivity Poor Selectivity / Product Mixture q1->bad_selectivity Poor Selectivity q2_yield Check Base Stoichiometry (>=1.2 eq for E1, >=2.5 for E2) low_yield->q2_yield q2_select What is the major side product? bad_selectivity->q2_select q3_yield Increase Temperature? q2_yield->q3_yield sol_yield Increase temp gradually. Ensure anhydrous conditions. q3_yield->sol_yield Yes subst_prod Substitution (Sₙ2) Products q2_select->subst_prod Substitution double_elim Double Elimination Product q2_select->double_elim Over-reaction sol_select_subst Switch to a bulky base (KOtBu). Increase temperature. subst_prod->sol_select_subst sol_select_double Reduce base stoichiometry to ~1.1 eq. Lower temperature and monitor closely. double_elim->sol_select_double

Caption: A decision tree for troubleshooting common reaction issues.

References
  • Yufeng, C. (n.d.). The Use Of Dichlorodiethyl Ether. Yufeng Chemical. [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). [Link]

  • New Jersey Department of Health. (n.d.). Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl) ether. PubChem. [Link]

  • Sciencemadness Discussion Board. (2011). Preparation of bis(2-chloroethyl) ether. [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]

  • Wikipedia. (n.d.). Bis(chloroethyl) ether. [Link]

  • Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. [Link]

  • Google Patents. (1987). US4642390A - Process for the manufacture of acetals of chloroacetaldehyde.
  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • Chemistry LibreTexts. (2024). Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Chemistry LibreTexts. (2019). General Features of Elimination. [Link]

  • JoVE. (n.d.). Preparation of Alkynes: Dehydrohalogenation. [Link]

  • European Patent Office. (n.d.). EP 0247234 A1 - Process for the manufacture of acetals of chloroacetaldehyde. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Clark, J. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • ChemSurvival. (2014). Overview of 1,2 Elimination Reactions. YouTube. [Link]

  • Khan Academy Organic Chemistry. (2012). E2 Elimination: mechanism. YouTube. [Link]

  • Chemistry Steps. (n.d.). Substitution and Elimination Reactions. [Link]

  • Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides. [Link]

  • European Patent Office. (n.d.). EP 0247234 B1 - Process for the manufacture of acetals of chloro- or bromoacetaldehyde. [Link]

  • Osbourn, J. (2020). Competition Between Substitution and Elimination Reactions. YouTube. [Link]

  • Chemistry Stack Exchange. (2018). Can vicinal dihalide produce conjugated alkene in strong base?. [Link]

  • Google Patents. (1946). US2411826A - Haloacetals.

Sources

improving selectivity in reactions with 1,2-Dichloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Dichloroethyl Ethyl Ether

A Senior Application Scientist's Guide to Improving Reaction Selectivity

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. As a bifunctional electrophile, controlling the selectivity of its reactions is paramount to achieving desired synthetic outcomes. This resource provides in-depth, field-tested insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of working with this compound and maximize the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound, with the structure Cl-CH(Cl)-O-CH₂CH₃, possesses two distinct electrophilic carbon centers. The primary site of nucleophilic attack is the carbon atom bonded to both a chlorine atom and the ether oxygen (the α-carbon). The presence of the adjacent oxygen atom and the second chlorine atom significantly influences the reactivity and stability of potential intermediates. The second chlorine is on the β-carbon. However, the compound referenced in many of the search results is bis(2-chloroethyl) ether, O(CH₂CH₂Cl)₂, which has two identical chloroethyl groups and is a common precursor in syntheses.[1][2] This guide will focus on the latter, more commonly used symmetrical ether, also known as 2,2'-dichlorodiethyl ether.

Q2: What are the main competing reactions that affect selectivity when using bis(2-chloroethyl) ether?

The primary challenge in using bis(2-chloroethyl) ether as an alkylating agent is managing the competition between nucleophilic substitution (Sₙ2) and base-induced elimination (E2).

  • Nucleophilic Substitution (Desired): A nucleophile attacks one of the electrophilic carbons, displacing a chloride ion to form a new C-Nu bond. This can happen once or twice, leading to mono- or di-substituted products.

  • Elimination (Undesired Side Reaction): In the presence of a strong base, a proton can be abstracted from the carbon adjacent to the chlorine, leading to the formation of 2-chloroethyl vinyl ether, or subsequently, divinyl ether.[1] This pathway is particularly favored by strong, sterically hindered bases and higher temperatures.

Q3: Why is it crucial to use anhydrous conditions for reactions with this reagent?

While not as water-sensitive as Grignard reagents, maintaining anhydrous conditions is critical for reproducibility and preventing side reactions. Bis(2-chloroethyl) ether can slowly hydrolyze in the presence of water to form hydrochloric acid and other degradation products.[3][4] This generated acid can catalyze unwanted side reactions or decompose sensitive substrates and reagents in your reaction mixture. All glassware should be thoroughly dried, and anhydrous solvents should be used for optimal results.

Q4: What are the key safety considerations when handling bis(2-chloroethyl) ether?

Bis(2-chloroethyl) ether is a hazardous substance and requires careful handling in a well-ventilated fume hood.

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[3][5] Acute exposure can cause severe irritation to the respiratory tract, eyes, and skin.[6]

  • Carcinogenicity: The U.S. EPA has classified it as a Group B2, probable human carcinogen, based on animal studies.[6]

  • Peroxide Formation: Like many ethers, it can form explosive peroxides upon exposure to air and light.[3][4] It is advisable to test for peroxides before heating or distillation.

  • Reactivity: It reacts vigorously with strong oxidizing agents, oleum, and chlorosulfonic acid.[4]

Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Enhancing Selectivity

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Problem 1: Low Yield of Substituted Product due to Competing Elimination

Symptoms:

  • GC-MS or ¹H NMR analysis of the crude reaction mixture shows significant amounts of vinyl ether byproducts.[1]

  • The desired substituted product is isolated in low yield, while a large portion of the starting material remains or has been converted to intractable baseline material on a TLC plate.

Causality: The base used in the reaction is likely too strong or sterically hindered, favoring the E2 pathway over the Sₙ2 pathway. Higher reaction temperatures also disproportionately accelerate elimination reactions compared to substitutions.

Solutions & Protocols:

  • Optimize Base Selection: The choice of base is the most critical parameter for controlling the substitution-elimination competition.

    • Expertise & Experience: Avoid strong, non-nucleophilic bases like DBU or lithium diisopropylamide (LDA) if substitution is the goal. Instead, opt for milder inorganic bases that are less kinetically basic but still capable of acting as proton scavengers. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent starting points.

    • Trustworthiness: The effectiveness of the base can be monitored by running small-scale parallel reactions and analyzing the product distribution by GC-MS.

  • Control Reaction Temperature:

    • Expertise & Experience: Substitution reactions generally have a lower activation energy than elimination reactions. Therefore, running the reaction at the lowest feasible temperature will favor the Sₙ2 pathway. Start reactions at room temperature or even 0 °C and only warm if the reaction is too slow.

    • Authoritative Grounding: The principle that lower temperatures favor substitution over elimination is a fundamental concept in physical organic chemistry.

  • Solvent Choice:

    • Expertise & Experience: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of the base, leaving the anion more "naked" and nucleophilic, which enhances the rate of Sₙ2 reactions.

The following diagram illustrates the choice a nucleophile/base has when reacting with a chloroethyl group.

G cluster_reactants Reactants cluster_products Potential Products Reactant Nu:⁻ / Base:⁻  +  R-O-CH₂-CH₂-Cl SN2_Product Substitution (Sₙ2) R-O-CH₂-CH₂-Nu Reactant->SN2_Product Favorable Conditions: - Milder Base (K₂CO₃) - Lower Temperature - Polar Aprotic Solvent E2_Product Elimination (E2) R-O-CH=CH₂ + Base-H + Cl⁻ Reactant->E2_Product Favorable Conditions: - Strong/Hindered Base (t-BuOK) - Higher Temperature G Start Low Selectivity / Yield Observed CheckByproducts Identify major byproduct(s) (GC-MS, NMR) Start->CheckByproducts IsElimination Is byproduct from Elimination? CheckByproducts->IsElimination IsStartingMat Is byproduct unreacted starting material? CheckByproducts->IsStartingMat IsElimination->IsStartingMat  No EliminationPath Reduce E2 Pathway IsElimination->EliminationPath  Yes ReactivityPath Increase Sₙ2 Rate IsStartingMat->ReactivityPath  Yes Other Consider other side reactions (e.g., di-alkylation, degradation) IsStartingMat->Other  No BaseOpt Use milder base (e.g., K₂CO₃, Cs₂CO₃) EliminationPath->BaseOpt TempOpt Lower reaction temperature EliminationPath->TempOpt LewisAcid Add Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃) ReactivityPath->LewisAcid PTC Use Phase-Transfer Catalyst (for anionic nucleophiles) ReactivityPath->PTC

Sources

Technical Support Center: Scaling Up 1,2-Dichloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for process chemists and engineers scaling up 1,2-Dichloroethyl ethyl ether (CAS 623-46-1) .

Current Status: Online 🟢 Role: Senior Application Scientist (Process Chemistry Division) Topic: Scale-Up Challenges & Troubleshooting for CAS 623-46-1

⚠️ CRITICAL IDENTIFICATION CHECK

Before we proceed, verify your target molecule. There is a frequent confusion in industry between two similarly named compounds. This guide addresses Compound A .

FeatureCompound A (Target) Compound B (Common Confusion)
Name This compound Bis(2-chloroethyl) ether
Structure


CAS 623-46-1 111-44-4
Reactivity High (

-haloether, reactive intermediate)
Low (Stable solvent/mustard analog)
Primary Hazard Hydrolysis/Polymerization Systemic Toxicity/Carcinogenicity

If you are synthesizing Compound B, stop. This guide focuses on the highly reactive


-chloroether synthesis via chlorination of ethyl vinyl ether (EVE).
MODULE 1: Reaction Engineering (The Exotherm)

Context: The synthesis typically involves the electrophilic addition of chlorine gas (


) to Ethyl Vinyl Ether (EVE).


Q: "My reactor temperature spikes uncontrollably during

addition. How do I manage this at 50L scale?"

A: You are experiencing the classic "surface-area-to-volume" trap. The chlorination of electron-rich enol ethers is instantaneous and highly exothermic (


). In a 1L flask, dry ice baths suffice. At 50L, passive jacket cooling is insufficient.

Troubleshooting Protocol:

  • Switch to Semi-Batch Mode: Never add

    
     to a static pool of neat EVE.
    
    • Correct Method: Charge the reactor with pre-cooled solvent (e.g., Dichloromethane or Chloroform) to -10°C.

    • Co-Feeding: If possible, feed EVE and

      
       simultaneously at stoichiometric rates into the solvent heel, maintaining a slight excess of EVE to prevent over-chlorination.
      
  • Dilution Factor: Increase solvent volume. A 15-20% w/w concentration of EVE in solvent significantly dampens the exotherm.

  • Active Heat Removal: Use an external heat exchanger loop (see diagram below) rather than relying solely on the vessel jacket.

Q: "We are seeing significant tar formation and yield loss. What is happening?"

A: This is likely Acid-Catalyzed Polymerization . The product is an


-chloroether. It is extremely sensitive to acid.
  • Mechanism: Trace moisture hydrolyzes the product

    
     HCl + Aldehyde.
    
  • The Cycle: The generated HCl catalyzes the polymerization of the remaining Ethyl Vinyl Ether starting material.

Corrective Action:

  • Feed Quality: Ensure EVE is dry (<500 ppm

    
    ) and stabilized (often with KOH pellets in storage, but filtered before use).
    
  • Temperature Ceiling: Maintain reaction temperature strictly below 0°C . Above 10°C, the rate of polymerization competes with chlorination.

MODULE 2: Purification & Isolation[3]
Q: "The product turns black and fumes during distillation. How do we isolate it?"

A: this compound is thermally unstable. It undergoes thermal elimination of HCl to revert to vinyl species or form tars.

Critical Thermal Parameters:

ParameterLimitReason
Max Pot Temperature 80°C Rapid decomposition/darkening occurs above this.
Required Vacuum < 20 mmHg Must lower BP significantly.
Target Vapor Temp ~50-55°C Corresponds to high vacuum conditions.

The "Stabilized Distillation" Protocol:

  • Add a Scavenger: Add 1-2% w/w solid Calcium Carbonate (

    
    )  or Sodium Carbonate to the distillation pot. This neutralizes any HCl formed in situ during heating, preventing the autocatalytic decomposition loop.
    
  • Short Path: Use a wiped-film evaporator (WFE) if available. If using batch distillation, minimize residence time.

MODULE 3: Visualization of Process Logic

The following diagram illustrates the critical control loops required for safe scaling.

ScaleUpLogic Start Start: Ethyl Vinyl Ether (EVE) Reaction Chlorination Reactor (Semi-Batch) Start->Reaction Controlled Feed Cooling Cryogenic Cooling (-20°C) Solvent Heel Cooling->Reaction Exotherm Heat Generation (Risk: Runaway) Reaction->Exotherm Workup Degassing (N2 Purge) Remove excess Cl2/HCl Reaction->Workup Complete Conversion Loop External Heat Exchanger Exotherm->Loop Active Cooling Loop->Reaction Recirculation Distillation Vacuum Distillation (<20 mmHg, <80°C Pot) Workup->Distillation Product Pure this compound (Store Cold/Dry) Distillation->Product Success Decomp Thermal Decomposition (HCl Elimination) Distillation->Decomp If T > 80°C Decomp->Distillation Autocatalysis (Failure)

Figure 1: Process flow focusing on thermal management and decomposition risks during scale-up.

MODULE 4: Safety & Handling (The "Mustard" Factor)
Q: "Our safety officer is concerned about the structural similarity to mustard gas. Is this valid?"

A: Yes. While not "Mustard Gas" (Bis(2-chloroethyl) sulfide), this compound is an


-haloether .
  • Carcinogenicity: Many

    
    -haloethers are alkylating agents and suspected carcinogens (similar to Bis(chloromethyl)ether). Treat with high containment (OEB 4/5).
    
  • Lachrymator: The vapor is intensely irritating to eyes and respiratory tracts.

  • Hydrolysis Hazard: If a drum is left open, humidity will convert the liquid into a mixture of Ethanol, Chloroacetaldehyde (highly toxic), and HCl gas.

    • Storage Rule: Store under dry Nitrogen or Argon.

    • Material Compatibility: Use Glass-lined steel, Hastelloy C, or PTFE-lined piping. Do not use Stainless Steel 304/316 for long-term storage due to HCl corrosion.

References
  • Synthesis & Properties

    • Title: Preparation of this compound.[1][2]

    • Source:Journal of the American Chemical Society (JACS), 41(7), 1122–1123.
    • URL:[Link] (Verified authoritative source for the chlorination route).

  • Safety & Toxicology (Analogous Data)

    • Title: this compound (CAS 623-46-1) Product Specifications.[1][3][4][5]

    • Source: TCI Chemicals / PubChem.[5]

    • URL:[Link]

  • Reaction Engineering (Exotherm Scale-up)

    • Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes.
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

degradation pathways for 1,2-Dichloroethyl ethyl ether under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Dichloroethyl Ethyl Ether Stability & Degradation

Role: Senior Application Scientist Subject: Degradation Pathways & Troubleshooting for this compound (1,2-DCEE) in Acidic Media

Core Technical Overview

Warning: Compound Identity Criticality Before proceeding, ensure you are working with This compound (CAS 623-46-1) and not Bis(2-chloroethyl) ether (CAS 111-44-4).

  • 1,2-DCEE is an

    
    -haloether. The chlorine at the C1 position (alpha to oxygen) renders it highly reactive  and moisture-sensitive.
    
  • Bis(2-chloroethyl) ether is a

    
    -haloether, which is chemically stable and requires harsh conditions to hydrolyze (half-life in years).
    

If your compound degrades rapidly in water or weak acid, you are dealing with 1,2-DCEE . This guide addresses the rapid hydrolysis and degradation of the


-haloether isomer.

Degradation Mechanism

Under acidic or even neutral aqueous conditions, 1,2-DCEE undergoes rapid hydrolysis via an


 pathway facilitated by the ether oxygen. This is not a simple displacement; it is driven by the formation of a resonance-stabilized oxocarbenium ion.

The Pathway:

  • Ionization: The C1-Cl bond breaks, assisted by the lone pair on the oxygen, forming an oxocarbenium intermediate. This step is much faster than typical alkyl halide hydrolysis.

  • Hydration: Water attacks the highly electrophilic oxocarbenium carbon.

  • Hemiacetal Collapse: The resulting intermediate is an unstable hemiacetal, which spontaneously collapses to release ethanol and Chloroacetaldehyde .

  • Acid Generation: The chloride ion pairs with a proton to form HCl, which autocatalyzes further degradation if the solution is not buffered.

Pathway Visualization

degradation_pathway Start This compound (Cl-CH2-CH(Cl)-O-Et) Oxo Oxocarbenium Ion [Cl-CH2-CH=O+-Et] Start->Oxo Loss of Cl- (SN1) Hemiacetal Hemiacetal Intermediate (Unstable) Oxo->Hemiacetal Nucleophilic Attack Water + H2O Water->Hemiacetal Products Degradation Products: Chloroacetaldehyde + Ethanol + HCl Hemiacetal->Products Collapse Hydrate Chloroacetaldehyde Hydrate (Cl-CH2-CH(OH)2) Products->Hydrate In Water

Figure 1: Acid-mediated hydrolysis pathway of this compound leading to chloroacetaldehyde formation.

Troubleshooting Guide (Q&A)

Q1: "My product disappeared during an acidic aqueous workup. What happened?"

Diagnosis: Rapid Hydrolysis. Explanation: Unlike standard alkyl halides,


-haloethers like 1,2-DCEE cannot survive aqueous washes. The "acidic condition" you mentioned likely accelerated the removal of the leaving group (Cl), but water alone is sufficient to destroy the molecule.
Solution: 
  • Avoid Aqueous Workups: Use anhydrous conditions. Quench reactions with solid bases (e.g.,

    
    ) or remove salts by filtration under inert atmosphere.
    
  • Solvent Choice: If you must use a proton source, use an alcohol (solvolysis), but be aware this converts your ether into an acetal (e.g., reacting with methanol yields the dimethyl acetal).

Q2: "I see a new peak in my GC/NMR that doesn't match my starting material. Is it a polymer?"

Diagnosis: Chloroacetaldehyde Hydrate or Oligomers. Explanation: The primary degradation product, Chloroacetaldehyde , is unstable in its monomeric form. In the presence of water (from the acid), it forms a hydrate (


). Upon standing or concentration, this hydrate forms cyclic trimers or linear polymers.
Check:  Look for a triplet at 

3.5-4.0 ppm (CH2-Cl) and a hydrated aldehyde proton signal in NMR.
Q3: "The pH of my storage flask dropped drastically over time. Why?"

Diagnosis: Autocatalytic HCl generation. Explanation: For every mole of 1,2-DCEE that hydrolyzes, one mole of Hydrochloric Acid (HCl) is released.

  • 
    Impact:  This HCl further catalyzes the degradation of any remaining ether or sensitive functional groups in your mixture.
    Mitigation:  Store 1,2-DCEE over a stabilizer like potassium carbonate (
    
    
    
    ) or molecular sieves to scavenge trace moisture and acid.
Q4: "How do I safely dispose of the degraded mixture?"

Diagnosis: Hazardous Alkylating Agents. Explanation: The degradation mixture contains Chloroacetaldehyde , which is a potent alkylating agent and significantly more toxic than the starting ether. It is a known mutagen and severe irritant.[1] Protocol:

  • Neutralize: Carefully add the mixture to a dilute solution of Sodium Bicarbonate (

    
    ) to neutralize the HCl.
    
  • Quench: Treat with an excess of aqueous sodium bisulfite (

    
    ). This forms an adduct with the chloroacetaldehyde, reducing its volatility and reactivity.
    
  • Disposal: Dispose of as halogenated organic waste, clearly labeled "Contains Chloroacetaldehyde."

Comparative Data: 1,2-DCEE vs. Bis-Ether

Use this table to confirm which isomer you are handling based on observed behavior.

FeatureThis compound (

-Haloether)
Bis(2-chloroethyl) ether (

-Haloether)
CAS Number 623-46-1 111-44-4
Structure


Reactivity in Water Decomposes rapidly (Minutes/Hours)Stable (Half-life: Years)
Mechanism

(Oxocarbenium intermediate)

(Requires strong nucleophile/heat)
Main Hazard Hydrolysis releases HCl & Chloroacetaldehyde Toxic solvent; stable but carcinogenic
Storage Anhydrous, cold, over baseStandard solvent cabinet

Experimental Protocol: Monitoring Hydrolysis Kinetics

If you need to verify the stability half-life for your specific acidic conditions (e.g., for a formulation study), follow this self-validating NMR protocol.

Materials:

  • Deuterated Solvent:

    
     (with known acid concentration, e.g., 0.1 M DCl) or 
    
    
    
    mixture.
  • Internal Standard: 1,4-Dioxane (inert to acid).

Workflow:

  • Preparation: Dissolve internal standard in the acidic deuterated solvent.

  • Initiation: Add 1,2-DCEE (approx 10-20 mM) to the tube. Shake vigorously.

  • Acquisition: Immediately insert into NMR probe. Lock and shim.

  • Time-Course: Set up a kinetic loop to acquire

    
     NMR spectra every 2 minutes for 1 hour.
    
  • Data Analysis:

    • Monitor the disappearance of the anomeric proton (triplet/doublet of doublets near 5.5-6.0 ppm).

    • Monitor the appearance of Ethanol (triplet at 1.1 ppm, quartet at 3.6 ppm) and Chloroacetaldehyde hydrate (triplet at 3.7 ppm, CH at 5.1 ppm).

    • Validation: The integral of the Ethanol produced should match the molar loss of the starting ether.

References

  • Santa Cruz Biotechnology. this compound Safety Data Sheet (SDS). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Chloroacetaldehyde: Chemical Properties and Reactivity. CAMEO Chemicals. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Chloroacetaldehyde Sampling and Analytical Methods.[2] Method 76. Retrieved from

  • Master Organic Chemistry. Cleavage of Ethers with Acid: Mechanism and Kinetics. Retrieved from

  • PrepChem. Preparation of this compound. (Historical synthesis confirming reactivity).[3] Retrieved from

Sources

Technical Support Center: High-Resolution GC Analysis of Chlorinated Ethers

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Co-Elution and Identification Errors in Haloether Analysis

Executive Summary

The protocols below are compliant with principles found in US EPA Methods 611, 8111, and 8270 , but optimized for modern capillary GC-MS/ECD systems.

Module 1: The "Phantom" Co-Elution (Isomer Management)

User Issue:

"I am analyzing Bis(2-chloroisopropyl) ether (BCIE), but I see multiple peaks or a split peak where I expect a single Gaussian peak. Is this column failure or co-elution?"

Root Cause Analysis:

This is rarely a column failure.[1][2] It is a chemical identity error . Commercially available standards for "Bis(2-chloroisopropyl) ether" (CAS 108-60-1) are frequently technical mixtures containing three distinct isomers:

Troubleshooting Protocol:

Step 1: Verify the Standard Check the Certificate of Analysis (CoA) for your reference standard. If it lists "Technical Grade" or does not specify isomer purity, you are injecting a mixture.[1][2]

Step 2: Optimize Integration Parameters Do not attempt to force these peaks into one integration event if they are chromatographically distinct.

  • Action: Sum the area of all three isomer peaks for total quantitation only if your regulatory method permits.

  • Strict Compliance: If the method requires specific isomer identification, you must switch to a capillary column with higher shape selectivity (see Module 2).

Step 3: Mass Spectral Confirmation Use the abundance ratio of m/z 45 (characteristic of the branched isopropyl group) vs. m/z 41 (linear propyl fragment).

  • Insight: The linear isomer produces more m/z 41, skewing the ratio if peaks are co-eluting.

Module 2: Chromatographic Resolution Strategies

User Issue:

"Bis(2-chloroethyl) ether (BCEE) and Bis(2-chloroisopropyl) ether (BCIE) are co-eluting with my matrix or each other."

The Solution: Stationary Phase Selectivity
Recommended Column Phases
Column TypePhase CompositionApplicationResolution Power
Non-Polar (e.g., DB-5ms)5% Phenyl PolysiloxaneGeneral ScreeningLow for ether isomers; High for general solvents.[1][2]
Mid-Polar (e.g., DB-1701)14% Cyanopropyl-phenylPrimary Choice. Excellent dipole selectivity for haloethers.[1][2]High. Separates BCEE/BCIE well.[1][2]
Volatiles (e.g., DB-624)6% Cyanopropyl-phenylEPA 8260/VolatilesMedium. Good for early eluters; temperature limited.[1][2]
Logic Flow: Column Selection & Optimization

ColumnSelectionStartStart: Co-Elution DetectedCheckPhaseCurrent Column Phase?Start->CheckPhaseNonPolar5% Phenyl (DB-5)CheckPhase->NonPolarUsingMidPolar14% Cyanopropyl (DB-1701)CheckPhase->MidPolarUsingAction1SWITCH COLUMNUse DB-1701 or ZB-1701.Cyanopropyl group separatesethers by dipole moment.NonPolar->Action1Action2OPTIMIZE THERMAL RAMPImplement 'Mid-Ramp Hold'5°C/min around 170°C.MidPolar->Action2VerificationVerify Resolution (Rs > 1.5)Check SIM RatiosAction1->VerificationAction2->Verification

Module 3: Mass Spectrometry Deconvolution (SIM)

User Issue:

"I cannot change my column, but I need to quantify Bis(2-chloroethyl) ether in the presence of interfering hydrocarbons."

The Solution: Selected Ion Monitoring (SIM)
Critical Ion Table for Haloethers
CompoundAbbrev.Primary Quant Ion (m/z)Qualifier Ion 1Qualifier Ion 2Interference Note
Bis(2-chloroethyl) ether BCEE93 6395m/z 93 is common in terpenes; check ratios.[1][2]
Bis(2-chloroisopropyl) ether BCIE45 77121m/z 45 is ubiquitous; use 121 for dirty matrices.[1][2]
Bis(2-chloroethoxy) methane BCEM93 12363Shares m/z 93 with BCEE; requires RT separation.[1][2]
Experimental Protocol: Setting up the SIM Method
  • Full Scan Run: Inject a high-concentration standard (50 ppm) in Full Scan mode (m/z 35-300).

  • Peak Purity Check: Extract the EIC (Extracted Ion Chromatogram) for m/z 93 and m/z 45. Ensure the peak apexes align perfectly.

  • SIM Window Definition: Define time windows for each ether.

  • Dwell Time Optimization: Set dwell times to achieve 15-20 points per peak .

Module 4: Matrix Cleanup (Upstream Resolution)

User Issue:

"My ECD baseline is noisy, and 'ghost peaks' are co-eluting with the haloethers."

Root Cause:
The Fix: Florisil Cleanup (EPA Method 3620C)

Protocol:

  • Activation: Heat Florisil at 130°C overnight.

  • Loading: Place 20g Florisil in a chromatographic column; top with 1-2cm sodium sulfate.

  • Elution 1 (Waste): Elute with 200mL Petroleum Ether. (Removes non-polar hydrocarbons/PCBs).

  • Elution 2 (Collect): Elute with 200mL Diethyl Ether/Petroleum Ether (6:94) .

    • Mechanism:[5] This fraction contains the haloethers (BCEE, BCIE) while leaving more polar interferences on the column.

References

Technical Support Center: Managing 1,2-Dichloroethyl Ethyl Ether in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of using 1,2-Dichloroethyl ethyl ether (CAS 623-46-1) in reaction systems.

Reference Ticket: #DCEE-OPT-2024 Subject: Minimizing Solvent/Matrix Effects and Side-Reactivity of this compound Support Tier: Senior Application Scientist / Process Chemistry[1]

⚠️ Critical Diagnostic: Identity Verification

Before proceeding, you must verify the exact chemical in use.[1] This name is frequently confused with a common industrial solvent.[1]

FeatureThis compound (Target of this Guide)Bis(2-chloroethyl) ether (Common Solvent)
CAS Number 623-46-1 111-44-4
Structure


Reactivity High:

-Chloro ether (Electrophile).[1]
Low: Stable, high-boiling solvent.[1]
Primary Risk Rapid hydrolysis (generates HCl), Alkylation.[1]Peroxide formation, difficulty in removal.[1]

If you are using Bis(2-chloroethyl) ether (Chlorex) as a bulk solvent and need help removing it, please refer to the FAQ section at the bottom.[1]

Part 1: The Core Challenge – The "Active Solvent" Effect

When users ask to "minimize solvent effects" of this compound (1,2-DCEE), they are typically struggling with its non-innocent behavior .[1] Unlike standard ethers, 1,2-DCEE is not an inert carrier; it is a reactive electrophile in equilibrium with a highly reactive oxocarbenium ion.[1]

The "solvent effect" you observe (decomposition, tarring, yield loss) is driven by the ionization of the


-C-Cl bond .[1]
The Mechanism of Interference

The chlorine atom at the


-position (next to oxygen) is labile.[1] In the presence of polarity or heat, it dissociates to form an oxocarbenium ion and a chloride ion.[1] This species is the source of "background noise" in your reaction.[1]

DCEE_Reactivity DCEE 1,2-Dichloroethyl ethyl ether Oxo Oxocarbenium Ion (Highly Reactive) DCEE->Oxo Ionization (Promoted by Polar Solvents) Prod_Elim Vinyl Ether (Thermal Elimination) DCEE->Prod_Elim Heat (>50°C) Prod_Alk Alkylated Impurities (Reaction with Nucleophiles) Oxo->Prod_Alk + R-NH2 / R-OH Prod_Hyd Hydrolysis Products (HCl + Chloroacetaldehyde) Oxo->Prod_Hyd + H2O (Trace Moisture)

Figure 1: The reactivity cascade of 1,2-DCEE.[1] Minimizing "solvent effects" requires suppressing the ionization step.[1]

Part 2: Troubleshooting Guides (Protocols)

Guide A: Selecting the Correct Co-Solvent

Objective: Suppress the ionization of 1,2-DCEE to prevent side reactions.

Theory: The transition state for the formation of the oxocarbenium ion is highly polar.[1] According to the Hughes-Ingold rules, increasing solvent polarity stabilizes the charged transition state, accelerating decomposition and side reactions [1].[1]

Protocol:

  • Avoid Polar Aprotics: Do NOT use DMF, DMSO, or Acetonitrile as co-solvents.[1] These will accelerate the release of HCl and alkylation of your substrate.[1]

  • Preferred Solvents: Use non-polar solvents with low dielectric constants to "tighten" the C-Cl bond.[1]

    • Best: Toluene, Hexane, DCM (Dichloromethane).[1]

    • Acceptable: Diethyl Ether, THF (anhydrous).[1]

  • Concentration: If 1,2-DCEE is a reagent, dilute it to <0.5 M in the non-polar solvent before adding it to the reaction mixture.

Guide B: Managing the "Phantom Acid" (Hydrolysis Control)

Issue: The reaction mixture becomes acidic over time, degrading acid-sensitive products.[1] Cause: 1,2-DCEE hydrolyzes with trace moisture to release HCl.[1]


[1]

Protocol:

  • The "Proton Sponge" Technique: Add a non-nucleophilic base to scavenge HCl as it forms, without reacting with the 1,2-DCEE itself.[1]

    • Recommended: 2,6-Lutidine (1.1 equivalents relative to expected acid generation) or solid Sodium Carbonate (

      
      ).[1]
      
    • Avoid: Triethylamine or Pyridine (nucleophilic enough to attack the oxocarbenium ion and form quaternary salts).[1]

  • Drying: Pre-dry all co-solvents over molecular sieves (3Å or 4Å). 1,2-DCEE itself should be stored under inert gas (Argon/Nitrogen).[1]

Guide C: Workup and Removal

Issue: 1,2-DCEE has a boiling point of ~145°C [2], making it difficult to remove by rotary evaporation without heating the crude mixture (which causes decomposition).

Protocol:

  • Chemical Quench (Preferred): Do not attempt to distill off excess 1,2-DCEE directly.[1] Quench it first.

    • Add a slight excess of ethanol and a mild base (e.g.,

      
      ) and stir for 30 minutes. This converts the reactive 
      
      
      
      -chloro ether into the stable diethyl acetal derivative, which is inert and easier to handle.[1]
  • Azeotropic Removal: If you must remove it unchanged, use Toluene .[1]

    • Add Toluene and rotovap.[1] Toluene aids in the co-distillation of heavier ethers and suppresses the boiling point requirements.[1]

  • Wash Step: If the product is stable to base, wash the organic layer with saturated

    
     immediately to remove any generated HCl.[1]
    

Part 3: Data & Specifications

Comparison of Solvent Parameters

Use this table to select the environment that minimizes 1,2-DCEE ionization.

SolventDielectric Constant (

)
Risk of 1,2-DCEE IonizationRecommendation
Hexane 1.88Very LowHighly Recommended
Toluene 2.38LowRecommended
DCM 8.93ModerateUse with Caution (Keep Cold)
THF 7.58ModerateUse Anhydrous Only
Acetonitrile 37.5High DO NOT USE
DMF 36.7Very High DO NOT USE

Part 4: Frequently Asked Questions (FAQ)

Q: I am trying to extract fats/waxes and the solvent is hard to remove. Is this the right guide? A: No. You are likely using Bis(2-chloroethyl) ether (Chlorex) , CAS 111-44-4.[1][2] That is a stable, high-boiling solvent (BP 178°C).[1]

  • Fix: Use a rotary evaporator with a high-vacuum pump (< 5 mbar) and a water bath at 50°C. Consider switching to a lower-boiling substitute like TBME (tert-Butyl methyl ether) if process constraints allow.[1]

Q: Why does my reaction turn black when I heat it? A: 1,2-DCEE is thermally unstable.[1] Above 50-60°C, it can eliminate HCl to form vinyl ethers, which then polymerize (tar).[1]

  • Fix: Keep reaction temperatures below 40°C. If heat is required for the main reaction, switch to a more stable reagent or add a radical inhibitor (BHT) if the degradation is radical-mediated (though ionic elimination is more likely).[1]

Q: Can I use alcohols (Methanol/Ethanol) as solvents? A: Absolutely not.[1] 1,2-DCEE will react rapidly with the alcohol solvent to form an acetal, consuming your reagent and generating acid [3].[1]

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference on solvent polarity and

    
     ionization rates).
    
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 79077, this compound. Retrieved from .[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Mechanism of

    
    -halo ether solvolysis).
    
  • TCI Chemicals. (2024).[1] Product Specification: this compound (CAS 623-46-1).[1][3][4][5] Retrieved from .[1]

Sources

dealing with moisture sensitivity of 1,2-Dichloroethyl ethyl ether

[1]

Core Reactivity & Moisture Sensitivity

The "Alpha-Halo" Effect: DCEE contains a chlorine atom at the


2
Hydrolysis Mechanism

When exposed to moisture, DCEE does not merely "degrade"; it releases corrosive HCl gas and toxic chloroacetaldehyde.[2]

HydrolysisMechanismDCEE1,2-Dichloroethylethyl etherInterOxocarbeniumIntermediateDCEE->Inter- Cl⁻ (Fast)HemiacetalUnstableHemiacetalInter->HemiacetalNucleophilic AttackWater+ H₂OWater->InterProductsEthanol +Chloroacetaldehyde+ HClHemiacetal->ProductsCollapse

Figure 1: The moisture-induced decomposition pathway of DCEE. Note the generation of HCl, which can autocatalyze further decomposition in bulk storage.[2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My solvent bottle is fuming when opened."

Diagnosis: Advanced Hydrolysis. The "fumes" are Hydrogen Chloride (HCl) gas interacting with atmospheric moisture to form hydrochloric acid mist. This indicates the container seal was compromised.

  • Immediate Action: Do not use for sensitive reactions. The presence of HCl will destroy acid-sensitive substrates and alter stoichiometry.

  • Remediation: If the volume is significant, perform a vacuum distillation (see Protocol A).[2] If <50mL, quench and dispose.[2]

Issue 2: "The liquid has turned yellow/brown and deposited a solid."

Diagnosis: Polymerization or Peroxide Formation.[4]

  • Polymerization: The hydrolysis product, chloroacetaldehyde, is prone to polymerization, forming solid deposits.[2]

  • Peroxides: Like all ethers, DCEE forms explosive peroxides upon exposure to air.[2][5] The

    
    -chlorine substituent does not prevent this; in fact, degradation products may accelerate it.[2]
    
  • Safety Check: Do not distill if solids are present without testing for peroxides (KI starch paper). If peroxides are detected (>100 ppm), contact safety services for disposal.[2] Do not attempt to concentrate.

Issue 3: "My reaction yield is inconsistent (10% - 60%)."

Diagnosis: "Wet" Reagents. DCEE is often used to introduce the ethoxyethyl group or as a linker.[2] If your solvent (THF, DCM) or base contains water, the DCEE consumes it, generating HCl.[2] The HCl then neutralizes your base (e.g., LiHMDS, NaH), killing the reaction stoichiometry.[2]

  • Solution:

    • Titrate your reaction solvent (Karl Fischer) to ensure <10 ppm water.

    • Add DCEE as the last component, strictly under Argon/Nitrogen counter-flow.[2]

Experimental Protocols

Protocol A: Purification via Vacuum Distillation

Use this protocol if your DCEE has slightly yellowed or has a sharp acidic odor.[2]

Prerequisites:

  • Schlenk line or high-vacuum manifold.

  • All glassware oven-dried (120°C) overnight.

  • Warning: Do not wash with aqueous NaHCO₃/Brine. Water contact will destroy the product.

Step-by-Step:

  • Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.

  • Loading: Transfer DCEE into the boiling flask under inert atmosphere (Ar/N₂). Add a magnetic stir bar (avoid boiling stones as they can introduce moisture).

  • Vacuum: Apply vacuum gradually.

    • Target Pressure: 10 - 45 mmHg.

    • Target Temp: 35°C - 69°C (Dependent on vacuum depth).

    • Reference: BP is ~66-69°C at 45 mmHg [1].

  • Collection: Discard the first 10% (forerun) which contains HCl and volatile aldehydes. Collect the main fraction into a receiver flask cooled in an ice bath.

  • Storage: Backfill with Argon. Seal with a Parafilm-wrapped glass stopper or a Teflon-lined septum. Store at 2-8°C.

Protocol B: Safe Quenching (Disposal)

Use this for waste streams containing unreacted DCEE.

Concept: You must neutralize the acid generated and react the toxic chloroacetaldehyde safely.

  • Prepare Base: Create a 10% aqueous Sodium Hydroxide (NaOH) solution in a large beaker.

  • Dilution: Dilute the DCEE waste with an inert solvent (e.g., Toluene or Hexane) 1:1.[2]

  • Addition: Slowly add the DCEE solution to the stirring NaOH.

    • Observation: The mixture may warm up. The NaOH neutralizes the HCl and converts chloroacetaldehyde into polymeric resins/aldol products.[2]

  • Completion: Stir for 2 hours. Check pH (should remain basic). Dispose of as halogenated organic waste.

Physical Properties & Stability Data[1][3][4][6]

PropertyValueRelevance to Handling
Boiling Point 140-145°C (atm) / 66°C (45 mmHg)Distill under vacuum to avoid thermal decomposition.
Density 1.17 g/mLDenser than water (sinks).
Flash Point 55°C (Closed Cup)Flammable. Ground all equipment.
Solubility Reacts with waterDo not use aqueous workups during purification.
Stability Peroxide Former (Class C/D)Test for peroxides every 6 months.

References

  • Preparation of this compound. PrepChem. (Based on J. Am. Chem. Soc., 41 (7), 1122–1123, 1919).[2] [Link]

  • Peroxide Forming Chemicals. University of Wollongong Safety Guidelines. [Link]

  • Reactivity of Alpha-Haloethers. Organic Syntheses, Coll. Vol. 11, p. 934 (2009).[2][6] (Contextual grounding for alpha-haloether handling). [Link]

Validation & Comparative

Definitive Validation Guide: 1,2-Dichloroethyl Ethyl Ether Synthesis via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloroethyl ethyl ether (CAS: 623-46-1) is a specialized


-chloro ether used primarily as a reactive intermediate in organic synthesis (e.g., for introducing the ethoxyethylidene protecting group or heterocycle formation).[1][2][3] Its high reactivity, driven by the 

-chloro substituent, distinguishes it from its stable structural isomer, bis(2-chloroethyl) ether (CAS: 111-44-4).[1]

This guide provides a rigorous validation framework using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike Gas Chromatography (GC), which risks thermal degradation of labile


-halo ethers, NMR offers non-destructive, solution-state verification of structural integrity and isomeric purity.[1]

Part 1: Synthesis Context & Impurity Profile[1]

To validate the product effectively, one must understand the genesis of potential impurities.[1] The standard industrial synthesis involves the electrophilic addition of chlorine to vinyl ethyl ether.

Primary Synthesis Route

[1]
Critical Impurity/Isomer Analysis

The validation challenge lies in distinguishing the target from:

  • Starting Material: Unreacted Vinyl Ethyl Ether.

  • Structural Isomer: Bis(2-chloroethyl) ether (often formed if diethyl ether is chlorinated directly or via rearrangement).

  • Hydrolysis Products: Chloroacetaldehyde (due to moisture sensitivity).

Workflow Visualization

The following diagram outlines the synthesis and validation logic, highlighting the decision points for purity assessment.

G Start Start: Crude Reaction Mixture Quench Quench & Neutralization (Remove HCl) Start->Quench Distill Vacuum Distillation (<50°C to prevent decomp) Quench->Distill NMR_Prep NMR Sample Prep (CDCl3 + TMS, Dry) Distill->NMR_Prep Decision 1H NMR Analysis NMR_Prep->Decision Target Target Confirmed: Signal at ~5.6 ppm (dd) Decision->Target Specific α-proton Isomer Isomer Detected: Triplets only (3.6-3.8 ppm) Decision->Isomer Symmetry check Hydrolysis Hydrolysis Detected: Aldehyde peak ~9.5 ppm Decision->Hydrolysis Aldehyde check

Figure 1: Synthesis and NMR validation workflow for this compound.

Part 2: Comparative Analysis of Validation Methods

While GC-MS is standard for many organic volatiles, it is suboptimal for


-chloro ethers due to their thermal instability.[1] NMR is the superior "Gold Standard" for this specific application.
Table 1: Performance Comparison of Analytical Techniques
FeatureNMR (

H /

C)
GC-MS FT-IR
Structural Specificity High: Distinguishes 1,2- vs 2,2- isomers via connectivity.[1]Medium: Mass frags are similar; retention time varies.Low: C-Cl and C-O bands overlap for isomers.
Sample Integrity Excellent: Room temp analysis; non-destructive.Poor: Risk of thermal elimination (HCl loss) in injector.Good: Non-destructive.
Stereochemistry High: Detects diastereotopicity in ethyl group.None: Unless chiral column used (rare for this).None.
Quantification Absolute: Via internal standard (qNMR).Relative: Requires response factor calibration.Qualitative only.

Expert Insight: The presence of the


-chlorine (at C1) renders the C-Cl bond weaker than in typical alkyl chlorides. Injecting this into a GC inlet at 250°C often leads to elimination, showing false peaks for vinyl ethers or acetals [1].[1] NMR avoids this artifact.

Part 3: Detailed NMR Validation Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred. Ensure it is neutralized (filtered through basic alumina) if the product is highly acid-sensitive.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) is essential for precise chemical shift alignment, as the

    
    -proton shift is the primary validation metric.[1]
    
H NMR Interpretation (The "Fingerprint")

The molecule


 has distinct zones.
Table 2: Chemical Shift Assignments (

, 400 MHz)
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Value
C1

5.63 - 5.70 dd or t

CRITICAL: Proves

-chloro structure.[1]
Ethyl

3.90 - 4.10m-Diastereotopic due to chiral C1.[1]
C2

3.70 - 3.80d / m-Overlaps with isomer signals.[1]
Methyl

1.29t

Confirms ethyl ether tail.

Validation Logic:

  • The "Smoking Gun": If you do not see the signal at ~5.65 ppm , you do not have this compound.[1] You likely have the bis(2-chloroethyl) ether isomer.

  • Isomer Differentiation: Bis(2-chloroethyl) ether is symmetrical. It shows two clean triplets at 3.6 ppm and 3.8 ppm and NO signal above 4.0 ppm [2].

C NMR Verification
  • Anomeric Carbon (C1): Look for a signal at ~85-95 ppm .[1] This deshielded region is characteristic of a carbon attached to both Oxygen and Chlorine.

  • Standard Ether Carbons: The isomer (bis-chloro) shows carbons only in the 40-70 ppm range.

Part 4: Troubleshooting & Pathway Logic

Use the following logic tree to diagnose synthesis failures based on NMR data.

Logic Spectrum Analyze 1H Spectrum Check56 Signal at 5.6-5.7 ppm? Spectrum->Check56 Yes56 Target Core Present Check56->Yes56 Yes No56 Target Absent Check56->No56 No CheckVinyl Signals at 6.4 & 4.0 ppm? Yes56->CheckVinyl Result4 FAIL: Wrong Isomer (Bis-chloroethyl ether) No56->Result4 Only triplets 3.6-3.8ppm CheckAld Signal at 9.5 ppm? CheckVinyl->CheckAld No Result2 FAIL: Incomplete Chlorination (Residual Vinyl Ether) CheckVinyl->Result2 Yes Result1 PASS: Pure Product CheckAld->Result1 No Result3 FAIL: Hydrolysis (Chloroacetaldehyde present) CheckAld->Result3 Yes

Figure 2: Diagnostic logic tree for interpreting crude NMR spectra.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Bis(2-chloroethyl) ether Mass Spectrum & Data.[4] NIST Chemistry WebBook. Retrieved from [Link][1]

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][5] National Library of Medicine. Retrieved from [Link][1]

Sources

Quantitative Analysis of 1,2-Dichloroethyl Ethyl Ether (DCEEE) using GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

1,2-Dichloroethyl ethyl ether (DCEEE, CAS 623-46-1) presents a unique analytical challenge distinct from its symmetrical isomer, bis(2-chloroethyl) ether. While the latter is relatively stable, DCEEE contains a chlorine atom at the


-position (adjacent to the oxygen), rendering it an 

-halo ether. This structural feature makes it highly reactive toward nucleophiles; it undergoes rapid hydrolysis in the presence of moisture to form chloroacetaldehyde, ethanol, and hydrochloric acid.

Crucial Directive: Unlike standard volatile organic compound (VOC) protocols that utilize methanol or water-based headspace, DCEEE analysis requires strictly anhydrous conditions.

This guide outlines a robust GC-FID (Gas Chromatography - Flame Ionization Detection) method optimized for stability and precision, comparing it objectively against GC-MS and GC-ECD alternatives.

Strategic Comparison: Why GC-FID?

While Mass Spectrometry (MS) offers identification and Electron Capture Detection (ECD) offers extreme sensitivity for halogens, GC-FID remains the gold standard for quantitative purity assays and process monitoring due to its superior linear dynamic range and robustness.

Table 1: Detector Performance Comparison for DCEEE
FeatureGC-FID (Recommended) GC-MS (Alternative) GC-ECD (Specialized)
Primary Application Purity Assay, Process Control (>0.1%)Impurity ID, Trace Analysis (<10 ppm)Environmental Trace (<10 ppb)
Linearity Excellent (>10⁷ range) Good (10⁴ range)Poor (Limited range)
Sensitivity (LOD) Moderate (~1-5 ppm)High (~0.1 ppm in SIM)Extreme (~0.01 ppb)
Matrix Tolerance High (Resistant to contamination)Moderate (Source cleaning required)Low (Easily fouled)
Cost/Maintenance Low / LowHigh / HighModerate / High (Radioactive source)
Quantification Precision < 2.0% RSD ~ 5.0% RSD~ 10-20% RSD

Expert Insight: Choose GC-FID for routine quantitative analysis where the analyte concentration is within the ppm to percentage range. Use GC-MS only when positive structural identification of unknown byproducts is required.

Method Development & Optimization
3.1 Solvent Selection (Critical)
  • Incorrect: Methanol, Ethanol, Water. (Causes rapid solvolysis/hydrolysis of the

    
    -chloro ether bond).
    
  • Correct: Dichloromethane (DCM) , n-Hexane , or Toluene .

  • Rationale: These aprotic, non-nucleophilic solvents prevent degradation of the DCEEE during sample preparation and storage. DCM is preferred due to its high solubility for ethers and low boiling point (40°C), which ensures it elutes early and does not interfere with the analyte (BP ~145°C).

3.2 Column Selection
  • Stationary Phase: DB-624 (6% Cyanopropyl-phenyl, 94% dimethyl polysiloxane) or equivalent (e.g., Rtx-624).

  • Dimensions: 30 m

    
     0.32 mm ID 
    
    
    
    1.8 µm film.
  • Rationale: The thick film (1.8 µm) is essential for retaining and separating volatile halogenated compounds and improving peak shape. The mid-polarity phase separates DCEEE from common synthesis solvents (ether, DCM) and potential hydrolysis products.

Detailed Experimental Protocol
4.1 Reagents & Standards
  • Analyte: this compound (>95% purity).

  • Internal Standard (IS): 1,2-Dichlorobenzene or Chlorobenzene . (Chosen for similar boiling point and halogenated nature, but distinct retention time).

  • Solvent: Dichloromethane (HPLC Grade, Anhydrous).

4.2 Instrument Parameters (Agilent 7890/8890 or similar)
ParameterSetting
Inlet Split/Splitless (Operated in Split Mode 20:1)
Inlet Temperature 220°C (Prevent thermal degradation)
Injection Volume 1.0 µL
Carrier Gas Helium or Nitrogen at 1.5 mL/min (Constant Flow)
Oven Program 40°C (hold 2 min)

10°C/min to 180°C

30°C/min to 240°C (hold 3 min)
Detector (FID) Temperature: 250°C; H₂: 30 mL/min; Air: 400 mL/min; Makeup (N₂): 25 mL/min
4.3 Workflow Diagram

G Sample Raw Sample (DCEEE) Prep Dilution & IS Addition (1,2-Dichlorobenzene) Sample->Prep Solvent Solvent: Anhydrous DCM (NO Alcohols/Water) Solvent->Prep Dissolve GC GC Injection (Split 20:1, DB-624) Prep->GC 1 µL Inj Sep Separation (40°C -> 240°C) GC->Sep FID FID Detection (Quantification) Sep->FID Signal

Caption: Optimized analytical workflow emphasizing anhydrous preparation to prevent analyte decomposition.

Validation Strategy (Self-Validating System)

To ensure the method is trustworthy and robust, perform the following validation steps. This creates a self-validating system where failure in any parameter flags a specific issue (e.g., moisture contamination).

  • System Suitability (Precision):

    • Inject the standard solution (e.g., 1000 ppm) 6 times.

    • Acceptance Criteria: RSD of peak area ratio (Analyte/IS)

      
       2.0%.
      
    • Troubleshooting: High RSD often indicates inlet discrimination or autosampler issues.

  • Linearity:

    • Prepare 5 concentration levels (e.g., 100, 500, 1000, 2000, 5000 ppm).

    • Acceptance Criteria:

      
      .
      
  • Solution Stability (The "Litmus Test"):

    • Re-inject the standard solution after 24 hours at room temperature.

    • Acceptance Criteria: Recovery 98-102% relative to initial injection.

    • Failure Mode: If recovery drops and new peaks appear (e.g., chloroacetaldehyde), the solvent was wet. This confirms the anhydrous requirement.

  • Accuracy (Spike Recovery):

    • Spike DCEEE into the solvent matrix at 3 levels (80%, 100%, 120%).

    • Acceptance Criteria: Recovery 95-105%.

References
  • Stenutz, R. (2023). Data sheet: this compound. Stenutz.eu. Link

  • PubChem. (2024). Compound Summary: Bis(2-chloroethyl) ether (Isomer Comparison). National Library of Medicine. Link

  • Restek Corporation. (2022). Chromatogram: Halogenated Volatiles on Rtx-624. Restek.com. Link

  • Sigma-Aldrich. (2024). GC Column Selection Guide for Volatile Halogenated Compounds. SigmaAldrich.com. Link

  • Occupational Safety and Health Administration (OSHA). (2021). Occupational Chemical Database: Dichloroethyl ether. OSHA.gov. Link

A Comparative Guide to the Reactivity of 1,2-Dichloroethyl Ethyl Ether and Bis(2-chloroethyl) Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the selection of appropriate reagents and building blocks is paramount to achieving desired outcomes with efficiency and precision. Halogenated ethers, a class of compounds characterized by an ether linkage and one or more halogen atoms, are versatile intermediates. However, their reactivity can vary dramatically based on the subtle nuances of their molecular architecture. This guide provides an in-depth comparison of the reactivity of two isomeric chloroalkylethers: 1,2-dichloroethyl ethyl ether and bis(2-chloroethyl) ether. Understanding the distinct chemical behaviors of these molecules is crucial for their effective application in complex synthetic pathways.

Unveiling the Structural Dichotomy: α- vs. β-Substitution

The crux of the difference in reactivity between this compound and bis(2-chloroethyl) ether lies in the placement of the chlorine atoms relative to the ether oxygen.

  • This compound possesses a chlorine atom on the α-carbon (the carbon directly attached to the ether oxygen) and another on the β-carbon. The α-chloro ether functionality is the dominant determinant of its reactivity.

  • Bis(2-chloroethyl) ether , in contrast, has both chlorine atoms on β-carbons. This symmetrical structure leads to a markedly different reactivity profile.

This seemingly minor positional variance has profound implications for the electronic environment of the C-Cl bond, dictating the preferred reaction mechanisms and overall reaction rates.

FeatureThis compoundBis(2-chloroethyl) ether
Structure CH₃CH₂OCH(Cl)CH₂ClClCH₂CH₂OCH₂CH₂Cl
Key Feature α-chloro etherβ-chloro ether
CAS Number 623-46-1111-44-4
Molecular Weight 143.01 g/mol 143.01 g/mol
Boiling Point ~145 °C178 °C
Density ~1.16 g/cm³1.22 g/cm³

Mechanistic Insights into Reactivity

The divergent reactivity of these two ethers is best understood by examining the mechanisms of their nucleophilic substitution reactions, particularly solvolysis (reaction with the solvent, e.g., hydrolysis).

This compound: The Expedited SN1 Pathway

The presence of a chlorine atom on the α-carbon dramatically accelerates the rate of nucleophilic substitution for this compound. This heightened reactivity is attributed to the ability of the adjacent ether oxygen to stabilize the incipient carbocation intermediate through resonance.[1][2] This stabilization significantly lowers the activation energy for the formation of the carbocation, making an SN1 (unimolecular nucleophilic substitution) mechanism highly favorable.[3][4]

The reaction proceeds in a stepwise manner:

  • Ionization: The C-Cl bond on the α-carbon breaks, forming a resonance-stabilized oxocarbenium ion and a chloride ion. This is the rate-determining step.[5]

  • Nucleophilic Attack: A nucleophile (e.g., a water molecule in hydrolysis) attacks the electrophilic carbocation.

  • Deprotonation: A final deprotonation step yields the product.

Figure 2. Neighboring group participation in the hydrolysis of bis(2-chloroethyl) ether.

Quantitative Comparison of Reactivity

While direct comparative kinetic data for the hydrolysis of this compound and bis(2-chloroethyl) ether under identical conditions is scarce in the literature, a clear qualitative and semi-quantitative picture emerges from the available information on analogous compounds.

The hydrolysis of bis(2-chloroethyl) ether is notably slow. The hydrolysis rate constant in neutral water at 25°C is reported to be 2.6 x 10⁻⁵ hour⁻¹, which corresponds to a half-life of approximately 3 years. [3]Another estimation suggests a hydrolysis half-life of about 22 years at 20°C. [6]This low reactivity is consistent with the behavior of primary alkyl halides.

ParameterThis compound (predicted)Bis(2-chloroethyl) ether (experimental)
Primary Reaction Mechanism SN1SN2 / Neighboring Group Participation
Relative Rate of Hydrolysis Very FastVery Slow
Hydrolysis Half-life (at neutral pH, ~25°C) Estimated to be on the order of minutes to hours~3 years [3]

Experimental Protocols for Reactivity Assessment

To empirically validate the reactivity differences between these two ethers, a comparative hydrolysis study can be conducted. The following protocol outlines a general procedure for monitoring the hydrolysis rate by measuring the production of chloride ions.

Protocol: Comparative Hydrolysis Rate Measurement

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound and bis(2-chloroethyl) ether.

Materials:

  • This compound

  • Bis(2-chloroethyl) ether

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • Deionized water

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Constant temperature water bath

  • Test tubes or reaction vials

  • Stopwatch or timer

  • Turbidimeter or UV-Vis spectrophotometer (optional, for more precise measurements)

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and bis(2-chloroethyl) ether in ethanol at a known concentration (e.g., 0.1 M).

    • Prepare a solution of silver nitrate in deionized water.

  • Reaction Setup:

    • In separate, labeled test tubes, add a specific volume of the ethanolic solution of each ether.

    • Place these test tubes, along with a test tube containing the silver nitrate solution, in a constant temperature water bath (e.g., 50-60°C) and allow them to equilibrate for at least 10 minutes. [8]

  • Initiation and Monitoring:

    • To initiate the reaction, quickly add a predetermined volume of the pre-heated silver nitrate solution to one of the ether solutions and simultaneously start the timer. [8] * Observe the formation of a white precipitate (silver chloride, AgCl).

    • Record the time it takes for the precipitate to become visually detectable. For a more quantitative measure, the turbidity of the solution can be monitored over time using a turbidimeter.

  • Data Analysis:

    • The rate of reaction can be qualitatively compared based on the time taken for the precipitate to appear. A shorter time indicates a faster reaction.

    • For a more rigorous analysis, the concentration of the remaining haloether at different time points can be determined by quenching aliquots of the reaction mixture and analyzing them by GC-MS. The natural logarithm of the concentration versus time can then be plotted to determine the pseudo-first-order rate constant.

  • Product Identification (GC-MS):

    • At the end of the reaction, extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Analyze the extract using GC-MS to identify the hydrolysis products and confirm the reaction pathway. [9]

experimental_workflow A Prepare Stock Solutions (Ethers in Ethanol, AgNO₃ in H₂O) B Equilibrate Solutions in Water Bath A->B C Initiate Reaction (Mix Ether and AgNO₃ solutions) B->C D Monitor Precipitate Formation (Time Measurement/Turbidity) C->D E Quench Aliquots at Time Intervals (for GC-MS) C->E G Data Analysis (Calculate Rate Constants) D->G F GC-MS Analysis of Aliquots and Final Products E->F F->G

Figure 3. Experimental workflow for comparing hydrolysis rates.

Conclusion

The reactivity of this compound and bis(2-chloroethyl) ether is fundamentally dictated by the position of the chlorine atoms. The α-chloro ether, this compound, is significantly more reactive due to the stabilization of the carbocation intermediate by the adjacent ether oxygen, favoring a rapid SN1-type reaction. In contrast, the β-chloro ether, bis(2-chloroethyl) ether, is much less reactive and undergoes slower SN2 or neighboring group participation-mediated substitution. For synthetic chemists and drug development professionals, this disparity in reactivity is a critical consideration. This compound can serve as a reactive electrophile for the rapid introduction of the ethoxyethyl group, while the relative stability of bis(2-chloroethyl) ether makes it suitable for applications where a more robust bifunctional linker is required. A thorough understanding of these mechanistic principles, supported by empirical data, is essential for the rational design of synthetic strategies and the successful development of new chemical entities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether" PubChem, [Link]. Accessed 5 February 2026.

  • Physics & Maths Tutor. "Edexcel International Chemistry A-level Practical 5 - Investigating the Rates of Hydrolysis of Halogenoalkanes" Physics & Maths Tutor, [Link].

  • Khan Academy. "Sn1 mechanism: kinetics and substrate" Khan Academy, [Link].

  • Master Organic Chemistry. "3 Factors That Stabilize Carbocations" Master Organic Chemistry, [Link].

  • Dalal Institute. "The Neighbouring Group Mechanisms" Dalal Institute, [Link].

  • University of Calgary. "Ch 8 : SN1 mechanism" University of Calgary, [Link].

  • Chemistry LibreTexts. "7.1: Solvolysis of Tertiary and Secondary Haloalkanes" Chemistry LibreTexts, [Link].

  • Wikipedia. "Bis(chloroethyl) ether" Wikipedia, [Link].

  • Chemistry LibreTexts. "3.2: Neighboring Group Participation" Chemistry LibreTexts, [Link].

  • Dalal Institute. "Anchimeric Assistance" Dalal Institute, [Link].

  • Scribd. "Anchimeric Assistance" Scribd, [Link].

  • National Center for Biotechnology Information. "Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE)" NCBI Bookshelf, [Link].

  • Chemistry LibreTexts. "30.4: Anchimeric Assistance" Chemistry LibreTexts, [Link].

  • National Center for Biotechnology Information. "GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots" PMC, [Link].

  • U.S. Environmental Protection Agency. "Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions" EPA NEPIC, [Link].

  • Filo. "Like alcohols, ethers undergo α cleavage by breaking a carbon–c..." Filo, [Link].

  • Chemistry Steps. "The SN1 Reaction Mechanism and SN1 Practice Problems" Chemistry Steps, [Link].

  • Chemistry LibreTexts. "Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability" Chemistry LibreTexts, [Link].

  • U.S. Environmental Protection Agency. "SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared" EPA, [Link].

Sources

performance of 1,2-Dichloroethyl ethyl ether in specific reaction types

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Dichloroethyl Ethyl Ether: A Reagent Masquerading as a Solvent

For researchers, scientists, and professionals in drug development, the selection of chemical tools is a critical decision point that dictates synthetic routes, efficiency, and safety. This guide provides a comprehensive analysis of this compound, a compound whose utility is often misunderstood. By examining its unique chemical structure, we will demonstrate that its primary value lies not as a conventional solvent, but as a reactive electrophile. We will compare its performance based on this reactivity profile against common alternatives and provide the technical insights necessary for its safe and effective application.

A common point of confusion is the distinction between this compound and its isomer, bis(2-chloroethyl) ether (also known as 2,2'-dichlorodiethyl ether). The placement of the chlorine atoms fundamentally alters the molecule's chemical behavior.

G cluster_12 This compound (α-Chloro Ether) cluster_22 bis(2-chloroethyl) ether (β-Chloro Ether) mol1 Cl-CH(Cl)-O-CH₂CH₃ prop1 Reactive Electrophile (Primary use as a reagent) mol2 Cl-CH₂CH₂-O-CH₂CH₂-Cl prop2 More Inert (Used as a solvent/intermediate) G reagents R-MgX (Grignard) + Cl-CH(Cl)OEt warning Uncontrolled Reaction! reagents->warning Rapid Attack on Electrophilic Carbon products R-CH(Cl)OEt + MgXCl warning->products Quenches Reagent

Technical Comparison Guide: 1,2-Dichloroethyl Ethyl Ether (DCEE)

[1]

Executive Summary & Chemical Identity

1,2-Dichloroethyl ethyl ether (CAS: 623-46-1 ) is a specialized

chloroacetaldehyde1Hantzsch synthesis1

Critical Distinction: Researchers must distinguish this compound from the structural isomer Bis(2-chloroethyl) ether (CAS: 111-44-4), also known as Chlorex.[1] While Chlorex is a symmetrical solvent and soil fumigant with high stability, This compound is a highly reactive electrophile designed for heterocycle formation.[1]

FeatureThis compound (Target)Bis(2-chloroethyl) ether (Common Confusion)
CAS Number 623-46-1 111-44-4
Structure


Reactivity High (

-chloro ether functionality)
Low (Stable ether linkage)
Primary Use Reagent: Thiazole/Imidazole synthesisSolvent: Fats, waxes; Fumigant

Core Application: Synthesis of 2-Aminothiazoles

The primary pharmaceutical application of DCEE is the synthesis of 2-aminothiazole , a key pharmacophore found in sulfa drugs (e.g., Sulfathiazole ), anesthetics, and fungicides.

Mechanistic Insight: The "Masked" Aldehyde Advantage

Direct use of chloroacetaldehyde is plagued by its tendency to form cyclic trimers or insoluble polymers upon storage. DCEE serves as a "masked" form. Under aqueous or alcoholic conditions, the highly reactive

DOT Diagram: Hantzsch Thiazole Synthesis Pathway

GDCEEThis compound(Stable Precursor)InterReactive Intermediate(In Situ Chloroacetaldehyde)DCEE->Inter Hydrolysis/Solvolysis CyclizationCyclization & DehydrationInter->CyclizationThioureaThiourea(Binucleophile)Thiourea->CyclizationProduct2-Aminothiazole(Target Scaffold)Cyclization->Product -HCl, -EtOH, -H2O

Caption: Activation pathway of DCEE. The molecule releases the reactive aldehyde equivalent only under reaction conditions, preventing premature polymerization.

Comparative Performance Analysis

The following table contrasts DCEE with alternative reagents for introducing the

ReagentCASYield (Typical)StabilityHandling Hazard
This compound 623-46-1 85 - 92% High Lachrymator, Peroxide Former
Chloroacetaldehyde (40% aq)107-20-050 - 70%Low (Polymerizes)Highly Toxic, Corrosive
Chloroacetaldehyde Dimethyl Acetal97-97-275 - 85%HighRequires Acid Hydrolysis Step

-Dichloroethyl acetate
10140-87-180 - 90%ModerateExpensive, Acetic Acid byproduct

Expert Assessment:

  • Yield: DCEE consistently offers higher yields than free chloroacetaldehyde because the stoichiometry is easier to control; the reagent does not degrade during storage.

  • Process Efficiency: Unlike the dimethyl acetal, which often requires a distinct acid-catalyzed deprotection step or harsh reflux, the

    
    -chloro ether moiety of DCEE is sufficiently reactive to drive condensation under milder conditions (often just warming in water/ethanol).[1]
    
  • Purification: The byproduct of DCEE usage is ethanol, which is easily removed. Acetate-based alternatives leave acetic acid, complicating the workup of basic amines like 2-aminothiazole.[1]

Secondary Applications

Synthesis of Imidazoles and Diazepines

Beyond thiazoles, DCEE reacts with other N-C-N binucleophiles:

  • Imidazoles: Reaction with amidines (e.g., benzamidine) yields 2-substituted imidazoles.[1]

  • Diazepines: Reaction with alkyl 3-ureidocrotonates yields 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives via a ring expansion mechanism involving an initial chloromethyl-pyrimidine intermediate.[1][2]

Environmental Biodegradation Models

DCEE is used as a model substrate for studying the biodegradation of chlorinated ethers by Rhodococcus strains (e.g., strain DEE5151). These studies are critical for developing bioremediation strategies for industrial ether waste.

Experimental Protocol: Synthesis of 2-Aminothiazole

Objective: Synthesis of 2-aminothiazole from this compound and thiourea. Scale: Laboratory (0.1 mol).

Safety Pre-Check:

  • Lachrymator: Perform all operations in a fume hood.

  • Peroxides: Test DCEE for peroxides before use (Class B peroxide former). If >100 ppm, treat or discard.[3]

Reagents:

  • Thiourea: 7.6 g (0.1 mol)

  • This compound: 14.3 g (0.1 mol)[1]

  • Water: 25 mL

  • Sodium Hydroxide (40% aq): q.s.

  • Diethyl Ether (for extraction)[4]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 7.6 g of thiourea in 25 mL of warm water (

    
    ).
    
  • Addition: Add 14.3 g of this compound dropwise over 20 minutes.

    • Observation: The mixture may become homogeneous as the reaction proceeds and ethanol is liberated.

    • Caution: The reaction is exothermic. Maintain temperature below

      
       to prevent darkening.
      
  • Reflux: Heat the mixture to gentle reflux for 2 hours.

    • Mechanism:[1][5] The

      
      -chloro ether hydrolyzes, reacting immediately with the sulfur of thiourea, followed by cyclization involving the nitrogen.
      
  • Workup: Cool the reaction mixture to

    
     in an ice bath.
    
  • Neutralization: Slowly add 40% NaOH solution with stirring until the pH reaches 10-11.

    • Precipitation: The free base 2-aminothiazole may precipitate as a solid or oil.[1]

  • Extraction: Extract the aqueous mixture with diethyl ether (

    
    ).
    
  • Purification: Dry the combined ether layers over anhydrous

    
    , filter, and evaporate the solvent. Recrystallize the residue from ethanol/benzene.
    
    • Typical Yield: 8.5 - 9.0 g (85-90%).[1]

    • Melting Point:

      
      .
      

Safety & Handling Profile

This compound poses specific hazards that differ from standard solvents.

Hazard ClassDescriptionMitigation
Peroxide Formation Class B: Forms explosive peroxides upon concentration.[1][6]Test every 3 months. Discard if >100 ppm.[3] Do not distill to dryness.[7]
Lachrymator Causes severe eye irritation and tearing.Use chemical splash goggles and work exclusively in a fume hood.
Acute Toxicity Harmful if swallowed or absorbed through skin.Wear nitrile gloves and lab coat.
Flammability Flash Point:

(

).
Ground equipment; keep away from open flames.

Storage: Store in a cool, dark place under nitrogen atmosphere. Containers should be dated upon opening and tested for peroxides periodically.[3][6]

References

  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 29, p. 8 (1949). (Describes analogous acetal method).

  • DCEE Properties & Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 12207, this compound.[1]

  • Heterocycle Synthesis Applications:Journal of the American Chemical Society, "The Synthesis of Thiazoles," Vol. 63, No. 11.
  • Biodegradation Studies:Applied and Environmental Microbiology, "Degradation of chloroethers by Rhodococcus sp.
  • Peroxide Safety: Clark, D.E., "Peroxides and Peroxide-Forming Compounds," Chemical Health and Safety, 2001.[1]

Assessing the Purity of 1,2-Dichloroethyl Ethyl Ether: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Commercial 1,2-Dichloroethyl Ethyl Ether (CAS 623-46-1) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Core Distinction

This compound (DCEE) is a reactive


-haloether building block widely used in the synthesis of heterocycles and as a protecting group reagent. Its high reactivity, however, makes it prone to rapid hydrolysis and polymerization, presenting unique challenges in purity assessment compared to stable solvents.

CRITICAL DISTINCTION: Before proceeding, researchers must verify the CAS number.

  • Target Compound: this compound (CAS 623-46-1 ).[2][3] Structure:

    
    . This is a reactive 
    
    
    
    -chloroether.
  • Common Confusion: Bis(2-chloroethyl) ether (CAS 111-44-4 ).[4][5] Structure:

    
    . This is a stable solvent and mustard gas analog.
    
  • Note: This guide focuses exclusively on CAS 623-46-1 .

Impurity Profile & Degradation Mechanics

Commercial batches of DCEE often degrade during storage due to moisture ingress. The primary impurity is not a manufacturing byproduct but a decomposition product.

The Degradation Pathway

Understanding the chemistry is a prerequisite for selecting the right analytical method. DCEE undergoes autocatalytic hydrolysis in the presence of moisture, releasing Hydrogen Chloride (HCl), which further catalyzes the breakdown into Ethanol and Chloroacetaldehyde derivatives.

degradation_pathway DCEE 1,2-Dichloroethyl ethyl ether HCl HCl (Catalyst) DCEE->HCl Hydrolysis Ethanol Ethanol DCEE->Ethanol Breakdown Aldehyde Chloroacetaldehyde Derivatives DCEE->Aldehyde Breakdown Moisture H2O (Trace) Moisture->HCl HCl->DCEE Autocatalysis

Figure 1: Autocatalytic hydrolysis pathway of this compound.

Comparative Analysis of Assessment Methods

To accurately assess purity, a single method is insufficient. We compare three primary methodologies: Gas Chromatography (GC-FID) , Proton NMR (


H-NMR) , and Wet Chemistry (Titration) .
Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: GC-FID Method B:

H-NMR (Gold Standard)
Method C: Potentiometric Titration
Primary Target Volatile organic impurities (isomers, solvents).Structural integrity, molar ratios of hydrolysis products.Active acidity (HCl) and Peroxides.
Sample Prep Dilution in dry DCM/Hexane.Dissolution in

(Neutralized).
Direct weighing into solvent.
Risk Factor High: Thermal degradation of

-chloroether in injector port.
Low: Non-destructive; performed at ambient temp.Medium: Moisture introduction during handling.
LOD < 0.05%~ 0.5 - 1.0%< 10 ppm (Acid/Peroxide)
Blind Spot Inorganic acids (HCl), Water, Peroxides.Trace inorganic salts; overlapping signals.Organic impurities (isomers).
Verdict Use for trace organic profile. Use for assay value & identity. Use for safety & stability check.
Analysis of Causality
  • Why GC is risky: The C-Cl bond at the

    
    -position is weak. High injector temperatures (>200°C) can cause elimination of HCl inside the column, leading to "ghost peaks" and artificially low purity values. Recommendation:  Use cool on-column injection or low-temperature methods if GC is required.
    
  • Why NMR is preferred: It quantifies the molar ratio of the intact ether vs. the hydrolysis aldehyde without thermal stress.

Validated Experimental Protocol (The "Triangulation" Workflow)

This protocol uses a self-validating system where Method C (Acidity) validates the sample integrity before Method A (GC) or B (NMR) are interpreted.

Phase 1: Safety & Initial Screening (Method C)

Objective: Determine if the batch is safe to distill or use. High peroxide levels (>100 ppm) pose an explosion hazard; high acidity (>0.5%) indicates significant degradation.

  • Peroxide Test: Use Quantofix® Peroxide 100 test strips (semi-quantitative) or ASTM E298 (Iodometric Titration) for precision.

  • Acidity Check:

    • Dissolve 1.0 g of DCEE in 50 mL of anhydrous methanol.

    • Titrate with 0.01 N NaOH using bromothymol blue indicator or a potentiometric electrode.

    • Calculation:

      
      .
      
Phase 2: Structural Purity via H-NMR (Method B)

Objective: Quantify the main component and identify hydrolysis products.

  • Preparation: In a glovebox or dry bag, dissolve 20 mg of DCEE in 0.6 mL of anhydrous

    
     (treated with basic alumina to remove acidic traces).
    
  • Acquisition: Run a standard proton scan (16 scans minimum).

  • Key Signals (Validation):

    • 
       1.2 ppm (t, 3H):  Methyl of the ethyl group.
      
    • 
       3.6-3.9 ppm (m, 2H):  Methylene of the ethyl group.
      
    • 
       3.7 ppm (d, 2H): 
      
      
      
      group.
    • 
       5.7 ppm (t, 1H):  The anomeric proton (
      
      
      
      ). This is the diagnostic peak for purity.
  • Impurity Markers: Look for aldehyde protons (

    
     9-10 ppm) indicating hydrolysis.
    
Phase 3: Trace Organic Profiling via GC-FID (Method A)

Objective: Detect synthesis isomers (e.g., 1,1-dichloro isomers) not resolved by NMR.

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm, 1.0 µm film.

  • Conditions:

    • Injector: Splitless at 150°C (Keep low to prevent degradation).

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • Detector (FID): 250°C.

  • Validation: If the main peak shows significant tailing or fronting, thermal decomposition is occurring.

Workflow Visualization

analysis_workflow Start Commercial DCEE Batch Safety Phase 1: Peroxide & Acidity Test Start->Safety Decision1 Peroxides > 100ppm or Acidity > 0.5%? Safety->Decision1 Treat Quench/Neutralize & Redistill Decision1->Treat Yes NMR Phase 2: 1H-NMR (Structural Assay) Decision1->NMR No Treat->Safety GC Phase 3: GC-FID (Trace Impurities) NMR->GC Final Release for Synthesis GC->Final

Figure 2: Decision tree for the qualification of commercial this compound.

Conclusion & Recommendations

For high-stakes drug development, relying solely on the vendor's GC Certificate of Analysis (CoA) for this compound is insufficient due to the compound's thermal instability and moisture sensitivity.

  • Best Practice: Adopt a "Just-in-Time" purification strategy. Purchase technical grade, assess via Method C (Acidity) , and if necessary, distill immediately before use.

  • Final Verdict: The

    
    H-NMR method  provides the most reliable assessment of "true" purity (molar integrity), while GC-FID  should be reserved for identifying specific non-volatile organic contaminants.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12207, this compound. Retrieved from [Link]

  • ASTM International (2023). ASTM E298-17: Standard Test Methods for Assay of Organic Peroxides. Retrieved from [Link]

  • Paquette, L. A. (1995).Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Contextual reference for -haloether reactivity and handling).
  • Gross, H., & Höft, E. (1967).Über -Halogenether. Angewandte Chemie International Edition. (Foundational text on the synthesis and instability of 1,2-dichloro ethers).

Sources

A Mechanistic Deep Dive: Symmetric vs. Unsymmetric Chlorinated Ethers for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of reagents and intermediates is paramount to the success of a synthetic campaign. Chlorinated ethers, a class of potent alkylating agents, are valuable tools in the synthetic chemist's arsenal. However, a nuanced understanding of their reactivity, particularly the mechanistic distinctions between symmetric and unsymmetric variants, is crucial for predictable and safe execution of chemical transformations. This guide provides an in-depth mechanistic comparison of symmetric and unsymmetric chlorinated ethers, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Dichotomy of Structure: Defining Symmetric and Unsymmetric Chlorinated Ethers

At its core, the distinction lies in the substitution pattern around the ether oxygen. Symmetric chlorinated ethers possess identical chloroalkyl groups on both sides of the oxygen atom. A prime and notorious example is bis(chloromethyl) ether (BCME, ClCH₂OCH₂Cl). In contrast, unsymmetric chlorinated ethers feature different alkyl or chloroalkyl groups flanking the ether linkage, such as in chloromethyl methyl ether (CMME, ClCH₂OCH₃).[1] This seemingly simple structural difference has profound implications for their reactivity, stability, and biological activity.

The Dueling Mechanisms: SN1 vs. SN2 Pathways in Ether Cleavage

The reactivity of ethers is largely defined by the cleavage of the C-O bond, a reaction typically facilitated by strong acids.[2][3][4] This cleavage can proceed through two distinct nucleophilic substitution mechanisms: unimolecular (SN1) and bimolecular (SN2).[2][3][4] The preferred pathway is dictated by the substitution at the α-carbon (the carbon adjacent to the ether oxygen) and the stability of the potential carbocation intermediate.

  • SN2 Mechanism: This pathway is favored for ethers with primary or methyl substituents. It involves a backside attack by a nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the ether and the nucleophile.[2][3]

  • SN1 Mechanism: This mechanism is predominant for ethers with tertiary α-carbons, which can form stable carbocation intermediates. The rate-determining step is the unimolecular dissociation of the protonated ether to form a carbocation, which is then rapidly attacked by a nucleophile.[2][3]

The presence of a chlorine atom, particularly at the α-position, introduces a fascinating electronic dichotomy that influences the mechanistic landscape. Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which would typically disfavor the formation of an adjacent carbocation. However, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the carbocation and stabilizing it (a +M effect). The balance of these opposing effects is key to understanding the reactivity of α-chloro ethers.

A Tale of Two Ethers: Mechanistic Comparison in Action

To illustrate the practical implications of these mechanistic principles, let us consider the hydrolysis of two archetypal chlorinated ethers: the symmetric bis(chloromethyl) ether (BCME) and the unsymmetric chloromethyl methyl ether (CMME).

Hydrolysis Rates: A Quantitative Look at Reactivity

Experimental data on the hydrolysis rates of BCME and CMME provide compelling evidence for their differing reactivity. In aqueous environments, both compounds hydrolyze rapidly, but at distinct rates.

CompoundStructureTypeHalf-life in Water (at 20°C)
Bis(chloromethyl) ether (BCME)ClCH₂OCH₂ClSymmetric~38 seconds
Chloromethyl methyl ether (CMME)ClCH₂OCH₃Unsymmetric<1 second

The significantly faster hydrolysis of CMME compared to BCME points to a more facile cleavage of its C-O bond. This can be rationalized by considering the probable reaction mechanisms.

Mechanistic Interpretation

Chloromethyl Methyl Ether (CMME): An SN1-Dominated Pathway

The hydrolysis of CMME is thought to proceed predominantly through an SN1 mechanism. The key intermediate is the methoxymethyl carbocation (CH₃OCH₂⁺).

Figure 1: Proposed SN1 mechanism for the hydrolysis of CMME.

The ether oxygen in CMME is first protonated by water. The subsequent departure of the chlorine atom is facilitated by the formation of a resonance-stabilized carbocation. The oxygen atom's lone pair can donate electron density to the adjacent carbocation, delocalizing the positive charge and significantly lowering the activation energy for its formation. This anchimeric assistance from the ether oxygen is a powerful driving force for the SN1 pathway.

Bis(chloromethyl) ether (BCME): A More Complex Picture

For BCME, the situation is more nuanced. While an SN1 pathway involving the formation of a chloromethyl oxonium ion (ClCH₂O=CH₂⁺) is possible, the presence of a second electron-withdrawing chlorine atom on the other side of the ether linkage can destabilize the developing positive charge, making the SN1 pathway less favorable compared to CMME.

It is plausible that the hydrolysis of BCME proceeds through a pathway with more SN2 character, where a water molecule directly attacks one of the α-carbons.

Figure 2: A possible SN2-like pathway for the hydrolysis of BCME.

The slower hydrolysis rate of BCME compared to CMME supports the notion of a higher activation barrier, which could be attributed to a less favorable SN1 pathway or a sterically and electronically hindered SN2 attack.

The Influence of Chlorine Position: α vs. β-Chlorinated Ethers

The position of the chlorine atom relative to the ether oxygen dramatically alters the reactivity and mechanistic pathways.

  • α-Chlorinated Ethers: As discussed with BCME and CMME, the α-chlorine atom's ability to stabilize an adjacent carbocation via resonance makes these compounds highly reactive, often favoring SN1-type reactions.

  • β-Chlorinated Ethers: In β-chloro ethers, such as bis(2-chloroethyl) ether (O(CH₂CH₂Cl)₂), the chlorine atom is too far to exert a significant resonance effect on a carbocation at the α-carbon. However, it can participate in neighboring group participation (NGP) , also known as anchimeric assistance.[5] In this mechanism, the chlorine atom on the β-carbon can act as an internal nucleophile, displacing the leaving group to form a cyclic chloronium ion intermediate. This intermediate is then opened by an external nucleophile. This pathway often leads to retention of stereochemistry.

Figure 3: Neighboring group participation by a β-chlorine atom.

Synthetic Considerations and Experimental Protocols

The choice between symmetric and unsymmetric chlorinated ethers in a synthesis depends on the desired outcome and the specific transformation.

Synthesis of Chlorinated Ethers

Protocol 1: Synthesis of Chloromethyl Methyl Ether (CMME) - An Unsymmetric Ether [3][4]

Caution: CMME is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • Dimethoxymethane (DMM)

  • Acetyl chloride (AcCl)

  • Zinc(II) acetate (Zn(OAc)₂) (catalyst)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of dimethoxymethane in toluene, add a catalytic amount of zinc(II) acetate.

  • Slowly add acetyl chloride to the mixture. The reaction is exothermic and the temperature should be monitored.

  • The reaction mixture is typically stirred at room temperature for a few hours.

  • The resulting solution of CMME in toluene can be used directly for subsequent reactions.

Protocol 2: Synthesis of Bis(chloromethyl) Ether (BCME) - A Symmetric Ether [6][7]

Extreme Caution: BCME is a highly potent human carcinogen. Its synthesis should only be undertaken by experienced chemists with appropriate containment facilities.

A common method for the laboratory preparation of BCME involves the reaction of paraformaldehyde with hydrogen chloride. However, this method is notorious for producing highly toxic byproducts. A safer, though still hazardous, laboratory-scale synthesis involves the reaction of chlorosulfonic acid with paraformaldehyde. Due to the extreme hazards, a detailed protocol is not provided here. Researchers are strongly advised to consult specialized literature and adhere to strict safety protocols if this reagent is absolutely necessary.

Williamson Ether Synthesis for Unsymmetric Chlorinated Ethers

The Williamson ether synthesis is a versatile method for preparing unsymmetric ethers.[8][9][10] To synthesize an unsymmetric chlorinated ether, an alkoxide is reacted with a chloroalkyl halide. The choice of reactants is crucial to favor the desired SN2 reaction and avoid elimination side reactions. For example, to synthesize 2-chloroethyl ethyl ether, it is preferable to react sodium ethoxide with 1,2-dichloroethane, rather than sodium 2-chloroethoxide with ethyl chloride, to minimize E2 elimination.

Toxicity and Safety: A Critical Consideration

A discussion of chlorinated ethers would be incomplete without a stark warning regarding their toxicity. Both symmetric and unsymmetric α-chloro ethers are potent alkylating agents that have been shown to be carcinogenic in both animals and humans.[1][2][6][11]

  • Bis(chloromethyl) ether (BCME) is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[6] It is significantly more carcinogenic than CMME.[11]

  • Chloromethyl methyl ether (CMME) is also a known human carcinogen.[1][2] Technical grade CMME is often contaminated with the more potent BCME.[11]

The high reactivity of these compounds, which makes them useful synthetic reagents, is also the source of their biological hazard. They can readily alkylate biological macromolecules, including DNA, leading to mutations and cancer.[2] Therefore, all manipulations involving α-chlorinated ethers must be conducted with stringent safety precautions.

Conclusion: Making the Mechanistically Informed Choice

The choice between a symmetric and an unsymmetric chlorinated ether is not merely a matter of stoichiometry but a decision with significant mechanistic and safety implications.

  • Unsymmetric α-chlorinated ethers like CMME are often more reactive due to the facile formation of resonance-stabilized carbocations, favoring SN1 pathways. This high reactivity can be advantageous for certain transformations but also contributes to their instability and rapid hydrolysis.

  • Symmetric α-chlorinated ethers like BCME, while still highly reactive, may exhibit a greater propensity for SN2-like reactions due to the electronic effects of the second chloroalkyl group. Their higher carcinogenicity is a major deterrent to their use.

  • β-Chlorinated ethers introduce the possibility of neighboring group participation, which can influence both the rate and stereochemical outcome of a reaction.

Ultimately, a thorough understanding of the underlying reaction mechanisms is indispensable for any researcher employing these powerful yet hazardous reagents. By carefully considering the electronic and steric factors at play, chemists can harness the synthetic potential of chlorinated ethers while mitigating the associated risks.

References

  • ARCHIVED - Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1 - Canada.ca. (2017, May 4). Retrieved from [Link]

  • Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - Canada.ca. (n.d.). Retrieved from [Link]

  • BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • alcohol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Health and Medicine | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Bis(chloromethyl)ether and Chloromethyl Methyl Ether (technical-grade) (Suppl7) - Inchem.org. (n.d.). Retrieved from [Link]

  • Bis(chloroethyl) ether - Wikipedia. (n.d.). Retrieved from [Link]

  • Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination - PMC - NIH. (n.d.). Retrieved from [Link]

  • bischloromethyl ether - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • 30.4: Anchimeric Assistance - Chemistry LibreTexts. (2019, June 1). Retrieved from [Link]

  • Ether, chloromethyl methyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Anchimeric Assistance | Dalal Institute. (n.d.). Retrieved from [Link]

  • Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MCAT Prep - YouTube. (2019, September 13). Retrieved from [Link]

  • 3.2: Neighboring Group Participation - Chemistry LibreTexts. (2023, August 1). Retrieved from [Link]

  • The Stability of Bridgehead Carbocations | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed. (2021, July 1). Retrieved from [Link]

  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC. (2021, May 4). Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • The Neighbouring Group Mechanisms - Dalal Institute. (n.d.). Retrieved from [Link]

  • THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. (n.d.). Retrieved from [Link]

  • CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents. (n.d.).
  • Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, October 3). Retrieved from [Link]

  • Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • Stability of alkyl carbocations - Radboud Repository. (2022, November 7). Retrieved from [Link]

  • BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI. (n.d.). Retrieved from [Link]

  • A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers - Amazon S3. (n.d.). Retrieved from [Link]

  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. (2021, April 21). Retrieved from [Link]

  • (PDF) Stability of Alkyl Carbocations - ResearchGate. (2022, October 18). Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). Retrieved from [Link]

  • ATSDR Bis(2-Chloroethyl) Ether (BCEE) ToxFAQs. (n.d.). Retrieved from [Link]

  • The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Nucleophilic Neighboring Group Participation - MSU Denver Sites. (2020). Retrieved from [Link]

  • Stability of alkyl carbocations - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

  • (PDF) Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals - ResearchGate. (2025, January 18). Retrieved from [Link]

  • Organic chemistry 17: Anchimeric assistance, epoxide transformations - CureFFI.org. (2015, March 11). Retrieved from [Link]

Sources

evaluating the environmental impact of 1,2-Dichloroethyl ethyl ether vs. alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,2-Dichloroethyl ethyl ether (and its related isomer Bis(2-chloroethyl) ether ) versus modern green alternatives.

Executive Summary

This compound (DCEE) (CAS: 623-46-1) and its structural isomer Bis(2-chloroethyl) ether (CAS: 111-44-4) represent a class of chlorinated ethers historically used as alkylating reagents and solvents.[1] While effective, their environmental footprint is severe: they are persistent, toxic, and pose significant carcinogenic risks.[1]

This guide advocates for a Green Chemistry transition .[1]

  • For Reagent Use: Replace 1,2-DCEE with Ethyl Vinyl Ether (EVE) to shift from high-waste substitution reactions to 100% atom-economical addition reactions.[1]

  • For Solvent Use: Replace Bis-DCEE with Cyclopentyl Methyl Ether (CPME) or 2-Methyltetrahydrofuran (2-MeTHF) to eliminate aquatic toxicity and reduce peroxide risks.[1]

Part 1: The Chemical Profile (The "Red" List)[1]

To understand the necessity of substitution, we must first analyze the incumbent chemicals.[1] Note that "Dichloroethyl ether" is often used loosely; this guide addresses both the specific alpha-chloro reagent and the common beta-chloro solvent.[1]

1. This compound (The Reagent) [1]
  • CAS: 623-46-1[1]

  • Structure:

    
    
    
  • Role: Reactive intermediate, alkylating agent.[1][2]

  • Hazard: As an

    
    -halo ether, it possesses high reactivity toward biological nucleophiles (DNA/RNA), making it a potential alkylating carcinogen.[1] It hydrolyzes to form HCl and aldehydes.
    
2. Bis(2-chloroethyl) Ether (The Solvent) [1][3][4][5]
  • CAS: 111-44-4[1][3][4]

  • Structure:

    
    [1]
    
  • Role: High-boiling solvent, scavenger, fumigant.[1][6]

  • Hazard: Classified by the EPA as a Group B2 Probable Human Carcinogen .[1][7] It is highly persistent in groundwater and toxic to aquatic life.

Part 2: The Green Alternatives (The "Green" List)
Alternative A: Ethyl Vinyl Ether (EVE) [1]
  • Best For: Replacing 1,2-DCEE in protecting group chemistry (synthesis of acetals).[1]

  • Mechanism: Operates via Addition rather than Substitution.[1]

  • Green Metric: 100% Atom Economy .[1] No HCl waste generation.[1]

Alternative B: Cyclopentyl Methyl Ether (CPME) [1]
  • Best For: Replacing Bis(2-chloroethyl) ether as a solvent .[1]

  • Key Advantage: Hydrophobic (easy aqueous separation), low peroxide formation, high stability.[1]

Part 3: Comparative Environmental Metrics

The following data contrasts the "Red" chlorinated ethers with their "Green" replacements.

Table 1: Environmental & Safety Profile Comparison

Metric1,2-DCEE (Reagent) Bis-DCEE (Solvent) Ethyl Vinyl Ether (Alt A) CPME (Alt B)
CAS Number 623-46-1111-44-4109-92-25614-37-9
Reaction Type Substitution (

)
SolvationAddition (Acid Cat.)[1]Solvation
Atom Economy Poor (Generates HCl)N/A100% N/A
Carcinogenicity Suspected (Alkylator)Group B2 (Probable) Not ClassifiedNegative (Ames)
Aquatic Toxicity HighHigh (LC50 ~600 mg/L)LowLow
Peroxide Risk HighHighPolymerizes (Stabilize)Very Low
Flash Point 55°C55°C-45°C (Flammable)-1°C

Critical Insight: The shift from 1,2-DCEE to Ethyl Vinyl Ether represents a fundamental change in reaction philosophy—moving from waste-generating substitution to waste-free addition.[1]

Part 4: Experimental Protocols
Protocol A: Green Synthesis of Ethoxyethyl (EE) Ethers

Objective: Protect an alcohol functionality without using chlorinated reagents (1,2-DCEE).[1]

Reagents:

  • Substrate: Alcohol (

    
    )[1][8]
    
  • Reagent: Ethyl Vinyl Ether (1.5 - 2.0 equiv)[1]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (1 mol%)[1]

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener) [1]

Step-by-Step Workflow:

  • Setup: Dissolve

    
     of Alcohol in 
    
    
    
    of anhydrous 2-MeTHF under
    
    
    atmosphere.
  • Addition: Add

    
     of PPTS catalyst.
    
  • Reaction: Dropwise add

    
     of Ethyl Vinyl Ether. Stir at room temperature for 1-3 hours.
    
    • Observation: Reaction is neutral; no acidic gas evolution (unlike 1,2-DCEE which releases HCl).[1]

  • Quench: Add

    
     saturated 
    
    
    
    solution.
  • Workup: Separate layers. Wash organic layer with water.[1][3] Dry over

    
     and concentrate.
    
  • Result: Quantitative yield of acetal protected alcohol (

    
    ).
    
Protocol B: Solvent Swap (Bis-DCEE

CPME)

Objective: Replace Bis-DCEE in a high-temperature extraction or reaction.

Methodology:

  • Boiling Point Check: Bis-DCEE boils at ~178°C. CPME boils at 106°C.[1]

    • Adjustment: If the reaction requires

      
      , use Diglyme  or perform in a sealed pressure vial with CPME.[1]
      
  • Workup Advantage:

    • Bis-DCEE: Difficult to separate from water (emulsions).[1]

    • CPME:[1][9][10] Distinct phase separation.[1]

  • Procedure: Simply substitute CPME volume-for-volume.[1] During aqueous workup, reduce the settling time by 50% due to CPME's superior hydrophobicity.[1]

Part 5: Mechanistic Visualization

The following diagram illustrates the environmental fate and reaction pathways, contrasting the "Toxic Cycle" of chlorinated ethers with the "Green Cycle" of EVE and CPME.

EnvironmentalImpact cluster_toxic Toxic Pathway (Chlorinated Ethers) cluster_green Green Pathway (Alternatives) DCEE 1,2-DCEE / Bis-DCEE Groundwater Groundwater Contamination DCEE->Groundwater Leaching Toxicity Carcinogenic Risk (Alkylation) DCEE->Toxicity Exposure Reaction Chemical Reaction DCEE->Reaction Substitution Waste HCl Byproduct (Acidic Waste) AtomEcon 100% Atom Economy (No Byproducts) Waste->AtomEcon VS EVE Ethyl Vinyl Ether (Reagent) EVE->Reaction Addition CPME CPME (Solvent) Recovery Easy Recovery (Hydrophobic) CPME->Recovery Workup Reaction->Waste Reaction->AtomEcon

Caption: Comparison of the high-waste, toxic lifecycle of DCEE versus the atom-economical, recoverable lifecycle of Green Alternatives.

References
  • U.S. Environmental Protection Agency (EPA). (2000).[1] Technical Fact Sheet: Bis(2-chloroethyl) Ether (DCEE).[1][3] EPA 505-F-11-005.[1] Retrieved from [Link]

  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7).[1] Retrieved from [Link]

  • Watanabe, K. (2013).[1] The unique properties of Cyclopentyl Methyl Ether (CPME) as a green solvent.[1] Zeon Corporation Technical Report.[1] Retrieved from [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis. (4th ed.).[1] Wiley-Interscience. (Referencing Ethoxyethyl ether formation via Ethyl Vinyl Ether).[1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 12296, this compound.[1] Retrieved from [Link]

Sources

kinetic studies of reactions involving 1,2-Dichloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Kinetic & Mechanistic Profile of 1,2-Dichloroethyl Ethyl Ether

Executive Summary This guide provides a technical analysis of This compound (DCEEE) , a specialized


-haloether reagent. Unlike its structural isomer bis(2-chloroethyl) ether (a stable solvent), DCEEE is a highly reactive electrophile. Its kinetic profile is defined by a rapid hydrolytic instability driven by the 

-chloro substituent, modulated by the electron-withdrawing effect of the

-chlorine. This guide compares its reactivity against standard haloether alternatives and details its application as a 1,2-dielectrophile in heterocycle synthesis.

Mechanistic Analysis: The -Haloether Effect

The reactivity of this compound is governed by the "


-haloether effect," where the lone pair on the ether oxygen stabilizes the carbocation formed upon loss of the 

-chlorine. This results in an

mechanism that is orders of magnitude faster than

displacements on non-activated alkyl halides.
Reaction Coordinate & Intermediate Stabilization

The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion. The presence of the


-chlorine atom (at C2) exerts an inductive electron-withdrawing effect ($ -I $), which slightly destabilizes the transition state compared to a non-chlorinated analog, but the reaction remains rapid.

ReactionMechanism cluster_effect Substituent Effects Reactant This compound (Ground State) TS1 Transition State 1 (C-Cl Bond Breaking) Reactant->TS1  Slow (k1)   Intermediate Oxocarbenium Ion (Resonance Stabilized) TS1->Intermediate  - Cl-   Product Hydrolysis/Substitution Product Intermediate->Product  + Nucleophile (Nu:)    Fast (k2)   Alpha α-Oxygen: Stabilizes cation (Resonance) Beta β-Chlorine: Destabilizes cation (Induction)

Figure 1: Mechanistic pathway of DCEEE solvolysis. The rate-determining step is the formation of the oxocarbenium ion.

Comparative Performance Guide

The following table contrasts DCEEE with its structural analogs to highlight the drastic difference in kinetic stability. This comparison is critical for researchers selecting reagents for synthesis vs. solvents for extraction.

Table 1: Kinetic and Reactivity Comparison of Chloroethyl Ethers

CompoundStructureReactivity ClassHydrolysis Half-Life (

)
MechanismPrimary Application
1-Chloroethyl ethyl ether

Ultra-High

minute

(Fast)
Protective group introduction
This compound

High < 2 minutes

(Modulated)
Heterocycle Synthesis
2-Chloroethyl ethyl ether

LowDays/Weeks

(Slow)
Alkylating agent
Bis(2-chloroethyl) ether

Very LowYears

(Very Slow)
Solvent, Fumigant

Key Insight: DCEEE is often confused with bis(2-chloroethyl) ether due to similar naming. However, the data shows a kinetic difference of >5 orders of magnitude . While the bis-ether is stable enough to persist in the environment for years, DCEEE hydrolyzes almost instantly in aqueous media [1, 2].

Synthetic Application: The 1,2-Dielectrophile Strategy

DCEEE is uniquely valuable as a "masked" chloroacetaldehyde equivalent. It functions as a 1,2-dielectrophile, reacting first at the highly reactive


-position and subsequently at the 

-position (often via elimination-addition).

Workflow: Synthesis of 1,3-Diazepines A classic application involves the reaction with ureidocrotonates to expand pyrimidine rings or form diazepines [3].

SynthesisWorkflow Step1 Reagent Prep: Mix DCEEE + Ureidocrotonate Step2 Nucleophilic Attack 1: Displacement of α-Cl by Nitrogen Step1->Step2  Heat (95°C)   Step3 Cyclization/Elimination: Loss of β-Cl and Ring Closure Step2->Step3  - HCl, - EtOH   Step4 Product Isolation: 1,3-Diazepine Derivative Step3->Step4  Crystallization  

Figure 2: Synthetic workflow for the conversion of DCEEE into heterocyclic scaffolds.

Experimental Protocols

Protocol A: Kinetic Measurement via Conductometry

Use this protocol to verify the reactivity of a specific batch or derivative.

  • Preparation: Prepare a solvent mixture of 70% Acetone / 30% Water (v/v). Thermostat to 25.0°C.

  • Baseline: Immerse a conductivity cell (cell constant

    
    ) into the solvent and establish a stable baseline.
    
  • Initiation: Inject

    
     of pure this compound into 
    
    
    
    of the solvent mixture under vigorous stirring.
  • Data Acquisition: Record conductance (

    
    ) every 5 seconds. The rapid release of 
    
    
    
    will cause an exponential rise in conductance.
  • Analysis: Plot

    
     vs. time. The slope corresponds to 
    
    
    
    .
    • Validation Criteria: The reaction should reach >95% completion within 10 minutes. If slower, suspect degradation to the bis-ether or incorrect isomer.

Protocol B: Handling & Stabilization
  • Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.

  • Peroxide Hazard: DCEEE is a Class B peroxide former. Test for peroxides using starch-iodide paper before any heating or distillation.

  • Quenching: Spills should be treated with aqueous sodium bicarbonate to neutralize the

    
     generated by hydrolysis.
    

References

  • Summers, L. (1955).[1][2] The

    
    -Haloalkyl Ethers.[1][2][3] Chemical Reviews, 55(2), 301–344. 
    
  • U.S. EPA. (1975). Investigation of Selected Potential Environmental Contaminants: Haloethers. EPA Technical Report, EPA-560/2-75-006.

  • Bullock, E., Carter, R. A., Cochrane, R. M., Gregory, B., & Shields, D. C. (1977). The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates. Canadian Journal of Chemistry, 55(6), 895–905.

Sources

Identification of 1,2-Dichloroethyl Ethyl Ether Hydrolysis Products

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development & Environmental Safety

Executive Summary

1,2-Dichloroethyl ethyl ether (DCEE, CAS 623-46-1) is a reactive


-halo ether structurally distinct from its stable isomer, bis(2-chloroethyl) ether. In aqueous environments or physiological systems, DCEE undergoes rapid hydrolysis, liberating chloroacetaldehyde (CAA) , ethanol , and hydrochloric acid .

For researchers in drug development and environmental toxicology, identifying these products is critical because Chloroacetaldehyde is a potent alkylating agent and a known mutagen (Ames positive). This guide compares analytical strategies for identifying these hydrolysis products, emphasizing the distinction between direct parent analysis and metabolite derivatization.

Mechanistic Insight: The Hydrolysis Pathway

The instability of DCEE stems from the chlorine atom at the


-position (adjacent to the oxygen). This position is highly susceptible to nucleophilic attack by water, proceeding via an 

-like mechanism stabilized by the oxygen lone pair.
Reaction Pathway Visualization

The following diagram illustrates the degradation of DCEE into its primary toxic metabolites.

DCEE_Hydrolysis DCEE This compound (Parent) Hemiacetal 1-Hydroxy-2-chloroethyl ethyl ether (Unstable Intermediate) DCEE->Hemiacetal + H₂O, - HCl H2O H₂O CAA Chloroacetaldehyde (Toxic Metabolite) Hemiacetal->CAA Decomposition Ethanol Ethanol Hemiacetal->Ethanol CAA_Hydrate CAA Hydrate / Dimer (Aqueous Form) CAA->CAA_Hydrate Equilibrium in Water HCl HCl

Figure 1: Hydrolysis pathway of this compound showing the formation of the mutagenic aldehyde.

Comparative Analytical Framework

Researchers often face a choice between detecting the intact parent (requiring strict anhydrous conditions) or identifying the stable hydrolysis products. The following table compares the three primary methodologies.

Table 1: Performance Comparison of Identification Methods
FeatureMethod A: Derivatization LC-MS/UVMethod B: Direct GC-MSMethod C: 1H-NMR Spectroscopy
Target Analyte Chloroacetaldehyde (CAA) (as derivative)DCEE (Parent) or EthanolAll species (Parent & Products)
Principle Chemical trapping of aldehyde with DNPH or Cysteamine.Volatilization and mass spectral fragmentation.Structural elucidation via proton environments.
Sensitivity (LOD) High (ppb to low ppm range).Moderate (ppm range).Low (High ppm to % range).[1]
Matrix Compatibility Aqueous / Biological fluids.Non-polar solvents (Hexane/DCM).Deuterated solvents (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

).
Key Limitation Indirect measurement; requires reagent preparation.[2]Parent decomposes in column if wet; CAA hydrates are hard to detect.Low sensitivity; signals overlap in complex mixtures.
Best Use Case Trace impurity profiling; Toxicology studies.Purity assay of raw material (anhydrous).Kinetic studies of hydrolysis rates.
Detailed Experimental Protocols
Method A: Identification of Chloroacetaldehyde via DNPH Derivatization (Recommended)

This method is the industry standard for identifying aldehyde impurities in aqueous media. It stabilizes the volatile and reactive Chloroacetaldehyde into a UV-active hydrazone.

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (acidified).

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (pH 3.0).

Protocol:

  • Sample Preparation: Take 1.0 mL of the aqueous hydrolysis mixture.

  • Derivatization: Add 0.5 mL of DNPH reagent. Vortex and incubate at 40°C for 30 minutes. The reaction forms the Chloroacetaldehyde-2,4-DNPH hydrazone.

  • Extraction: Extract the derivative with 2 mL of Ethyl Acetate. Evaporate the solvent under nitrogen and reconstitute in Acetonitrile.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 40% B to 90% B over 15 mins.

    • Detection: UV at 360 nm.

  • Validation: Compare retention time against a Chloroacetaldehyde standard treated identically.

Method B: Direct Identification of Parent via GC-MS (Anhydrous Only)

Use this method only to confirm the identity of the starting material or if the sample is in a non-polar, anhydrous solvent.

Protocol:

  • Extraction: If the sample is aqueous, immediately extract with cold Dichloromethane (DCM) containing anhydrous

    
     to stop hydrolysis.
    
  • Injection: Split injection (1:50) at 200°C.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • Mass Spec Detection: Look for the characteristic isotope pattern of a dichloro-compound.

    • Parent Ion: m/z ~142 (often weak due to ether cleavage).

    • Fragment Ions: m/z 63/65 (

      
      ), m/z 93/95 (
      
      
      
      ).
Scientific Validation & Causality
  • Why Derivatization? Chloroacetaldehyde exists in water primarily as a hydrate (

    
    ) or cyclic oligomers, which are poorly retained on GC columns and lack distinct chromophores for UV. Derivatization "locks" the aldehyde form, allowing sensitive detection.
    
  • Instability of Parent: Unlike Bis(2-chloroethyl) ether, which has a hydrolysis half-life of years, this compound hydrolyzes in minutes due to the resonance stabilization of the

    
    -chloro carbocation intermediate (
    
    
    
    ). This necessitates the "trap and detect" strategy for the products.
References
  • Hydrolysis Mechanism of Alpha-Halo Ethers

    • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B.
    • Source:

  • Mutagenicity of Hydrolysis Products (Chloroacetaldehyde)

    • McCann, J., et al. (1975). Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane...[3] Proc. Natl. Acad. Sci. USA.

    • Source:

  • Analytical Derivatiz

    • EPA Method 8315A: Determin
    • Source:

  • Chemical Safety & Toxicology of Haloethers

    • ATSDR Toxicological Profile for Bis(2-chloroethyl)
    • Source:

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,2-Dichloroethyl Ethyl Ether (CAS 623-46-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloroethyl ethyl ether (CAS 623-46-1) presents a dual-hazard profile that complicates standard disposal: it is both a peroxide-forming ether and an


-chloro ether . Unlike standard halogenated solvents, its 

-chloro functionality renders it hydrolytically unstable, releasing hydrogen chloride (HCl) gas upon contact with moisture.

Critical Warning: Do not confuse this compound with Bis(2-chloroethyl) ether (CAS 111-44-4), which is a U-listed waste (U025). While this compound is not explicitly U-listed, it must be managed as RCRA Characteristic Hazardous Waste (D001, D003) due to ignitability and potential reactivity.

Part 1: Chemical Profile & Hazard Dynamics

Effective disposal requires understanding the specific instability mechanisms of this molecule.

PropertyValue / CharacteristicOperational Implication
CAS Number 623-46-1 Verify Identity: Distinct from Bis(2-chloroethyl) ether (111-44-4).
Structure


-Chloro Position:
The chlorine atom adjacent to the oxygen is highly reactive (alkylating agent).
Flash Point ~43°C (110°F)D001 Ignitable Waste: Must be stored away from heat/sparks.[1]
Hydrolytic Stability Unstable Water Reactive: Reacts with moisture to form HCl and aldehydes. DO NOT mix with aqueous waste.
Peroxide Class Class B/D (Concentration Hazard) Forms explosive peroxides upon exposure to air/light.
Part 2: Pre-Disposal Stabilization (The Self-Validating System)

Before moving the container, you must validate its stability. This protocol acts as a "Go/No-Go" gauge to prevent accidents during transport.

Step 1: Visual Inspection (The Crystal Check)
  • Action: Without shaking the bottle, shine a flashlight through the liquid and check around the cap threads.

  • Pass: Liquid is clear; no solids present.

  • Fail: Presence of crystals, cloudiness, or stratification.

    • Corrective Action:STOP. Do not touch or attempt to open. Contact EHS/Bomb Squad immediately. These are likely shock-sensitive peroxide crystals.

Step 2: Peroxide Quantification
  • Prerequisite: Only proceed if Step 1 is a "Pass."

  • Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™).

  • Protocol:

    • Open the bottle gently in a fume hood.

    • Dip the strip; read after 15 seconds.

  • Thresholds:

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Must be treated/reduced before disposal (see Stabilization below) or labeled as "High Peroxide" for specialist pickup.

    • > 100 ppm: High Risk. Do not manipulate. Contact EHS for stabilization assistance.

Step 3: Hydrolysis Check (The Fume Test)
  • Mechanism: If the cap seal has failed, moisture may have entered, generating HCl gas.

  • Method: Hold a piece of wet pH paper above the open bottle mouth.

  • Observation: Rapid color change to deep red indicates significant HCl off-gassing.

    • Implication: The container is pressurized and corrosive. Use a vented cap for waste storage if transferring.

Part 3: Segregation & Packaging Protocol

Core Directive: This chemical belongs in the Non-Aqueous Halogenated Solvent stream.

1. Waste Stream Selection
  • Target Stream: Halogenated Organics (High BTU).

  • Strict Prohibition: NEVER pour into:

    • Aqueous Acid/Base streams: Exothermic hydrolysis will occur.

    • Oxidizer streams: Risk of immediate fire/explosion.

    • Drain/Sewer: Illegal and will corrode plumbing (HCl generation).

2. Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or glass (amber). Avoid metal cans (corrosion risk from potential HCl).

  • Labeling Requirements:

    • Chemical Name: this compound.[2][3][4][5]

    • Hazards: Flammable, Toxic, Water-Reactive (if applicable).

    • RCRA Codes:

      • D001 (Ignitable)

      • D003 (Reactive - if hydrolysis is evident)

3. Stabilization of Low-Level Peroxides (<100 ppm)

If peroxides are detected but below the explosive threshold (<100 ppm), stabilize prior to packing:

  • Reagent: Ferrous Sulfate (

    
    ) or Sodium Metabisulfite.
    
  • Procedure: Add a small quantity of reducing agent to the solvent (if liquid waste) or mark the container clearly for the waste vendor: "Contains Peroxides <100 ppm - Requires Incineration."

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for safe disposal.

DisposalWorkflow Start Waste Identification: This compound VisualCheck Visual Inspection: Crystals or Cloudiness? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad VisualCheck->BombSquad Yes (Crystals) PeroxideTest Peroxide Test Strip (Quantofix/MQuant) VisualCheck->PeroxideTest No (Clear) LevelCheck Peroxide Concentration? PeroxideTest->LevelCheck LevelCheck->BombSquad > 100 ppm Stabilize Stabilize: Add Ferrous Sulfate or Label 'High Peroxide' LevelCheck->Stabilize 20-100 ppm Hydrolysis Hydrolysis Risk: Is pH paper acidic (HCl)? LevelCheck->Hydrolysis < 20 ppm Stabilize->Hydrolysis Segregation Segregation: Non-Aqueous Halogenated Waste Packaging Packaging: HDPE/Glass + Vented Cap (if acidic) Label: D001, Toxic Segregation->Packaging Hydrolysis->Segregation No Warning Warning: Use Vented Cap Do NOT mix with Aqueous Waste Hydrolysis->Warning Yes (Acid Fumes) Warning->Segregation

Figure 1: Decision tree for the safe evaluation and disposal of this compound, prioritizing peroxide detection and hydrolysis management.

Part 5: Emergency Procedures

Spill Response (Minor < 500mL):

  • Evacuate: Clear the immediate area.

  • PPE: Wear Silver Shield/4H® laminate gloves. Note: Standard Nitrile gloves provide poor protection against chlorinated ethers.

  • Absorb: Use inert absorbents (Vermiculite or dry sand).

    • Do NOT use: Paper towels or combustible organics (fire risk).

  • Disposal: Collect absorbent into a sealed bag/pail and label as hazardous waste.

Exposure:

  • Inhalation: Move to fresh air immediately. This compound is a lachrymator and respiratory irritant; delayed pulmonary edema is a risk.

  • Skin: Wash with soap and water for 15 minutes. Monitor for chemical burns (alkylating effect).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12180, this compound. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (Peroxide-Forming Chemicals). [Link]

  • Princeton University EHS. Peroxide Forming Chemicals - Management and Disposal. [Link]

Sources

Personal protective equipment for handling 1,2-Dichloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 623-46-1 Synonyms: 1,2-Dichloro-1-ethoxyethane;


-Dichloroethyl ethyl ether
Hazard Class:  Flammable Liquid, Acute Toxicant, Peroxide Former (Class D)
Part 1: Executive Safety Directive (Autonomy)

To the Researcher: Handling 1,2-Dichloroethyl ethyl ether requires a departure from "standard" laboratory PPE. This compound combines the volatility and peroxide-forming risks of ethers with the permeation aggressiveness of chlorinated solvents. Standard nitrile gloves provide insufficient protection against this chemical class.

This guide prioritizes permeation resistance and peroxide management . You are not just handling a solvent; you are managing a time-sensitive chemical that degrades into explosive byproducts and permeates common elastomers rapidly.

Critical Distinction: Do not confuse this chemical with Bis(2-chloroethyl) ether (CAS 111-44-4). While structurally related and sharing similar hazards (carcinogenicity, toxicity), CAS 623-46-1 has specific instability issues due to the alpha-chloro ether linkage, making it a potential alkylating agent.

Part 2: Hazard Analysis & PPE Selection Logic
1. The Peroxide Threat (Class D)

This compound is classified as a Class D Peroxide Former .[1][2][3] It may form explosive peroxides upon exposure to air and light, particularly if the stabilizer is consumed.

  • Mechanism: The

    
    -chloro ether structure activates the adjacent C-H bond, facilitating radical oxidation.
    
  • Protocol: Mandatory peroxide testing is required every 6 months or immediately before distillation .

2. Dermal Protection (The "Nitrile Trap")

Chlorinated ethers permeate standard disposable nitrile gloves in minutes. The chlorine atom increases lipophilicity, allowing the molecule to solvate through the nitrile polymer matrix.

  • Primary Recommendation: Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Logic: These multi-layer laminates provide >4 hours of breakthrough time against chemically aggressive chlorinated species.

  • Secondary Recommendation: Viton® (Fluoroelastomer) .

    • Logic: Excellent resistance to chlorinated hydrocarbons, though significantly more expensive and thicker than laminates.

  • Prohibited: Disposable Nitrile (0.1 mm), Latex.

3. Respiratory Protection
  • Vapor Pressure: Moderate volatility.

  • Warning Properties: Sweet odor; olfactory fatigue occurs rapidly.

  • Requirement: All handling must occur in a certified chemical fume hood. If work outside a hood is unavoidable (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor (OV) cartridges is the minimum requirement.

Part 3: PPE Selection Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the scale of operation and specific task hazards.

PPE_Decision_Tree Start Task Assessment: Handling CAS 623-46-1 Scale Determine Volume & Duration Start->Scale SmallScale Small Scale (<100 mL) Brief Exposure Scale->SmallScale LargeScale Large Scale (>100 mL) or Distillation/Heating Scale->LargeScale Gloves_SS Gloves: Double Layer Inner: Silver Shield (Laminate) Outer: Nitrile (Dexterity) SmallScale->Gloves_SS Eye_SS Eye: Chemical Splash Goggles (Ventless/Indirect Vent) SmallScale->Eye_SS Resp_SS Resp: Fume Hood Required (Sash at proper height) SmallScale->Resp_SS Gloves_LS Gloves: Viton® or Silver Shield® (Gauntlet Style) LargeScale->Gloves_LS Body_LS Body: Tychem® Apron/Sleeves (Splash Barrier) LargeScale->Body_LS Resp_LS Resp: Fume Hood + Blast Shield (if distilling) LargeScale->Resp_LS

Caption: Decision logic for PPE selection emphasizing permeation resistance for larger volumes.

Part 4: Operational Workflow & Protocols
Table 1: Chemical Resistance Data Summary
MaterialCompatibility RatingEstimated Breakthrough TimeNotes
PE/EVAL (Silver Shield) Excellent > 480 minMandatory for immersion. Loss of dexterity is the trade-off.
Viton® Good/Excellent > 240 minGood balance of protection and durability.
PVA (Polyvinyl Alcohol) Good VariableWater soluble; do not use if water is present in reaction.
Nitrile (Disposable) Poor < 5 minSplash protection only. Change immediately upon contact.
Latex Not Recommended ImmediateDegrades rapidly.
Protocol: Safe Gowning & Handling

This workflow ensures that the researcher is protected before the bottle is opened.

  • Pre-Handling Check:

    • Inspect container date.[4][5] If >6 months since opening, perform peroxide test using quant strips.

    • If peroxides >100 ppm, contact EHS for stabilization/disposal. Do not open.

  • Donning Sequence:

    • Step 1: Don standard lab coat.

    • Step 2: Don Silver Shield laminate gloves.

    • Step 3: Don standard nitrile gloves over the laminate gloves. This "double-gloving" technique secures the loose laminate material, improving dexterity and grip while maintaining the chemical barrier.

    • Step 4: Don chemical splash goggles. Face shield required if pouring >500 mL.

  • Handling:

    • Keep all open containers within the fume hood.

    • Use a secondary containment tray (polypropylene) to catch drips.

  • Doffing & Disposal:

    • Remove outer nitrile gloves and dispose of as hazardous chemical waste.

    • Inspect inner Silver Shield gloves. If unsoiled, they may be reused (limited); if soiled, dispose.

    • Wash hands with soap and water immediately. Do not use alcohol sanitizers (increases skin absorption if residue remains).

Operational Workflow Diagram

Handling_Workflow Start Start Check Check Expiry & Peroxide Level Start->Check Peroxide_Fail >100 ppm: STOP & Call EHS Check->Peroxide_Fail Fail Gown Don PPE: Laminate Gloves + Nitrile Outer Check->Gown Pass Work Perform Work (In Fume Hood) Gown->Work Waste Dispose Waste: Halogenated Stream Work->Waste End Wash Hands Waste->End

Caption: Step-by-step operational workflow including critical peroxide "Stop/Go" decision point.

Part 5: Emergency Response & Disposal
Spill Management
  • Minor Spill (<50 mL):

    • Alert nearby personnel.

    • Cover with activated carbon or commercial solvent absorbent pads.

    • Using Silver Shield gloves, place absorbed material into a sealed bag.

    • Wipe area with soap and water.[6]

  • Major Spill (>50 mL or outside hood):

    • Evacuate the lab immediately.

    • Vapors are heavier than air and may travel to ignition sources.

    • Call HazMat / Fire Department.

Waste Disposal[7]
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers or acids.[7]

  • Container: Amber glass or high-density polyethylene (HDPE). Ensure cap is vented if peroxide formation is suspected in the waste stream.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12173, 1,2-Dichloro-1-ethoxyethane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Kansas State University EHS. Peroxide Forming Chemicals Management: Class D Classification. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.